molecular formula C6H11NO3 B2455436 Ethyl 3-(methylamino)-3-oxopropanoate CAS No. 71510-95-7

Ethyl 3-(methylamino)-3-oxopropanoate

カタログ番号: B2455436
CAS番号: 71510-95-7
分子量: 145.158
InChIキー: VWTRXRCWWIJCCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(methylamino)-3-oxopropanoate (CAS 71510-95-7) is a high-value chemical building block for research and development. This compound, with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol, is fundamentally an amide ester . Its structure features two key functional groups—an amide and an ester—that make it a reactive and versatile intermediate in organic synthesis, particularly for constructing more complex molecular architectures . Malonic ester derivatives like this compound have significant historical importance in medicinal chemistry, having been instrumental in the synthesis of foundational compounds such as barbiturates . In the contemporary research landscape, its primary value lies in its role as a precursor and key intermediate. It is extensively used in the exploration and synthesis of novel pharmacologically active agents, the development of heterocyclic compounds prevalent in medicinal chemistry, and as a component in ligand and catalyst development for organic reactions . The established synthetic pathway for this compound involves the controlled reaction of a malonic ester derivative, such as diethyl malonate, with methylamine. This process is optimized to favor the formation of the monoamide product, with key parameters including low reaction temperatures (e.g., -20 °C to 5 °C) and specific molar ratios to achieve high yields and purity, often exceeding 99% . When sourcing this chemical for research, it is critical to prioritize high purity levels (typically ≥98% or ≥99%) to ensure reliable and reproducible experimental results. Reputable suppliers can provide detailed specifications and analytical data, such as NMR and GC chromatograms, upon request . This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 3-(methylamino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-10-6(9)4-5(8)7-2/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTRXRCWWIJCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71510-95-7
Record name Ethyl 3-(methylamino)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 3-(methylamino)-3-oxopropanoate synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-(methylamino)-3-oxopropanoate

Introduction: A Versatile Amide Ester Building Block

This compound, also known as N-methyl ethyl malonamate, is a bifunctional organic compound with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol .[1][2] Its structure incorporates both an ethyl ester and an N-methyl amide functional group, separated by a methylene bridge. This unique arrangement confers both nucleophilic character (at the amide nitrogen) and electrophilic character (at the two carbonyl carbons), making it a highly reactive and versatile intermediate in organic synthesis.[1]

Historically, malonic ester derivatives have been foundational in medicinal chemistry, notably in the synthesis of barbiturates.[1] In modern drug discovery and development, this compound continues to be a valuable precursor for constructing complex molecular architectures, particularly nitrogen-containing heterocycles which are core scaffolds in many pharmacologically active agents.[1][3] Its utility also extends to material science, where malonamide derivatives are explored as potential crosslinkers in polymer networks.[4] This guide provides a detailed examination of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methodologies.

Core Synthesis Methodologies

The preparation of this compound is primarily achieved through two competitive strategies: the direct mono-amidation of a malonic diester or a two-step sequence involving a highly reactive acyl chloride intermediate. The choice of method depends on factors such as desired purity, scale, and the availability of starting materials.

Method 1: Controlled Direct Amidation of Diethyl Malonate

The most direct and atom-economical approach involves the reaction of diethyl malonate with methylamine.[5] This reaction is a nucleophilic acyl substitution where methylamine selectively displaces one of the ethoxy groups. The principal challenge of this method is controlling the reaction to prevent the formation of the undesired diamide byproduct, N,N'-dimethylmalonamide.

Causality Behind Experimental Choices: The key to achieving high selectivity for the mono-amidation product lies in the precise control of reaction parameters.

  • Temperature: Low reaction temperatures, typically between -20°C and 5°C, are critical.[5] Methylamine is a potent nucleophile, and at higher temperatures, the initially formed monoamide product can undergo a second amidation. By maintaining a low temperature, the reaction rate is suppressed, allowing for greater control and favoring the desired single substitution.

  • Stoichiometry: The molar ratio of diethyl malonate to methylamine must be carefully managed. Using a slight sub-stoichiometric amount of methylamine (molar ratio of ~1:0.7 to 1:1) ensures that diethyl malonate remains in excess, minimizing the chance of a second amidation event.[5]

  • Solvent: Anhydrous alcoholic solvents, such as ethanol, are typically employed as they effectively dissolve both the starting ester and the methylamine solution without interfering with the reaction.[5]

Workflow for Direct Amidation of Diethyl Malonate

G Reactants Diethyl Malonate + Methylamine (in EtOH) ReactionVessel Reaction Vessel (-20°C to 5°C) Reactants->ReactionVessel Controlled Addition Workup 1. Solvent Removal (Vacuum Distillation) 2. Purification ReactionVessel->Workup Stir for 2.5-4h Product This compound Workup->Product

Caption: Controlled low-temperature addition is key to selective mono-amidation.

Experimental Protocol: Direct Amidation (Based on CN101085747A)[5]

  • Preparation of Reagents:

    • In a suitable reaction vessel, dissolve 450g of diethyl malonate in 4500ml of ethanol. Cool this solution to between 0°C and 5°C using an ice-salt bath.

    • In a separate vessel, bubble 85g of methylamine gas into 1000ml of ethanol, pre-cooled to between -5°C and -8°C. This creates a methylamine-ethanol solution. The resulting molar ratio of diethyl malonate to methylamine is approximately 1:0.96.

  • Reaction:

    • While vigorously stirring the diethyl malonate solution, slowly add the methylamine-ethanol solution dropwise.

    • Carefully monitor the internal temperature and maintain it between 0°C and 5°C throughout the addition.

    • After the addition is complete, continue stirring the mixture at this temperature for an additional 3 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Remove the ethanol solvent via vacuum distillation. This will yield a residue (approx. 400g).

    • To the residue, add four times its volume of ethyl acetate and stir. Cool the mixture to 0°C to precipitate the diamide byproduct.

    • Filter off the solid byproduct.

    • Remove the ethyl acetate from the filtrate under reduced pressure to yield the crude monoamide product.

    • For further purification, add 1500ml of petroleum ether (sherwood oil) to the crude product, cool to 0°C, and stir for 1 hour to induce crystallization.

    • Filter the crystalline solid to obtain pure N-methyl-malonamic acid ethyl ester (this compound).

ParameterValueReference
Diethyl Malonate:Methylamine (Molar Ratio)1 : 0.7-1.0[5]
Reaction Temperature-20°C to 5°C[5]
Reaction Time2.5 - 4 hours[5]
SolventEthanol[5]
Reported Yield~76-80%[5]
Table 1. Key Reaction Parameters for Direct Amidation.
Method 2: Synthesis via Ethyl Malonyl Chloride Intermediate

An alternative strategy involves activating a malonic acid precursor to an acyl chloride, which is a significantly more reactive electrophile than an ester.[6] This two-step method can lead to faster reaction times and potentially higher yields, as seen in analogous syntheses.[1]

Step 1: Formation of Ethyl Malonyl Chloride The synthesis begins with a malonic acid monoester, such as monoethyl malonate (which can be prepared via controlled partial hydrolysis of diethyl malonate).[7] This mono-acid is then converted to its corresponding acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] The use of thionyl chloride is common for its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[9]

Step 2: Amidation of Ethyl Malonyl Chloride The resulting ethyl malonyl chloride is then reacted with methylamine in a Schotten-Baumann type reaction.[6] Due to the high reactivity of the acyl chloride, this reaction is typically rapid at room temperature. A non-nucleophilic base, such as pyridine or a tertiary amine (e.g., triethylamine), is required to scavenge the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[1][6]

Logical Flow for the Acyl Chloride Synthesis Route

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Start Monoethyl Malonate Intermediate Ethyl Malonyl Chloride Start->Intermediate Acylation Reagent1 SOCl₂ or (COCl)₂ Reagent2 Methylamine + Base (e.g., Pyridine) Product This compound Intermediate2->Product Schotten-Baumann Reaction

Caption: A two-step pathway involving a highly reactive acyl chloride intermediate.

General Experimental Protocol: Acyl Chloride Route

  • Acyl Chloride Formation:

    • In a flask equipped with a reflux condenser and a gas outlet to a trap, combine one equivalent of monoethyl malonate with an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[6]

    • Add 1.1 to 1.5 equivalents of thionyl chloride dropwise at room temperature.

    • Gently reflux the mixture for 1-3 hours until gas evolution ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude ethyl malonyl chloride, which can often be used in the next step without further purification.

  • Amidation:

    • Dissolve the crude ethyl malonyl chloride in an aprotic solvent such as DCM.

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, prepare a solution of 1.1 equivalents of methylamine and 1.1 equivalents of a base (e.g., triethylamine or pyridine) in the same solvent.

    • Add the amine/base solution dropwise to the stirred acyl chloride solution, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours.[6]

    • Quench the reaction with water. Separate the organic layer, wash with dilute acid and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product for further purification.

Purification and Spectroscopic Characterization

Regardless of the synthetic route, purification is essential to remove unreacted starting materials and byproducts.

  • Purification Techniques: The primary methods include fractional distillation under reduced pressure and recrystallization.[5][10] The choice of solvent for recrystallization is critical; a combination of a soluble solvent (like ethyl acetate) and a non-polar anti-solvent (like petroleum ether or cyclohexane) is effective.[5][10]

  • Physicochemical Properties:

PropertyValueSource(s)
CAS Number 71510-95-7[1][2]
Molecular Formula C₆H₁₁NO₃[1][2]
Molecular Weight 145.16 g/mol [1][2]
Appearance Colorless to pale yellow liquid or solid[10]
Melting Point 34-35 °C[10]
Boiling Point 91-92 °C @ 0.16 Torr[10]
Density ~1.059 g/cm³ (Predicted)[10]

Table 2. Physicochemical Properties of this compound.

  • Spectroscopic Data for Structural Confirmation:

    • ¹H NMR: The proton NMR spectrum provides clear confirmation of the structure. Expected signals include a triplet for the ethyl ester's methyl protons (δ ≈ 1.2–1.4 ppm), a quartet for the ester's methylene protons (δ ≈ 4.1–4.3 ppm), a singlet for the central methylene protons, a singlet for the N-methyl protons, and a broad singlet for the amide proton (δ ≈ 6.5–7.0 ppm).[4]

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak [M+H]⁺ at m/z 146.16. Fragmentation analysis often reveals the loss of the ethoxy group (-45 Da).[4]

Conclusion

The synthesis of this compound can be effectively accomplished via two primary routes. The direct amidation of diethyl malonate is an atom-economical, single-step process, but its success hinges on rigorous control of temperature and stoichiometry to prevent diamide formation. The two-step acyl chloride method, while longer, leverages a highly reactive intermediate to potentially achieve faster and cleaner conversions. The selection of an optimal pathway depends on the specific requirements of the synthesis, including scale, purity needs, and available resources. As a versatile synthetic building block, the efficient and reliable production of this compound remains a key enabling step for research in medicinal chemistry and materials science.

References

An In-Depth Technical Guide to Ethyl 3-(methylamino)-3-oxopropanoate: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(methylamino)-3-oxopropanoate, also known as N-methylmalonamic acid ethyl ester, is a bifunctional organic compound featuring both an ester and an amide group. This unique structural arrangement makes it a valuable and versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures and nitrogen-containing heterocycles, which are core scaffolds in many pharmaceutical agents.[1][2] Its historical significance is rooted in the broader class of malonic ester derivatives, which have been instrumental in the synthesis of foundational medicinal compounds like barbiturates.[2] This guide provides a comprehensive overview of its chemical properties, validated synthesis protocols, and key applications in synthetic chemistry.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₆H₁₁NO₃ and a molecular weight of approximately 145.16 g/mol .[1] It typically appears as a liquid or a low-melting solid and is soluble in various organic solvents.[3] The presence of both a hydrogen bond donor (the N-H group of the amide) and multiple hydrogen bond acceptors (the carbonyl oxygens) influences its physical properties and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 71510-95-7[1]
Molecular Formula C₆H₁₁NO₃[1]
Molecular Weight 145.16 g/mol [1]
Physical Form Liquid or solid[3]
Storage Temperature Room temperature, sealed in a dry environment[3]
InChI Key VWTRXRCWWIJCCQ-UHFFFAOYSA-N[1]
SMILES CCOC(=O)CC(=O)NC[1]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals include a triplet for the ethyl ester's methyl protons (CH₃), a quartet for the ester's methylene protons (CH₂), a singlet for the methylene protons between the two carbonyl groups, a singlet for the N-methyl protons (N-CH₃), and a broad singlet for the amide proton (N-H). Predicted chemical shifts are approximately δ 1.2–1.4 ppm (triplet, 3H), δ 4.1–4.3 ppm (quartet, 2H), and δ 6.5–7.0 ppm (singlet, 1H) for the ethyl and amide protons, respectively.[4]

  • ¹³C NMR: The carbon spectrum provides key information about the carbon framework. An experimental spectrum is available on PubChem, showing the distinct carbonyl carbons of the ester and amide, the methylene carbons, and the methyl carbons.[1] Carbonyl carbons are expected to resonate in the δ 165–175 ppm region, with the methylamino carbon appearing around δ 35 ppm.[4]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl groups. The ester C=O stretch is typically observed around 1720 cm⁻¹, while the amide C=O stretch (Amide I band) appears near 1650 cm⁻¹.[5] The N-H stretch of the secondary amide is also a key feature, usually appearing as a sharp peak in the region of 3300 cm⁻¹.

Synthesis and Mechanism

The most common and established pathway for the synthesis of this compound involves the selective mono-amidation of a malonic ester, typically diethyl malonate, with methylamine.[2] This reaction is a nucleophilic acyl substitution where the methylamine attacks one of the electrophilic carbonyl carbons of the diethyl malonate.

The causality behind this experimental choice lies in the ready availability and cost-effectiveness of the starting materials. Controlling the reaction conditions, particularly temperature and stoichiometry, is critical to favor the formation of the desired mono-amide product and prevent the formation of the bis-amide byproduct. Low reaction temperatures (e.g., -20°C to 5°C) and a specific molar ratio of diethyl malonate to methylamine (approximately 1:0.7 to 1:1) are often employed to achieve high yields and purity.[2]

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_products Products DEM Diethyl Malonate Reaction Nucleophilic Acyl Substitution DEM->Reaction MA Methylamine MA->Reaction Product Ethyl 3-(methylamino)- 3-oxopropanoate Byproduct Ethanol Reaction->Product Reaction->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis from Diethyl Malonate and Methylamine

This protocol is adapted from established methodologies for the synthesis of N-alkyl malonamates.[2]

Materials:

  • Diethyl malonate

  • Methylamine (e.g., as a solution in ethanol or THF)

  • Ethanol (anhydrous)

  • Petroleum ether

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Low-temperature bath (e.g., ice-salt or dry ice-acetone)

  • Rotary evaporator

Procedure:

  • Preparation of Methylamine Solution: Prepare a solution of methylamine (0.96 equivalents) in cold ethanol (-5 to -8°C).

  • Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer and a dropping funnel, add diethyl malonate (1 equivalent) dissolved in ethanol. Cool the flask to 0-5°C using a low-temperature bath.

  • Addition of Methylamine: Slowly add the methylamine solution dropwise to the stirred diethyl malonate solution, maintaining the reaction temperature between 0 and 5°C. The molar ratio of diethyl malonate to methylamine should be approximately 1:0.96.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 3 hours.

  • Work-up: Remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue is the crude product.

  • Purification: The crude product can be purified by washing and recrystallization from a mixture of petroleum ether and ethyl acetate to yield the final product. A reported yield for a similar process is approximately 80%.

Self-Validation: The purity of the synthesized product should be confirmed by NMR and IR spectroscopy, comparing the obtained spectra with reference data. The melting point of the solid product can also be used as an indicator of purity.

Reactivity and Applications in Synthesis

The bifunctional nature of this compound makes it a versatile intermediate in organic synthesis. It possesses both a nucleophilic center (the amide nitrogen) and electrophilic centers (the two carbonyl carbons). Furthermore, the methylene group flanked by two carbonyls is acidic and can be deprotonated to form a reactive enolate.[2]

Key Reactions:
  • Enolate Formation and Alkylation: The active methylene protons can be removed by a suitable base (e.g., sodium ethoxide) to form an enolate. This enolate can then act as a nucleophile, attacking electrophiles such as alkyl halides in an Sₙ2 reaction to form C-alkylated derivatives.[2] This is a fundamental transformation in malonic ester synthesis.

  • Heterocycle Synthesis: this compound is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[2] A prominent application is in the synthesis of pyrazole derivatives.[2][6]

Diagram 2: Reactivity of this compound

G cluster_reactivity Key Transformations cluster_products Product Classes Start This compound Enolate Enolate Formation (+ Base) Start->Enolate Hetero Cyclocondensation (e.g., with Hydrazine) Start->Hetero Alkylated C-Alkylated Derivatives Enolate->Alkylated + Electrophile (R-X) Pyrazole Pyrazole Derivatives Hetero->Pyrazole

Caption: Key synthetic transformations involving this compound.

Experimental Protocol: Synthesis of Pyrazole Derivatives

General Procedure Outline:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.

  • Addition of Hydrazine: Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1 equivalent) to the solution.

  • Reaction: The reaction mixture is typically heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield the desired pyrazole derivative.

Causality and Validation: The choice of solvent and temperature can significantly impact the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst. The success of the synthesis is validated by spectroscopic characterization (NMR, MS) of the resulting pyrazole to confirm its structure.

Safety and Handling

This compound is classified as an irritant.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3]

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it a key building block for the synthesis of complex organic molecules, including pharmaceutically relevant heterocyclic compounds. Understanding its chemical properties, synthetic routes, and reactivity is essential for its effective utilization in research and development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this versatile compound.

References

Ethyl 3-(methylamino)-3-oxopropanoate CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-(methylamino)-3-oxopropanoate

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 71510-95-7), a versatile bifunctional molecule of significant interest in synthetic chemistry.[1] Possessing both an ester and a secondary amide functional group, it serves as a crucial building block for more complex molecular architectures, particularly in the synthesis of nitrogen-containing heterocycles relevant to pharmaceutical research.[1] This guide details its chemical identity, established synthetic pathways, analytical characterization methods, key applications, and essential safety protocols, designed for researchers, chemists, and professionals in drug development.

Section 1: Chemical Identity and Properties

This compound is an organic compound classified as an amide ester.[1] Its unique structure is the foundation of its reactivity and utility in organic synthesis.

Table 1: Core Compound Identifiers

Identifier Value Source
CAS Number 71510-95-7 [2][3][4][5]
IUPAC Name This compound [2][5]
Molecular Formula C₆H₁₁NO₃ [1][2][3][5]
Molecular Weight 145.16 g/mol [1][3][4][5]
Synonyms N-Methyl-malonamic acid ethyl ester, Ethyl-N-methyl malonamide [3][6]
SMILES CCOC(=O)CC(=O)NC [2][3][5]

| InChI Key | VWTRXRCWWIJCCQ-UHFFFAOYSA-N |[5] |

Table 2: Physicochemical Properties

Property Value Notes
Appearance Colorless to pale yellow solid/liquid [7][8]
Melting Point 34-35 °C [8]
Boiling Point 91-92 °C @ 0.16 Torr [8]
Topological Polar Surface Area (TPSA) 55.4 Ų [3]
logP -0.3144 [3]

| Storage Temperature | Room Temperature, sealed in dry conditions |[3][8] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the controlled mono-amidation of a malonic ester derivative. This pathway is favored for its efficiency and high yield of the desired product.

Core Synthetic Pathway: Amidation of Diethyl Malonate

The established route involves the reaction of a malonic ester, such as diethyl malonate, with methylamine.[1] The key to this synthesis is controlling the reaction stoichiometry and temperature to selectively form the monoamide product and prevent the formation of the corresponding diamide.

  • Causality of Experimental Choice: By conducting the reaction at low temperatures (e.g., -20 °C to 5 °C), the reactivity of the system is moderated.[1] This kinetic control favors the single nucleophilic attack of methylamine on one of the ester's electrophilic carbonyl carbons. Using a specific molar ratio of reactants ensures that the malonic ester is not fully consumed to form the diamide byproduct, leading to higher purity of the target compound.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Diethyl Malonate (C7H12O4) Product This compound (C6H11NO3) Reactant1->Product Nucleophilic Acyl Substitution Reactant2 Methylamine (CH3NH2) Reactant2->Product Condition1 Solvent (e.g., Ethanol) Condition1->Product Condition2 Low Temperature (-20°C to 5°C) Condition2->Product Byproduct Ethanol (C2H5OH) Product->Byproduct formed alongside

Caption: Synthetic workflow for this compound.

Section 3: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical for the reliable use of this reagent. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques for its characterization.[1]

Table 3: Spectroscopic Data Summary

Technique Expected Signals / Values Rationale
¹H NMR δ 1.2–1.4 ppm (triplet, 3H) Corresponds to the methyl protons of the ethyl ester group.
δ 4.1–4.3 ppm (quartet, 2H) Corresponds to the methylene protons of the ethyl ester group.
δ ~3.4 ppm (singlet, 2H) Methylene protons between the two carbonyl groups.
δ ~2.8 ppm (singlet/doublet, 3H) Methyl protons of the methylamino group.
δ 6.5–7.0 ppm (singlet, broad, 1H) Amide proton (N-H).[2]
¹³C NMR δ 165–175 ppm (2 signals) Resonances for the two carbonyl carbons (ester and amide).[2]
δ ~60 ppm Methylene carbon of the ethyl ester.
δ ~41 ppm Methylene carbon between the carbonyls.
δ ~35 ppm Methyl carbon of the methylamino group.[2]
δ ~14 ppm Methyl carbon of the ethyl ester.
ESI-MS m/z ≈ 146.08 [M+H]⁺ Molecular ion peak corresponding to the protonated molecule.

| | m/z ≈ 145.16 | Molecular ion peak consistent with the compound's molecular weight.[2] |

Section 4: Applications in Research and Drug Development

The value of this compound lies in its role as a versatile synthetic intermediate.[1] Its bifunctional nature, featuring both a nucleophilic nitrogen center (after deprotonation) and two electrophilic carbonyl carbons, allows for its use in constructing a wide array of molecular frameworks.[1]

Key Application: Synthesis of Heterocycles

A primary application is in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals.[1] It is a key starting material for producing substituted pyrazoles, pyrimidines, and other ring systems through condensation reactions with reagents like hydrazine or ureas.

  • Trustworthiness of the Protocol: The reliability of this synthetic application stems from well-established condensation chemistry. The reactivity of the β-dicarbonyl-like structure provides a predictable and high-yielding pathway to form five- or six-membered rings, a foundational process in medicinal chemistry.

Application_Pathway Start This compound Intermediate Cyclization Intermediate Start->Intermediate Condensation Reagent + Hydrazine (N2H4) Reagent->Intermediate Product Substituted Pyrazolone Derivative Intermediate->Product Dehydration Pharma Core structure in Pharmaceutical Agents (e.g., Analgesics, Anti-inflammatories) Product->Pharma

Caption: Role as a precursor in heterocyclic synthesis.

Other Potential Applications
  • Polymer Science: Malonamide derivatives can act as crosslinkers in polymer networks, potentially enhancing the thermal stability of materials like polyesters, although specific data for this compound is limited.[2]

  • Ligand Development: The molecule's structure makes it a candidate for developing novel ligands for catalysis.[1][8]

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Safety and Hazard Information:

  • Signal Word: Warning[3]

  • GHS Hazard Pictogram: GHS07 (Exclamation Mark)[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling and Storage Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from strong oxidizing agents.

Section 6: Example Experimental Protocol

Objective: To synthesize this compound from diethyl malonate.

Materials:

  • Diethyl malonate

  • Methylamine (40% solution in water)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath, separatory funnel, rotary evaporator.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (1 equivalent) in anhydrous ethanol.

  • Cooling: Cool the flask to 0 °C using an ice-salt bath. This is critical to control the reaction rate and selectivity.

  • Reagent Addition: Slowly add methylamine solution (1.1 equivalents) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Work-up:

    • Quench the reaction by slowly adding 1M HCl to neutralize excess methylamine until the pH is ~7.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Transfer the residue to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis as described in Section 3.

References

Ethyl 3-(methylamino)-3-oxopropanoate starting material for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-(methylamino)-3-oxopropanoate as a Versatile Starting Material in Synthesis

Authored by: A Senior Application Scientist

Abstract

This compound, a bifunctional amide ester, stands as a pivotal building block in the landscape of modern organic synthesis.[1] Its unique structural arrangement, featuring both nucleophilic and electrophilic centers, offers a versatile platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of numerous pharmaceuticals and biologically active compounds.[1] This guide provides an in-depth exploration of its synthesis, physicochemical properties, core reactivity, and diverse applications, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound (also known as N-methylmalonamic acid ethyl ester) is an organic compound with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol .[1][2] Its structure is characterized by the presence of two key functional groups: an ethyl ester and an N-methyl amide.[1] This duality is the cornerstone of its synthetic utility, rendering it a reactive and adaptable intermediate for forging new molecular frameworks.

Historically, malonic ester derivatives have been instrumental in medicinal chemistry, famously contributing to the synthesis of foundational compounds like barbiturates.[1] In the contemporary research environment, this compound continues this legacy, serving as a crucial precursor in the exploration of novel pharmacologically active agents and the development of ligands and catalysts.[1] Understanding its properties and reactivity is essential for harnessing its full potential in the laboratory.

Physicochemical and Spectroscopic Profile

The successful application of any starting material hinges on a thorough understanding of its physical and chemical properties. High purity (typically ≥98%) is paramount to ensure the reliability and reproducibility of experimental outcomes.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 71510-95-7[1][2]
Molecular Formula C₆H₁₁NO₃[1][2]
Molecular Weight 145.16 g/mol [1][2]
Appearance Colorless to pale yellow solid or liquid[3]
Melting Point 34-35 °C[4]
Boiling Point 91-92 °C @ 0.16 Torr[4]
Density (Predicted) ~1.059 g/cm³[3][4]
Solubility Soluble in chloroform (small amount), DMSO (small amount), methanol (very small amount)[4]
Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Expected signals include a triplet for the ethyl ester's methyl protons (δ 1.2–1.4 ppm), a quartet for the ester's methylene protons (δ 4.1–4.3 ppm), a singlet for the active methylene protons, and a singlet for the amide proton (δ 6.5–7.0 ppm).[5]

    • ¹³C NMR : The carbonyl carbons of the ester and amide functionalities are expected to resonate in the δ 165–175 ppm region, with the methylamino carbon appearing near δ 35 ppm.[5]

  • Mass Spectrometry (MS) :

    • Electrospray ionization (ESI-MS) typically reveals a molecular ion peak at m/z 145.16, corresponding to the compound's molecular weight.[5] Key fragmentation patterns include the loss of the ethoxy group (C₂H₅O, m/z 45).[5]

  • Infrared (IR) Spectroscopy :

    • The IR spectrum confirms the bifunctional nature of the molecule with characteristic absorption peaks around 1720 cm⁻¹ (ester C=O stretch) and 1650 cm⁻¹ (amide C=O stretch).[3]

Synthesis: A Protocol Rooted in Controllability

The most reliable and widely adopted synthesis of this compound involves the controlled mono-amidation of diethyl malonate with methylamine.[1][6] The causality behind this choice lies in the commercial availability and cost-effectiveness of the starting materials and the ability to selectively target one ester group over the other by carefully managing reaction conditions.

Synthetic Pathway Overview

The reaction proceeds by the nucleophilic attack of methylamine on one of the electrophilic carbonyl carbons of diethyl malonate. By maintaining a low temperature, the reactivity is moderated, which is crucial for preventing the formation of the undesired diamide byproduct.

Synthesis_Pathway cluster_reactants Reactants DEM Diethyl Malonate TS Transition State DEM->TS Nucleophilic Attack MA Methylamine MA->TS Product This compound TS->Product Elimination Byproduct Ethanol TS->Byproduct Reactivity_Mechanism Start This compound Enolate Enolate Intermediate Start->Enolate + Base (- BH) Product α-Substituted Product Enolate->Product Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Product

References

Ethyl 3-(methylamino)-3-oxopropanoate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(methylamino)-3-oxopropanoate

Abstract

This compound (CAS No. 71510-95-7) is a bifunctional organic compound of significant interest in synthetic chemistry.[1] Possessing both an ester and a secondary amide group, it serves as a versatile building block for the synthesis of more complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many pharmaceutical agents.[1] This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and purity of this compound. The discussion is framed from the perspective of a senior application scientist, emphasizing not just the data itself, but the causal chemical principles that give rise to the observed spectral features.

Molecular Structure and Physicochemical Properties

This compound is an amide ester with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol .[1][2] Its utility stems from the reactivity of its functional groups and the active methylene protons situated between two carbonyl carbons.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its atomic connectivity.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a map of the distinct proton environments within the molecule. The expected signals are highly characteristic, arising from the ethyl ester group, the N-methyl group, the active methylene bridge, and the amide proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Ethyl (-O-CH₂-CH₃ )1.2 – 1.4[3]Triplet (t)3HCoupled to the adjacent two methylene protons (n+1 rule, 2+1=3).
N-Methyl (-NH-CH₃ )~2.8Doublet (d)3HCoupled to the single amide proton (n+1 rule, 1+1=2). May appear as a singlet with solvent exchange.
Methylene (-CO-CH₂ -CO-)~3.4Singlet (s)2HChemically equivalent protons with no adjacent proton neighbors. Located between two electron-withdrawing carbonyls, causing a downfield shift.
Ethyl (-O-CH₂ -CH₃)4.1 – 4.3[3]Quartet (q)2HCoupled to the adjacent three methyl protons (n+1 rule, 3+1=4). Deshielded by the adjacent oxygen atom.
Amide (-NH -CH₃)6.5 – 7.0[3]Broad Singlet (br s)1HThe broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with the solvent.
¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The presence of two distinct carbonyl signals is a key diagnostic feature.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Ethyl (-O-CH₂-CH₃ )~14Standard aliphatic methyl carbon in an ethyl group.
N-Methyl (-NH-CH₃ )~26Aliphatic methyl carbon attached to a nitrogen atom.
Methylene (-CO-CH₂ -CO-)~41Methylene carbon positioned between two deshielding carbonyl groups.
Ethyl (-O-CH₂ -CH₃)~61Methylene carbon deshielded by the highly electronegative oxygen atom of the ester.
Carbonyls (C =O, Amide & Ester)165 – 175[3]Carbonyl carbons are highly deshielded due to the double bond to oxygen. Two distinct signals are expected for the slightly different electronic environments of the amide and ester carbonyls.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of high-purity this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8 to 16 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and calibrate the chemical shift scale using the TMS reference signal. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Spectral Interpretation

The IR spectrum of this compound is dominated by strong absorptions from its N-H and two C=O bonds. The distinction between the ester and amide carbonyl stretches is a critical diagnostic feature. A similar compound, ethyl 3-(ethylamino)-3-oxopropanoate, shows characteristic peaks at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O), providing a strong basis for these assignments.[4]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch~3300MediumCharacteristic of a secondary amine/amide N-H bond. May be broadened by hydrogen bonding.
C-H Stretch (sp³)2850 - 3000Medium-StrongAliphatic C-H bonds of the methyl and methylene groups.
C=O Stretch (Ester)~1735StrongThe ester carbonyl typically absorbs at a higher frequency than the amide carbonyl due to less resonance stabilization.
C=O Stretch (Amide I Band)~1650StrongThe amide carbonyl has more single-bond character due to resonance with the nitrogen lone pair, lowering its stretching frequency.
N-H Bend (Amide II Band)~1550MediumA characteristic band for secondary amides, resulting from a coupling of the N-H in-plane bend and C-N stretching vibrations.
C-O Stretch (Ester)1150 - 1250StrongAsymmetric C-O-C stretching of the ester group.
Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 co-added scans are sufficient to obtain a high-quality spectrum in the 4000-400 cm⁻¹ range.

  • Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Data Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺.

  • Molecular Ion: The molecular weight is 145.16 g/mol .[1][2] In ESI-MS, the expected molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 146.17 for [M+H]⁺.

  • Fragmentation Pattern: While soft ionization minimizes fragmentation, some characteristic losses can be observed. The fragmentation of the molecular ion would likely proceed through established pathways for esters and amides.[1] A primary fragmentation event involves the loss of the ethoxy group (•OC₂H₅, mass = 45), leading to a fragment ion at m/z 100.[3] Subsequent cleavage of the amide bond is also possible.[3]

mol [C₆H₁₁NO₃]⁺˙ m/z = 145 frag1 [M - •OC₂H₅]⁺ m/z = 100 mol->frag1 - •OC₂H₅ frag2 [M - •CH₂CO₂Et]⁺ m/z = 58 mol->frag2 - •CH₂CO₂Et

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 μg/mL) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺ formation).

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).

  • Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize key ESI parameters, including the capillary voltage (e.g., 3-4 kV), cone voltage (20-40 V, can be increased to induce fragmentation), and desolvation gas temperature and flow rate.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da). Average the signal over 1-2 minutes to obtain a stable and representative spectrum.

Integrated Spectroscopic Workflow

The definitive characterization of this compound relies on the synergistic use of these techniques. The workflow ensures that molecular weight, functional groups, and the precise atomic arrangement are all confirmed.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_result Final Confirmation synthesis Synthesis via Malonic Ester & Methylamine ms MS Analysis (Confirm MW = 145.16) synthesis->ms ir IR Spectroscopy (Confirm C=O, N-H) ms->ir nmr NMR Spectroscopy (Confirm Connectivity) ir->nmr structure Verified Structure of This compound nmr->structure

Caption: Integrated workflow for the synthesis and characterization of the title compound.

Conclusion

The spectroscopic profile of this compound is highly distinctive. ¹H and ¹³C NMR confirm the precise arrangement of its 11 hydrogen and 6 carbon atoms, IR spectroscopy validates the presence and nature of its critical N-H and dual carbonyl functional groups, and mass spectrometry verifies its molecular weight. Together, these techniques provide a self-validating system for confirming the identity and purity of this important synthetic intermediate, enabling its confident use in research, development, and drug discovery applications.

References

Ethyl 3-(methylamino)-3-oxopropanoate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl 3-(methylamino)-3-oxopropanoate in Organic Solvents

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 71510-95-7), a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights. While quantitative solubility data is not extensively available in public literature, this guide establishes a robust framework for understanding and predicting its solubility in various organic solvents based on its physicochemical properties. Furthermore, it provides a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Introduction and Molecular Profile

This compound, also known as ethyl N-methylmalonamate, is a bifunctional organic compound featuring both an ethyl ester and an N-methylamide group.[1][2] This unique structure imparts a balance of hydrophilic and lipophilic characteristics, making its solubility behavior a critical parameter in process development, formulation, and purification strategies. A thorough understanding of its solubility is paramount for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing effective purification protocols.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₁₁NO₃[1][2]
Molecular Weight 145.16 g/mol [1]
CAS Number 71510-95-7[2]
Appearance Colorless to pale yellow liquid or low-melting solid[2]
Melting Point 34-35 °C[2]
Boiling Point 91-92 °C at 0.16 Torr[2]
LogP (octanol-water partition coefficient) -0.3144 (predicted)
Topological Polar Surface Area (TPSA) 55.4 Ų
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the following molecular features are the primary determinants of its solubility profile:

  • Polarity: The presence of the ester and amide functional groups, with their polar carbonyl (C=O) and N-H bonds, imparts significant polarity to the molecule. The predicted LogP value of -0.3144 suggests a degree of hydrophilicity.

  • Hydrogen Bonding: The molecule possesses one hydrogen bond donor (the N-H group of the amide) and three hydrogen bond acceptors (the two carbonyl oxygens and the ester oxygen).[1] This capacity for hydrogen bonding is a critical factor in its solubility in protic solvents.

  • Dipole-Dipole Interactions: The polar functional groups create a molecular dipole, allowing for dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: The ethyl and methyl groups, though small, contribute to nonpolar character and can engage in weaker van der Waals interactions with nonpolar solvents.

The interplay of these forces dictates the extent to which this compound will dissolve in a given organic solvent. A solvent that can effectively engage in hydrogen bonding and dipole-dipole interactions with the solute will likely be a good solvent.

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility in Common Organic Solvents

While precise quantitative data is sparse in the literature, qualitative solubility information has been reported by various chemical suppliers. It is important to note that these descriptions can sometimes be inconsistent. The following table summarizes the available information and provides a predicted solubility based on the molecule's physicochemical properties.

Solvent ClassSolventReported SolubilityPredicted Solubility Rationale
Protic Solvents MethanolVery small amountModerate to High: The ability of methanol to act as both a hydrogen bond donor and acceptor should facilitate the dissolution of the solute. The reported low solubility may be context-dependent or an outlier.
EthanolNot specifiedModerate: Similar to methanol, ethanol can engage in hydrogen bonding, though its larger alkyl chain may slightly reduce its solvating power for this solute compared to methanol.
Dipolar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Small amountHigh: DMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for polar molecules like this compound.
AcetoneNot specifiedModerate to High: Acetone's polarity and ability to act as a hydrogen bond acceptor suggest it should be a reasonably good solvent.
Chlorinated Solvents ChloroformSmall amountModerate: Chloroform can act as a weak hydrogen bond donor to the carbonyl oxygens of the solute, and its polarity is sufficient to dissolve moderately polar compounds.
DichloromethaneNot specifiedModerate: Similar to chloroform, dichloromethane should be a reasonably effective solvent due to its polarity.
Ester Solvents Ethyl AcetateNot specifiedModerate: Ethyl acetate can act as a hydrogen bond acceptor and has a moderate polarity, suggesting it would be a suitable solvent.
Aromatic Hydrocarbons TolueneNot specifiedLow to Moderate: Toluene is largely nonpolar, but its aromatic ring can be polarized, allowing for some interaction with the polar regions of the solute.
Aliphatic Hydrocarbons HexaneNot specifiedLow: As a nonpolar solvent, hexane is unlikely to effectively solvate the polar amide and ester groups of the solute.

Experimental Protocol for Quantitative Solubility Determination

Given the lack of comprehensive quantitative data, an experimental approach is recommended for obtaining precise solubility values in solvents of interest. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. An excess is ensured when undissolved solid remains.

    • Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

  • Gravimetric Analysis (for a rough estimate) or Chromatographic Analysis (for high accuracy):

    • For Gravimetric Analysis:

      • Weigh the vial containing the filtered solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

      • Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.

      • Calculate the solubility in g/100 mL or other desired units.

    • For Chromatographic Analysis (Recommended):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC or GC system and plotting the peak area versus concentration.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility as a mean and standard deviation of at least three independent measurements.

    • Specify the temperature at which the solubility was determined.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature (24-48h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D F Analyze standards and sample by HPLC/GC D->F E Prepare calibration standards E->F G Calculate concentration from calibration curve F->G H H G->H Report solubility (e.g., g/100mL)

Caption: Experimental workflow for quantitative solubility determination.

Conclusion and Recommendations

The solubility of this compound is a complex function of its molecular structure and the properties of the solvent. Based on its physicochemical profile, it is predicted to have good solubility in polar aprotic and protic solvents, moderate solubility in less polar solvents like chlorinated hydrocarbons and esters, and poor solubility in nonpolar aliphatic and aromatic hydrocarbons.

For critical applications in research and development, it is strongly recommended that the solubility be determined experimentally in the specific solvent systems of interest using a robust and validated method, such as the chromatographic protocol detailed in this guide. This will provide the accurate and reliable data necessary for informed decision-making in process development, formulation, and purification.

References

An In-depth Technical Guide to Ethyl 3-(methylamino)-3-oxopropanoate: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Ethyl 3-(methylamino)-3-oxopropanoate. We will delve into its chemical properties, reliable commercial sources, synthetic methodologies, and critical applications as a versatile building block in modern organic synthesis. The information herein is curated to provide not just procedural steps but also the underlying scientific rationale to empower your research and development endeavors.

Introduction: The Utility of a Bifunctional Building Block

This compound (CAS No. 71510-95-7) is an amide ester of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring both an ester and a secondary amide functional group, makes it a highly reactive and versatile intermediate.[1] This bifunctionality allows it to serve as a linchpin in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles which form the core of many pharmacologically active compounds.[1] Historically, related malonic ester derivatives were foundational in the synthesis of barbiturates; today, this specific synthon is a key player in the discovery of novel therapeutic agents.[1]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its successful application. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 71510-95-7[1][2][3][4][5][6]
Molecular Formula C₆H₁₁NO₃[1][2][4][5][6]
Molecular Weight 145.16 g/mol [1][2][4][5][6]
IUPAC Name This compound[2][6]
Synonyms N-Methyl-malonamic acid ethyl ester, Ethyl-N-methyl malonamide[5][6]
InChI Key VWTRXRCWWIJCCQ-UHFFFAOYSA-N[6]
SMILES CCOC(=O)CC(=O)NC[2][5]
Purity (Typical) ≥96%[5]
Physical Form Liquid or solid
Storage Sealed in a dry environment at room temperature.
Spectroscopic Validation

For any researcher, verifying the identity and purity of a starting material is a critical, non-negotiable step. The expected spectroscopic data for this compound are as follows:

  • ¹H NMR: The proton NMR spectrum should exhibit characteristic signals including a triplet for the ethyl ester's methyl protons (δ 1.2–1.4 ppm), a quartet for the ester's methylene protons (δ 4.1–4.3 ppm), and a singlet for the amide proton (δ 6.5–7.0 ppm).[2]

  • ¹³C NMR: The carbon spectrum is expected to show resonances for the carbonyl carbons of the ester and amide groups in the range of δ 165–175 ppm, with the methylamino carbon appearing around δ 35 ppm.[2]

  • Mass Spectrometry (MS): Using electrospray ionization (ESI-MS), the molecular ion peak [M+H]⁺ should be observed at m/z 145.16.[2] Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅).[2]

Commercial Sourcing: A Supplier Overview

The accessibility of high-purity starting materials is paramount for reproducible experimental outcomes. This compound is available from several reputable chemical suppliers. When sourcing this chemical, it is crucial to request and review the Certificate of Analysis (CoA) to confirm purity and identity.

SupplierProduct Number (Example)Stated Purity
Sigma-Aldrich (Ambeed) AMBH5806467596%
BLD Pharm 71510-95-7-
ChemScene CS-0151538≥96%
Anax Laboratories Ax-12068>95%
Crysdot LLC CD1300584497%
Vulcanchem 71510-95-7-
Benchchem 71510-95-7-

Note: Availability, product numbers, and purity levels are subject to change. Always consult the supplier's official website for the most current information.

Synthetic Pathways and Mechanistic Considerations

The most established route for synthesizing this compound involves the controlled mono-amidation of a malonic ester, such as diethyl malonate, with methylamine.[1] The core challenge of this synthesis is achieving high selectivity for the mono-amide product over the corresponding diamide.

Primary Synthetic Workflow

This process is typically a two-step sequence starting from malonic acid: esterification followed by amidation.[2] However, for laboratory-scale synthesis where diethyl malonate is a common starting material, the focus is on the selective amidation step.

References

The Synthetic Chemist's Guide to Ethyl 3-(methylamino)-3-oxopropanoate: A Versatile Malonamate Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Classical Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic assembly of complex molecular architectures from simple, versatile precursors is paramount. Ethyl 3-(methylamino)-3-oxopropanoate (CAS 71510-95-7), also known as N-methyl malonamic acid ethyl ester, represents a quintessential example of such a foundational building block.[1][2] This bifunctional molecule, featuring both an ester and a secondary amide, provides a unique combination of nucleophilic and electrophilic centers, enabling a diverse range of chemical transformations.[1]

Historically, malonic ester derivatives were instrumental in the synthesis of foundational therapeutic classes like the barbiturates.[1] Today, the utility of tailored malonamates like this compound is being revisited for its potential in constructing nitrogen-containing heterocycles—core scaffolds in a vast number of contemporary pharmacologically active agents.[1] This guide provides an in-depth technical overview of its synthesis, chemical properties, reactivity, and strategic applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below. Purity of at least 98% is recommended for synthetic applications to ensure reliable and reproducible outcomes.[1]

PropertyValueSource(s)
CAS Number 71510-95-7[3]
Molecular Formula C₆H₁₁NO₃[3]
Molecular Weight 145.16 g/mol [3]
IUPAC Name This compound[3]
Appearance Liquid or solid[4]
Melting Point 34-35 °C[5]
Boiling Point 91-92 °C @ 0.16 Torr[5]
Density (Predicted) 1.059 ± 0.06 g/cm³[5]
Solubility Soluble in Chloroform, DMSO, and Methanol (sparingly)[5]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet around δ 1.2–1.4 ppm and a quartet at δ 4.1–4.3 ppm) and a singlet for the amide proton (δ 6.5–7.0 ppm).[1] The N-methyl group would appear as a singlet, and the central methylene protons would also present as a singlet.

  • ¹³C NMR: The carbon spectrum is characterized by two carbonyl signals for the ester and amide groups in the δ 165–175 ppm region. The methylamino carbon is expected near δ 35 ppm.[1] A 13C NMR spectrum is available for viewing through commercial databases.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum should display strong, characteristic absorption bands for the ester carbonyl (C=O) stretch around 1720 cm⁻¹ and the amide carbonyl (C=O) stretch near 1650 cm⁻¹.[7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is expected to show a molecular ion peak [M+H]⁺ at m/z 146. Key fragmentation patterns would likely involve the loss of the ethoxy group (m/z 45).[1]

Synthesis: A Controlled Approach to Mono-Amidation

The primary and most efficient synthesis of this compound involves the direct mono-aminolysis of a malonic diester, typically diethyl malonate, with methylamine.[1] The key challenge in this synthesis is achieving selective mono-substitution while avoiding the formation of the corresponding N,N'-dimethylmalonamide byproduct.

A detailed protocol, adapted from established methodologies, demonstrates that this selectivity can be achieved through strict control of reaction parameters, particularly temperature and stoichiometry.[8]

Workflow for Selective Mono-amidation

Caption: Controlled synthesis and purification workflow.

Detailed Experimental Protocol

This protocol is based on the methodology described in patent CN101085747A and represents a robust method for laboratory-scale synthesis.[8]

  • Reagent Preparation:

    • Solution A: In a suitable flask, dissolve diethyl malonate in absolute ethanol. The recommended volumetric ratio is approximately 1:10 to 1:30 (diethyl malonate:ethanol).[8] Cool this solution to between 0°C and 5°C.

    • Solution B: In a separate flask, dissolve methylamine gas in absolute ethanol to create a solution. The volumetric ratio should be similar to Solution A.[8] Cool this solution to between -5°C and -8°C.

  • Reaction:

    • To the cooled and stirred Solution A, slowly add Solution B dropwise. The molar ratio of diethyl malonate to methylamine should be controlled between 1:0.7 and 1:1 to favor mono-amidation.[8]

    • Causality: Maintaining a substoichiometric amount of methylamine is critical to minimize the formation of the diamide byproduct.

    • Maintain the reaction temperature strictly between -20°C and 5°C throughout the addition.[8]

    • Causality: The low temperature is the most crucial parameter for controlling selectivity. At higher temperatures, the rate of the second amidation reaction increases significantly, leading to the undesired diamide byproduct.

    • After the addition is complete, continue stirring the mixture at this temperature for 2.5 to 4 hours to ensure the reaction goes to completion.[8]

  • Work-up and Purification:

    • Remove the ethanol solvent under reduced pressure (vacuum distillation).[8]

    • To the resulting crude residue, add an ester solvent such as ethyl acetate and cool the mixture to induce crystallization. The diamide byproduct is less soluble and will precipitate first.[8]

    • Filter the mixture to remove the solid diamide.

    • Take the filtrate and remove the solvent under reduced pressure.

    • To the purified residue, add an alkane solvent (e.g., heptane or hexane) and cool to 0°C to crystallize the desired this compound.[8]

    • Filter the crystalline product, wash with cold alkane solvent, and dry under vacuum to yield the final product with high purity (>99%).[8]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its dual functionality. The active methylene group, flanked by two carbonyls, can be deprotonated to form a nucleophilic enolate, while the amide and ester groups can participate in cyclocondensation reactions.

Enolate Formation and Alkylation

The protons on the α-carbon (the methylene group between the two carbonyls) are acidic (pKa ≈ 10–11) and can be readily removed by a suitable base, such as sodium ethoxide, to form a stabilized enolate.[7] This enolate is a potent nucleophile that can attack various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form α-substituted derivatives.

Causality: The choice of base is critical. Using the corresponding alkoxide base (sodium ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that would scramble the ester group.[1]

Cyclocondensation Reactions for Heterocycle Synthesis

The most significant application for this building block in modern drug discovery is its use in cyclocondensation reactions to form nitrogen-containing heterocycles.[1] The 1,3-dicarbonyl arrangement is a classic precursor for forming six-membered rings like pyrimidines and their derivatives.

Application Example: Synthesis of N-Methyl-Barbiturates

While classical barbiturate synthesis uses a disubstituted malonic ester, the N-methyl malonamate structure provides a direct route to N-methylated barbiturates. The reaction involves condensation with urea in the presence of a strong base like sodium ethoxide.

Caption: General scheme for N-methyl barbiturate synthesis.

In this reaction, the base deprotonates urea, which then acts as a binucleophile, attacking both the ester and amide carbonyls in a twofold nucleophilic acyl substitution, ultimately leading to the cyclized pyrimidine-2,4,6-trione ring system.

This reactivity profile makes this compound a valuable intermediate for synthesizing a wide array of heterocyclic systems, including pyrazoles and other structures of significant interest in medicinal chemistry.[1]

Safety and Handling

As a chemical reagent, proper handling of this compound is essential. It is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

    • Avoid inhalation of vapor and contact with skin and eyes.[5]

    • Store in a tightly sealed container in a dry, room-temperature environment away from ignition sources.[4][5]

Conclusion and Future Outlook

This compound is more than just a simple derivative of a classical reagent. It is a precisely functionalized building block that offers chemists a reliable and efficient entry point into the synthesis of N-methylated heterocycles. The well-defined, high-yield synthesis protocol allows for its accessible preparation, while its predictable reactivity makes it a valuable tool in the design and execution of synthetic routes toward novel bioactive molecules. As the demand for new therapeutic agents continues to grow, the strategic use of such fundamental, versatile, and readily prepared intermediates will remain a cornerstone of successful drug discovery and development programs.

References

Ethyl 3-(methylamino)-3-oxopropanoate safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Ethyl 3-(methylamino)-3-oxopropanoate

This guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS: 71510-95-7). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from established safety data sheets and chemical databases to ensure a high standard of scientific integrity and trustworthiness.

Chemical & Physical Identity

A foundational understanding of a compound's properties is critical for anticipating its behavior and handling it safely. This compound is a malonamic acid ester, a class of compounds often used as versatile intermediates in organic synthesis.[1][2]

Nomenclature and Identifiers
  • Systematic Name: this compound[3]

  • Common Synonyms: Ethyl-N-methyl malonamide, N-methyl-malonamic acid ethyl ester[1][3][4]

  • CAS Number: 71510-95-7[1][3][5]

  • Molecular Formula: C₆H₁₁NO₃[3]

  • InChIKey: VWTRXRCWWIJCCQ-UHFFFAOYSA-N[3][5]

Physicochemical Data

The physical properties dictate the appropriate storage conditions and the necessary engineering controls to prevent unintended exposure. For instance, its relatively low melting point means it may be handled as either a solid or a liquid depending on ambient laboratory temperatures.

PropertyValueSource
Molecular Weight 145.16 g/mol [3][5]
Appearance Liquid or solid[5]
Melting Point 34-35 °C[1]
Boiling Point 91-92 °C @ 0.16 Torr[1]
Density (Predicted) 1.059 ± 0.06 g/cm³[1]
Flash Point 127.1 ± 22.6 °C[1]
Solubility Soluble in chloroform (small amount), DMSO (small amount), methanol (very small amount)[1]

Hazard Identification and Toxicology

This compound is classified as an irritant and is harmful if swallowed.[1][3][5] The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.

GHS Classification
  • Pictogram: GHS07 (Exclamation Mark)[4][5]

  • Signal Word: Warning [4][5]

  • Hazard Statements:

    • H302: Harmful if swallowed[4][5][6]

    • H315: Causes skin irritation[3][5][6]

    • H319: Causes serious eye irritation[3][5][6]

    • H335: May cause respiratory irritation[3][4][5]

Toxicological Profile

While specific LD50/LC50 data for this compound is not widely published, the hazard statements are derived from data on structurally similar compounds and predictive models. The primary routes of exposure are inhalation, ingestion, and dermal contact.

  • Acute Effects:

    • Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1][3]

    • Skin Contact: Causes irritation, which may manifest as redness, itching, and discomfort.[1][3]

    • Eye Contact: Causes serious irritation, potentially leading to redness, pain, and watering.[1][3]

    • Ingestion: Harmful if swallowed, though specific symptoms are not well-documented.[4][5]

  • Chronic Effects: Prolonged or repeated exposure should be avoided, as with any laboratory chemical, though specific long-term effects have not been characterized.[6]

Exposure Controls and Personal Protection

A multi-layered approach to safety, combining engineering controls, administrative procedures, and Personal Protective Equipment (PPE), is essential for minimizing exposure.

Engineering Controls

The primary line of defense is to control hazards at the source.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1][7] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[8]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible in any area where the chemical is handled.[7][9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is a critical decision point based on the specific laboratory procedure being performed. The following diagram outlines the logic for selecting appropriate PPE.

PPE_Workflow cluster_ppe PPE Selection Workflow start Start: Handling This compound ppe_basic Mandatory Minimum PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat start->ppe_basic q_vent Is work performed in a certified chemical fume hood? ppe_advanced Enhanced PPE: - Add Face Shield - Consider double-gloving q_vent->ppe_advanced No q_splash High potential for splashing or aerosol generation? q_vent->q_splash Yes ppe_basic->q_vent ppe_advanced->q_splash q_splash->ppe_advanced Yes end_safe Proceed with Experiment q_splash->end_safe No

Caption: PPE selection logic for handling the compound.

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1][6]

  • Eye/Face Protection: Use chemical safety goggles as a minimum.[1][6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of exposure, consider chemically resistant aprons or sleeves.[6]

  • Respiratory Protection: If engineering controls are insufficient or during emergency response, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[6][11]

Safe Handling, Storage, and Disposal

Proper procedures for handling and storage are paramount to preventing accidents and maintaining the chemical's integrity.

Handling Procedures
  • Avoid all direct contact with the substance.[6][7]

  • Prevent the formation of dust and aerosols.[12]

  • Keep away from heat, sparks, and open flames.[1][7]

  • Use non-sparking tools and take precautionary measures against static discharge.[7][13]

  • Wash hands and face thoroughly after handling.[7]

Storage Conditions
  • Store in a tightly sealed container to prevent moisture contamination.[1][7]

  • Keep in a cool, dry, and well-ventilated place away from direct sunlight.[1][14]

  • Store away from incompatible materials, particularly strong oxidants.[1]

Disposal
  • Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the chemical to enter drains or waterways.[12]

  • A common disposal method is to dissolve the material in a combustible solvent and incinerate it in a licensed chemical incinerator equipped with an afterburner and scrubber.[6]

Emergency and First Aid Procedures

Rapid and correct response to an exposure or spill is crucial.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist or you feel unwell.[7][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs.[7][12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][12]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[12]
Accidental Release Measures

The following flowchart details the logical steps for responding to a chemical spill.

Spill_Response cluster_spill Spill Response Protocol spill Spill Detected evacuate Evacuate immediate area Alert others spill->evacuate assess Assess spill size & risk (Is it a major spill?) evacuate->assess e_contact Contact Emergency Response Team assess->e_contact Yes ppe Don appropriate PPE (respirator, gloves, etc.) assess->ppe No report Report the incident e_contact->report contain Contain the spill using inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully collect absorbed material into a sealed, labeled container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste through proper channels decontaminate->dispose dispose->report

Caption: Step-by-step workflow for accidental release response.

  • Personal Precautions: Ensure adequate ventilation. Wear full PPE, including respiratory protection.[7][12]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[12]

  • Clean-up: Collect the absorbed material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal.[11][12]

  • Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[12]

References

Methodological & Application

The Strategic Incorporation of N-Methylated Residues in Peptide Synthesis: A Protocol for Utilizing Ethyl 3-(methylamino)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for N-Methylation in Peptide Drug Design

In the landscape of contemporary drug discovery, the modification of peptide backbones is a paramount strategy for enhancing therapeutic potential. N-methylation, the substitution of an amide proton with a methyl group, is a particularly powerful tool for medicinal chemists. This seemingly subtle alteration can profoundly influence a peptide's pharmacological profile by imparting increased metabolic stability against enzymatic degradation, enhancing membrane permeability and oral bioavailability, and modulating the peptide's conformation to fine-tune binding affinity and selectivity for its biological target.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the utilization of Ethyl 3-(methylamino)-3-oxopropanoate as a cost-effective and versatile starting material for the synthesis of N-methylated glycine (sarcosine) building blocks and their subsequent incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource(s)
CAS Number 71510-95-7[1][2]
Molecular Formula C₆H₁₁NO₃[2]
Molecular Weight 145.16 g/mol [2]
Appearance Colorless to pale yellow solid or liquid[1]
Melting Point 34-35 °C[1]
Boiling Point 91-92 °C at 0.16 Torr[1]
Solubility Soluble in chloroform, DMSO (small amounts), methanol (very small amounts)[1]

From Starting Material to a Peptide-Ready Building Block: The Synthesis of Fmoc-N-Methylglycine-OH (Fmoc-Sar-OH)

This compound is not directly incorporated into a growing peptide chain. Instead, it serves as a precursor for the synthesis of the Fmoc-protected N-methylglycine (Fmoc-Sar-OH), the actual building block for SPPS. The synthetic route involves two key transformations: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the protection of the N-methylamino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Workflow for the Synthesis of Fmoc-Sar-OH

A This compound B Hydrolysis (e.g., K2CO3, EtOH/H2O, MW irradiation) A->B Step 1 C N-methylmalonamic acid (Sarcosine precursor) B->C D Fmoc Protection (Fmoc-OSu or Fmoc-Cl, NaHCO3, aq. dioxane) C->D Step 2 E Fmoc-N-methylglycine-OH (Fmoc-Sar-OH) D->E F Purification (Crystallization or Chromatography) E->F G Peptide-Ready Building Block F->G

Caption: Synthetic workflow for Fmoc-Sar-OH from this compound.

Part 1: Hydrolysis of this compound

The first step is the saponification of the ethyl ester to yield the free carboxylic acid. While traditional methods involving prolonged heating with a base can be employed, microwave-assisted hydrolysis offers a more rapid and efficient alternative.[3]

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave reactor or conventional heating setup

  • Rotary evaporator

Protocol:

  • In a microwave-safe vessel, dissolve this compound (1.0 eq.) in a mixture of ethanol and water.

  • Add potassium carbonate (3.0 eq.) to the solution.

  • Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 120-180 °C) for a short duration (e.g., 20 minutes), or reflux the mixture using a conventional heating mantle until the reaction is complete (monitored by TLC).[3]

  • After cooling to room temperature, acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude N-methylmalonamic acid. This intermediate can often be used in the next step without further purification.

Part 2: Fmoc Protection of N-Methylmalonamic Acid

The free N-methylamino group is then protected with the base-labile Fmoc group, rendering it suitable for Fmoc-based SPPS.[4][5]

Materials:

  • N-methylmalonamic acid (from Part 1)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Dissolve N-methylmalonamic acid (1.0 eq.) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.05 eq.) in 1,4-dioxane dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solution under reduced pressure and purify the crude Fmoc-Sar-OH by crystallization (e.g., from toluene) or flash column chromatography to obtain a white solid.[6]

Incorporation of Fmoc-Sar-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The introduction of an N-methylated amino acid into a peptide sequence presents a significant synthetic challenge due to the steric hindrance of the N-methyl group. This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid, often leading to incomplete coupling reactions and the formation of deletion sequences.[7] To overcome this, more potent coupling reagents and optimized reaction conditions are required.

Workflow for a Single Coupling Cycle of Fmoc-Sar-OH in SPPS

A Resin-Bound Peptide with free N-terminus E Coupling Reaction (DMF, Room Temp.) A->E B Fmoc-Sar-OH B->E C Coupling Reagent (e.g., HATU, HCTU) C->E D Base (e.g., DIPEA) D->E F Resin-Bound Peptide + Fmoc-Sar E->F G Washing (DMF, DCM) F->G H Fmoc Deprotection (20% Piperidine in DMF) G->H I Resin-Bound Peptide with free Sar N-terminus H->I J Ready for next coupling cycle I->J

Caption: A single cycle of Fmoc-Sar-OH incorporation in SPPS.

Recommended Coupling Reagents and Conditions

Standard coupling reagents such as HBTU are often inefficient for coupling N-methylated amino acids. More potent reagents are strongly recommended.[7][8]

Coupling ReagentAdditive (optional)BaseNotes
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HOAt (1-Hydroxy-7-azabenzotriazole)DIPEA (N,N-Diisopropylethylamine)Highly effective for sterically hindered couplings.[8][9]
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)-DIPEAA cost-effective and efficient alternative to HATU for many N-methylated couplings.[10]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)-DIPEAParticularly effective for coupling N-methylated amino acids to other N-methylated residues.[9]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)HOAtDIPEAAnother powerful phosphonium-based reagent.[8]
Protocol for Fmoc-Sar-OH Coupling in Manual SPPS

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-Sar-OH

  • HATU or HCTU

  • DIPEA

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • 20% (v/v) Piperidine in DMF

  • Bromophenol blue solution in DMF

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Pre-activation of Fmoc-Sar-OH: In a separate vial, dissolve Fmoc-Sar-OH (4 eq. relative to resin loading), HATU (3.8 eq.), and HOAt (4 eq., if used) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated Fmoc-Sar-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours. The extended reaction time is crucial for sterically hindered couplings.

  • Monitoring the Coupling: Remove a few resin beads, wash them with DMF and methanol, and perform a bromophenol blue test. A yellow color indicates complete coupling, while a blue or green color signifies the presence of unreacted free amines.[8]

  • Recoupling (if necessary): If the bromophenol blue test is positive, drain the coupling solution and repeat the coupling step with a fresh solution of activated Fmoc-Sar-OH.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Cleavage and Deprotection of N-Methylated Peptides

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to quench reactive cationic species generated during the process.

Common Cleavage Cocktails:

The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues.

Reagent CocktailComposition (v/v)Target Residues
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, good for peptides containing Arg(Pbf/Pmc), Cys(Trt), Trp(Boc)
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Effective for peptides with multiple Arg residues
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)"Odorless" alternative, good for Trp-containing peptides

General Cleavage Protocol:

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Concentrate the combined filtrates under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Conclusion

The incorporation of N-methylated amino acids is a valuable strategy for the development of peptide-based therapeutics with improved pharmacological properties. While the synthesis of these modified peptides presents unique challenges, particularly during the coupling step, the use of potent coupling reagents and optimized protocols enables their efficient and reliable production. This compound serves as an accessible and economical starting material for the synthesis of the Fmoc-Sar-OH building block, making the exploration of N-methylation more attainable for researchers in both academic and industrial settings. The detailed protocols provided in this guide offer a robust framework for the successful synthesis and incorporation of N-methylated glycine into peptide sequences, paving the way for the discovery of novel and more effective peptide drugs.

References

Ethyl 3-(methylamino)-3-oxopropanoate: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures with desirable pharmacological properties is paramount. Ethyl 3-(methylamino)-3-oxopropanoate, a seemingly simple mono-amide derivative of malonic acid, has emerged as a strategic building block in medicinal chemistry. Its value lies in its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic ester moiety. This unique combination allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of a variety of heterocyclic systems, which form the core of many therapeutic agents.[1] Notably, its utility in the synthesis of barbiturates and other central nervous system (CNS) active compounds underscores its significance in the development of new therapeutics.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this compound. We will delve into its synthesis, characterization, and its pivotal role in the construction of medicinally relevant scaffolds, supported by detailed, field-proven protocols and mechanistic insights.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is crucial for its effective use and quality control in synthetic workflows.

PropertyValueSource
Molecular Formula C₆H₁₁NO₃--INVALID-LINK--
Molecular Weight 145.16 g/mol --INVALID-LINK--
CAS Number 71510-95-7--INVALID-LINK--
Appearance Colorless to pale yellow liquid or solid--INVALID-LINK--
Melting Point 34-35 °C--INVALID-LINK--
Boiling Point 91-92 °C at 0.16 Torr--INVALID-LINK--
Solubility Soluble in chloroform, DMSO, and methanol--INVALID-LINK--

Spectroscopic Data:

  • ¹H NMR (Expected Signals): A triplet for the ethyl ester (δ 1.2–1.4 ppm), a quartet for the ester methylene (δ 4.1–4.3 ppm), a singlet for the methylene protons adjacent to the carbonyls (around 3.3-3.5 ppm), a singlet for the N-methyl group (around 2.8 ppm), and a broad singlet for the amide proton (δ 6.5–7.0 ppm).[2]

  • ¹³C NMR: The carbonyl carbons of the ester and amide are expected to resonate in the range of δ 165–175 ppm. The methylene carbon of the ethyl group appears around δ 61 ppm, the methylene carbon between the carbonyls around δ 41 ppm, the N-methyl carbon near δ 26 ppm, and the methyl carbon of the ethyl group around δ 14 ppm.

  • Mass Spectrometry (ESI-MS): A molecular ion peak at m/z 146.08 [M+H]⁺ is expected, consistent with the compound's molecular weight. Fragmentation patterns may involve the loss of the ethoxy group (m/z 45) and the methylamino group (m/z 30).[2]

Core Synthetic Protocol: Preparation of this compound

The efficient synthesis of this compound is the foundational step for its application as a building block. The following protocol is a robust and scalable method adapted from established procedures for the selective mono-amidation of diethyl malonate.[3]

Reaction Scheme:

Synthesis_of_Ethyl_3_methylamino_3_oxopropanoate DEM Diethyl Malonate reaction + DEM->reaction MeNH2 Methylamine MeNH2->reaction Solvent Ethanol Product This compound Byproduct Ethanol reaction->Product Ethanol, -20 to 5 °C

Caption: Synthesis of this compound.

Experimental Protocol:

Materials:

  • Diethyl malonate (1 equivalent)

  • Methylamine (0.7-1.0 equivalents, typically as a solution in a suitable solvent like ethanol)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve diethyl malonate in anhydrous ethanol (e.g., 10-30 volumes). Cool the solution to between -20 °C and 5 °C using an appropriate cooling bath.[3]

  • Addition of Methylamine: Slowly add a solution of methylamine in ethanol to the cooled diethyl malonate solution over a period of 1-2 hours, ensuring the reaction temperature is maintained between -20 °C and 5 °C. The molar ratio of diethyl malonate to methylamine is crucial to favor the formation of the mono-amide product and should be carefully controlled (typically 1:0.7 to 1:1).[3]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2.5 to 4 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, remove the ethanol under reduced pressure. The resulting residue contains the crude product and the diamide byproduct.[3]

  • Purification:

    • Add ethyl acetate (e.g., 4 volumes) to the crude residue, stir, and cool to 0 °C to precipitate the diamide byproduct.[3]

    • Filter off the solid byproduct.

    • Remove the ethyl acetate from the filtrate under reduced pressure to obtain the crude mono-amide product.[3]

    • For further purification, dissolve the crude product in a minimal amount of a suitable solvent (e.g., petroleum ether), cool to 0 °C, and stir for 1 hour to induce crystallization.[3]

    • Collect the crystalline N-methyl-malonamic acid ethyl ester by filtration. A purity of >99% can be achieved with a yield of approximately 76%.[3]

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is conducted at low temperatures (-20 °C to 5 °C) to control the exothermicity of the amidation reaction and to selectively favor the formation of the mono-amide over the di-amide byproduct.[1][3]

  • Molar Ratio: Using a slight excess or an equimolar amount of diethyl malonate relative to methylamine helps to minimize the formation of the undesired N,N'-dimethylmalonamide.[3]

  • Stepwise Purification: The two-step crystallization process is a self-validating system. The first step with ethyl acetate effectively removes the less soluble diamide, while the second step with petroleum ether allows for the isolation of the desired mono-amide in high purity.[3]

Application in Medicinal Chemistry: Synthesis of N-Methylated Barbiturates

A significant application of this compound is in the synthesis of N-methylated barbiturates, a class of compounds known for their sedative, hypnotic, and anticonvulsant properties.[1] A prime example is Methohexital, a short-acting barbiturate used for anesthesia induction.[2] The synthesis of such compounds typically involves a two-step process: C5-alkylation of the malonic ester derivative followed by cyclocondensation with N-methylurea.

General Synthetic Workflow:

Barbiturate_Synthesis_Workflow A This compound B 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) C C5-Alkylated Intermediate B->C Alkylation D N-Methylurea F N-Methylated Barbiturate C->F Cyclocondensation E Base (e.g., NaOEt) D->F E->F

Caption: General workflow for N-methylated barbiturate synthesis.

Representative Protocol: Synthesis of an N-Methylated Barbiturate Analog

This protocol is a representative procedure for the synthesis of an N-methylated barbiturate, analogous to the synthesis of methohexital, starting from a C5-disubstituted derivative of this compound. The classical synthesis of methohexital involves the reaction of a disubstituted malonic ester with N-methylurea.[2]

Step 1: C5-Alkylation of this compound (Illustrative)

This step is illustrative as the specific alkylation to form the methohexital precursor from the title compound is not explicitly detailed in the searched literature. The general principle of malonic ester alkylation is well-established.

  • Enolate Formation: To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add this compound dropwise at room temperature.

  • First Alkylation: Add the first alkyl halide (e.g., 2-bromo-3-hexyne for methohexital synthesis) and reflux the mixture until the reaction is complete.

  • Second Alkylation: After cooling, add a second equivalent of sodium ethoxide followed by the second alkyl halide (e.g., allyl bromide for methohexital synthesis) and reflux again.

  • Work-up and Purification: After completion, the reaction is worked up by removing the solvent, adding water, and extracting with an organic solvent. The crude product is then purified by distillation or chromatography to yield the C5-disubstituted malonic ester derivative.

Step 2: Cyclocondensation with N-Methylurea

Materials:

  • C5-disubstituted this compound (1 equivalent)

  • N-Methylurea (1-1.2 equivalents)

  • Sodium ethoxide (2.2 equivalents)

  • Absolute ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol.

  • Addition of Reagents: To the sodium ethoxide solution, add N-methylurea, followed by the C5-disubstituted this compound derivative.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 6-8 hours). The progress of the cyclization can be monitored by TLC.

  • Work-up:

    • After the reaction is complete, distill off the ethanol.

    • Dissolve the residue in water.

    • Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to precipitate the crude N-methylated barbiturate.

  • Purification:

    • Collect the precipitate by filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure N-methylated barbiturate.

Trustworthiness of the Protocol:

This protocol is based on the well-established and validated Pinner synthesis of barbiturates. The cyclocondensation is driven by the formation of the stable heterocyclic ring system. The work-up and purification steps are standard procedures for the isolation of barbituric acid derivatives, which are typically acidic and will precipitate from aqueous solution upon protonation.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, offering an efficient entry point to a wide array of heterocyclic compounds, most notably N-methylated barbiturates. The protocols detailed herein provide a reliable foundation for the synthesis and application of this important intermediate. The strategic advantage of this building block lies in its ability to introduce an N-methyl group into the final barbiturate structure, which can significantly modulate the pharmacological properties of the resulting drug molecule. Future applications of this compound are likely to expand beyond CNS-active compounds into other therapeutic areas where substituted heterocyclic scaffolds are of interest. The continued exploration of its reactivity will undoubtedly lead to the development of novel and efficient synthetic routes to new chemical entities with therapeutic potential.

References

The Versatile Building Block: Ethyl 3-(methylamino)-3-oxopropanoate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their unique ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. Ethyl 3-(methylamino)-3-oxopropanoate, a seemingly simple acyclic precursor, has emerged as a powerful and versatile building block in the synthetic chemist's toolkit. Its strategic importance lies in its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic ester moiety, alongside an active methylene group. This arrangement allows for a diverse range of cyclization strategies, providing access to a multitude of medicinally-relevant heterocyclic cores.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating, empowering researchers to confidently employ this reagent in their own synthetic endeavors.

Core Applications and Synthetic Protocols

The utility of this compound is best illustrated through its application in the synthesis of prominent heterocyclic families. We will focus on three major classes: Quinolones, Pyrazolones, and Pyrimidinediones.

Synthesis of Quinolone Scaffolds: The Conrad-Limpach-Knorr Reaction

The 4-hydroxyquinolone-2-one core is a privileged scaffold found in numerous antibacterial, anticancer, and anti-inflammatory agents. The intramolecular cyclization of N-aryl-β-ketoamides, a reaction with historical roots in the Conrad-Limpach and Knorr quinoline syntheses, provides a robust entry to this class of compounds. While the direct cyclization of this compound itself does not yield a quinolone, its N-aryl derivatives are ideal precursors. This section outlines a two-step protocol: the initial N-arylation followed by a thermally-induced intramolecular cyclization.

Causality Behind Experimental Choices: The initial N-arylation is a standard nucleophilic aromatic substitution or Buchwald-Hartwig amination to form the key N-aryl-N-methylmalonamate intermediate. The subsequent cyclization is typically conducted at high temperatures, often in a high-boiling solvent like diphenyl ether or Dowtherm A, to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation onto the aromatic ring. The use of a high-boiling solvent ensures that the requisite temperature for cyclization is reached and maintained uniformly.

Protocol 1: Synthesis of 4-hydroxy-1-methylquinolin-2(1H)-one

Step A: Synthesis of Ethyl 3-(phenyl(methyl)amino)-3-oxopropanoate

  • Reactants:

    • Aniline (1.0 eq)

    • This compound (1.1 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 eq)

    • Solvent (e.g., Toluene)

  • Procedure:

    • To an oven-dried flask, add the palladium catalyst, ligand, and base.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

    • Add toluene, followed by aniline and this compound.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Step B: Intramolecular Cyclization to 4-hydroxy-1-methylquinolin-2(1H)-one

  • Reactants:

    • Ethyl 3-(phenyl(methyl)amino)-3-oxopropanoate (1.0 eq)

    • High-boiling solvent (e.g., Diphenyl ether or Dowtherm A)

  • Procedure:

    • In a flask equipped with a condenser, dissolve Ethyl 3-(phenyl(methyl)amino)-3-oxopropanoate in diphenyl ether.

    • Heat the solution to 240-250 °C and maintain this temperature for 30-60 minutes.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

    • Add hexane or petroleum ether to facilitate further precipitation.

    • Collect the solid product by filtration, wash with hexane, and dry under vacuum to yield 4-hydroxy-1-methylquinolin-2(1H)-one.[1][2][3]

Data Summary Table 1: Quinolone Synthesis Parameters

ParameterStep A: N-ArylationStep B: Cyclization
Key Transformation C-N Bond FormationIntramolecular Acylation
Typical Catalyst Pd₂(dba)₃ / XantphosNone (Thermal)
Solvent TolueneDiphenyl Ether / Dowtherm A
Temperature 100-110 °C240-250 °C
Typical Yield 70-90%60-80%

Diagram 1: Quinolone Synthesis Workflow

G cluster_0 Step A: N-Arylation cluster_1 Step B: Thermal Cyclization A Aniline + this compound B Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) A->B C Ethyl 3-(phenyl(methyl)amino)-3-oxopropanoate B->C D High Temperature (240-250 °C) C->D E 4-hydroxy-1-methylquinolin-2(1H)-one D->E

Caption: Workflow for the synthesis of 4-hydroxy-1-methylquinolin-2(1H)-one.

Synthesis of Pyrazolone Derivatives: The Knorr Pyrazole Synthesis

Pyrazolones are a class of five-membered heterocycles that are integral to many dyes and pharmaceuticals, including well-known non-steroidal anti-inflammatory drugs (NSAIDs). The Knorr pyrazole synthesis, a classic cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine, is a highly efficient method for their preparation.[4][5][6] this compound serves as an excellent β-ketoamide equivalent for this transformation.

Causality Behind Experimental Choices: The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer during the condensation and cyclization steps. An acid catalyst, such as acetic acid or hydrochloric acid, is often employed to activate the carbonyl group of the ester towards nucleophilic attack by the hydrazine. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization via attack of the second nitrogen atom onto the amide carbonyl, followed by dehydration to yield the pyrazolone ring.

Protocol 2: Synthesis of 1,3-dimethyl-1H-pyrazol-5(4H)-one

  • Reactants:

    • This compound (1.0 eq)

    • Methylhydrazine (1.0 eq)

    • Solvent (e.g., Ethanol)

    • Acid catalyst (e.g., Acetic acid, a few drops)

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid to the solution.

    • Add methylhydrazine dropwise to the stirring solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry to afford 1,3-dimethyl-1H-pyrazol-5(4H)-one.

Data Summary Table 2: Pyrazolone Synthesis Parameters

ParameterValue
Key Transformation Cyclocondensation
Co-reactant Hydrazine derivative
Solvent Ethanol
Catalyst Acetic Acid (or mineral acid)
Temperature Reflux
Typical Yield 80-95%

Diagram 2: Pyrazolone Synthesis Mechanism

G A This compound + Methylhydrazine B Condensation (Loss of EtOH) A->B C Hydrazone Intermediate B->C D Intramolecular Cyclization C->D E Tetrahedral Intermediate D->E F Dehydration (Loss of H₂O) E->F G 1,3-dimethyl-1H-pyrazol-5(4H)-one F->G

Caption: Mechanism for Knorr pyrazolone synthesis.

Synthesis of Pyrimidinedione Scaffolds: The Biginelli Reaction Analogue

Pyrimidines are a fundamental class of heterocycles, most notably as components of nucleic acids. The pyrimidinedione (or barbiturate) skeleton is a common feature in sedative and hypnotic drugs. A common synthetic route involves the condensation of a β-dicarbonyl compound with urea or thiourea, analogous to the Biginelli reaction. This compound can readily participate in this type of cyclocondensation.

Causality Behind Experimental Choices: This reaction is typically performed under basic conditions, often using a sodium alkoxide like sodium ethoxide. The base serves two purposes: it deprotonates the active methylene group of the malonamate, increasing its nucleophilicity, and it also deprotonates the urea, enhancing its nucleophilicity for the initial attack on the ester carbonyl. The reaction is a stepwise condensation-cyclization process.

Protocol 3: Synthesis of 1-Methylpyrimidine-2,4(1H,3H)-dione

  • Reactants:

    • This compound (1.0 eq)

    • Urea (1.1 eq)

    • Base (e.g., Sodium ethoxide, 2.2 eq)

    • Solvent (e.g., Absolute Ethanol)

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

    • To the sodium ethoxide solution, add urea and stir until it dissolves.

    • Add this compound to the mixture.

    • Heat the reaction mixture to reflux for 6-8 hours. A precipitate may form as the reaction progresses.

    • After the reflux period, cool the mixture to room temperature and then neutralize it by carefully adding aqueous HCl.

    • The product may precipitate upon neutralization. If not, concentrate the solution under reduced pressure.

    • Collect the solid product by filtration, wash with water and a small amount of cold ethanol, and dry to obtain 1-Methylpyrimidine-2,4(1H,3H)-dione.[7]

Data Summary Table 3: Pyrimidinedione Synthesis Parameters

ParameterValue
Key Transformation Cyclocondensation
Co-reactant Urea or Thiourea
Solvent Ethanol
Reagent Sodium Ethoxide
Temperature Reflux
Typical Yield 65-85%

Diagram 3: Pyrimidinedione Synthesis Workflow

G A Start B Prepare Sodium Ethoxide in Ethanol A->B C Add Urea and this compound B->C D Reflux for 6-8 hours C->D E Cool and Neutralize with HCl D->E F Isolate Product by Filtration E->F G 1-Methylpyrimidine-2,4(1H,3H)-dione F->G

Caption: Workflow for the synthesis of 1-Methylpyrimidine-2,4(1H,3H)-dione.

Conclusion and Future Outlook

This compound is a readily accessible and highly effective precursor for the synthesis of a variety of important heterocyclic systems. The protocols detailed in this guide for the preparation of quinolones, pyrazolones, and pyrimidinediones highlight the strategic utility of its inherent bifunctionality. The ability to engage in both intramolecular cyclizations and intermolecular cyclocondensations makes it a valuable asset for generating molecular diversity in drug discovery programs. Future applications will undoubtedly explore its use in multicomponent reactions and in the synthesis of more complex, fused heterocyclic systems, further cementing its role as a key building block in modern organic synthesis.

References

Application Notes & Protocols: Ethyl 3-(methylamino)-3-oxopropanoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to the experimental use of Ethyl 3-(methylamino)-3-oxopropanoate, a versatile bifunctional reagent in modern organic synthesis. We delve into its synthesis, characterization, and key reaction pathways, including N-alkylation and C-alkylation via enolate intermediates. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind critical experimental choices to ensure reproducibility and success.

Introduction: The Versatility of a Bifunctional Building Block

This compound, with the molecular formula C₆H₁₁NO₃, is an amide ester that serves as a high-value building block in synthetic chemistry.[1] Its structure incorporates both an amide and an ester functional group, providing two distinct reactive centers.[1] This bifunctional nature allows for a wide range of chemical transformations, making it a crucial intermediate in the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles which are core structures in many pharmaceuticals.[1] Historically, related malonic ester derivatives were instrumental in developing foundational compounds like barbiturates.[1] Today, its primary utility lies in the exploration of novel pharmacologically active agents and the development of specialized ligands and catalysts.[1]

Understanding the physicochemical properties of this reagent is paramount for its effective use.

PropertyValueSource
Molecular Weight 145.16 g/mol [1][2]
CAS Number 71510-95-7[1][2]
Appearance Liquid or solid[3]
Melting Point 34-35 °C[4]
Boiling Point 91-92 °C @ 0.16 Torr[4]
Storage Sealed in dry, room temperature conditions[3][4]

Synthesis and Characterization

The most common and established pathway to this compound involves the controlled mono-amidation of a malonic ester, such as diethyl malonate, with methylamine.[1][5] The key to achieving a high yield of the desired mono-amide product over the di-amide byproduct is careful control of reaction conditions, particularly temperature.[1]

Workflow for Synthesis of this compound

Start Diethyl Malonate + Methylamine (aq.) Reaction Reaction Vessel (Ice Bath, 0-5 °C) Start->Reaction Charge Reagents Stirring Slow Stirring (24-48 hours) Reaction->Stirring Maintain Temp. Workup Aqueous Workup (Acidification & Extraction) Stirring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Crude Product Product Ethyl 3-(methylamino)- 3-oxopropanoate Purification->Product Pure Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: General workflow for the synthesis and purification of the target compound.

Protocol 1: Synthesis from Diethyl Malonate

Objective: To synthesize this compound via controlled amidation with a high degree of selectivity for the mono-substituted product.

Rationale: The reaction is performed at low temperatures (0-5 °C) to moderate the exothermicity and to kinetically favor the formation of the mono-amide. Using a precise molar ratio of reactants prevents the formation of the di-substituted byproduct.

Materials and Reagents:

Reagent CAS No. M.W. ( g/mol ) Amount Moles
Diethyl Malonate 105-53-3 160.17 16.02 g 0.10
Methylamine (40% in H₂O) 74-89-5 31.06 7.77 g 0.10
Diethyl Ether 60-29-7 74.12 200 mL -
Hydrochloric Acid (1 M) 7647-01-0 36.46 As needed -
Anhydrous MgSO₄ 7487-88-9 120.37 ~10 g -

| Silica Gel (for column) | 7631-86-9 | 60.08 | As needed | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethyl malonate (16.02 g, 0.10 mol).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • While stirring vigorously, add the 40% aqueous methylamine solution (7.77 g, 0.10 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then remove the bath and let the mixture stir at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, cool the mixture in an ice bath and acidify to pH ~2-3 with 1 M HCl to neutralize any unreacted methylamine.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 70 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil via column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the pure product.

Characterization:

  • ¹H NMR: Expect characteristic signals including a triplet for the ethyl ester methyl protons (δ 1.2–1.4 ppm), a quartet for the ester methylene protons (δ 4.1–4.3 ppm), and a singlet for the amide proton (δ 6.5–7.0 ppm).[5]

  • ¹³C NMR: Carbonyl carbons for the ester and amide should resonate at δ 165–175 ppm, with the methylamino carbon appearing near δ 35 ppm.[5]

  • Mass Spectrometry (ESI-MS): The molecular ion peak is expected at m/z 145.16.[5]

Key Reaction Pathways and Protocols

The dual functionality of this compound opens up several synthetic avenues. We will explore two primary types of reactivity: modification at the amide nitrogen (N-Alkylation) and reactions involving the active methylene group (C-Alkylation).

N-Alkylation to Form Tertiary Amides

The secondary amide functionality (N-H bond) can be further alkylated. Selective N-alkylation of amides can be challenging, as O-alkylation can be a competitive side reaction depending on the substrate and conditions.[6] Modern methods often employ safer, solid methylating agents to avoid the use of toxic and carcinogenic traditional reagents.[7]

Protocol 2: N-Methylation using Phenyl Trimethylammonium Iodide

Objective: To convert the secondary amide of this compound to a tertiary amide (Ethyl 3-(dimethylamino)-3-oxopropanoate).

Rationale: This protocol adapts a modern, safe, and highly selective N-methylation method.[7][8] Phenyl trimethylammonium iodide serves as a solid, easy-to-handle methyl source. Cesium carbonate is an effective base for deprotonating the amide, and toluene is the preferred solvent for this transformation.[7]

Materials and Reagents:

Reagent CAS No. M.W. ( g/mol ) Amount Moles
This compound 71510-95-7 145.16 1.45 g 0.01
Phenyl trimethylammonium iodide 98-04-4 263.13 3.95 g 0.015
Cesium Carbonate (Cs₂CO₃) 534-17-8 325.82 4.89 g 0.015

| Toluene (anhydrous) | 108-88-3 | 92.14 | 45 mL | - |

Procedure:

  • To a flame-dried vial under an argon atmosphere, add the starting amide (1.45 g, 0.01 mol), phenyl trimethylammonium iodide (3.95 g, 0.015 mol), and cesium carbonate (4.89 g, 0.015 mol).

  • Add anhydrous toluene (45 mL) via syringe.

  • Seal the vial and heat the mixture to 120 °C in a pre-heated heating block.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield Ethyl 3-(dimethylamino)-3-oxopropanoate.

C-Alkylation via Enolate Formation

The protons on the methylene carbon (the α-carbon situated between the two carbonyl groups) are acidic (pKa ≈ 10–11), allowing for easy deprotonation to form a stabilized enolate.[9] This nucleophilic enolate can then react with various electrophiles in an Sₙ2 reaction to form new carbon-carbon bonds.[1]

Workflow for C-Alkylation

Start Ethyl 3-(methylamino)- 3-oxopropanoate Base Base Addition (e.g., NaOEt in EtOH) Start->Base Deprotonation Enolate Enolate Intermediate (Nucleophile) Base->Enolate Forms Reaction Sₙ2 Reaction Enolate->Reaction Electrophile Electrophile Addition (e.g., R-X) Electrophile->Reaction Product α-Substituted Product Reaction->Product

Caption: Reaction pathway for C-alkylation of the active methylene group.

Protocol 3: General Procedure for α-Alkylation

Objective: To functionalize the α-carbon of this compound with an alkyl group.

Rationale: The choice of base is critical. To prevent transesterification of the ethyl ester, the corresponding alkoxide base (sodium ethoxide for an ethyl ester) is the ideal choice.[1] The reaction is typically run in the parent alcohol as the solvent.

Materials and Reagents:

Reagent CAS No. M.W. ( g/mol ) Amount Moles
This compound 71510-95-7 145.16 1.45 g 0.01
Sodium Ethoxide (NaOEt) 141-52-6 68.05 0.75 g 0.011
Alkyl Halide (R-X, e.g., Iodomethane) Varies Varies 1.1 eq 0.011

| Ethanol (anhydrous) | 64-17-5 | 46.07 | 20 mL | - |

Procedure:

  • Dissolve sodium ethoxide (0.75 g, 0.011 mol) in anhydrous ethanol (20 mL) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to 0 °C and add the starting amide (1.45 g, 0.01 mol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Add the alkyl halide (e.g., iodomethane, 0.011 mol) dropwise, maintaining the temperature at 0 °C.

  • After addition, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography to obtain the α-alkylated product.

Safety and Handling

This compound is classified as an irritant.[2][4]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Storage: Store in a tightly sealed container in a dry, cool place away from ignition sources and strong oxidizing agents.[3][4]

  • Spills: In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[4]

Conclusion

This compound is a demonstrably valuable and versatile intermediate. Its bifunctional nature allows for sequential and selective reactions at either the amide nitrogen or the α-carbon, providing a powerful tool for building molecular complexity. The protocols detailed in this guide provide a robust framework for its synthesis and subsequent derivatization, enabling researchers to leverage its full potential in pharmaceutical development, agrochemical synthesis, and materials science.[9]

References

Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 3-(methylamino)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

Ethyl 3-(methylamino)-3-oxopropanoate, also known as ethyl N-methylmalonamate, is a highly versatile bifunctional molecule that serves as a crucial starting material in the synthesis of a diverse array of complex organic compounds.[1] Its structure, featuring an ethyl ester, a secondary amide, and an active methylene group, provides multiple reaction sites for synthetic transformations. This unique combination of functional groups makes it a valuable precursor for the construction of various derivatives, including substituted β-ketoamides, heterocyclic compounds like barbiturates and pyridones, and other valuable intermediates for the pharmaceutical and agrochemical industries.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step synthesis of key derivatives from this valuable starting material. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties and Spectroscopic Data of Starting Material

A thorough understanding of the starting material's properties is fundamental for successful synthetic transformations.

PropertyValueSource
IUPAC Name This compound[2][3]
CAS Number 71510-95-7[2][3]
Molecular Formula C₆H₁₁NO₃[2][3]
Molecular Weight 145.16 g/mol [2][3]
Appearance Colorless to pale yellow solid
¹H NMR (CDCl₃, ppm) δ 1.2-1.4 (t, 3H), 4.1-4.3 (q, 2H), 6.5-7.0 (s, 1H), ~2.8 (d, 3H), ~3.4 (s, 2H)[4]
¹³C NMR (CDCl₃, ppm) δ 165-175 (2C=O), ~61 (OCH₂), ~35 (NCH₃), ~41 (CH₂), ~14 (CH₃)[4]
ESI-MS (m/z) 145.16 [M]+[4]

Section 1: Reactions at the Active Methylene Group: C-Alkylation

The methylene protons (α-protons) situated between the ester and amide carbonyl groups of this compound exhibit enhanced acidity, making them susceptible to deprotonation by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile that can readily participate in C-alkylation reactions with various electrophiles, most commonly alkyl halides. This reaction is a cornerstone of malonic ester synthesis and provides a facile route to α-substituted derivatives.

Causality Behind Experimental Choices
  • Choice of Base: A moderately strong base is required to deprotonate the active methylene group. Sodium ethoxide (NaOEt) in ethanol is a common choice. Using the corresponding alkoxide to the ester (ethoxide for an ethyl ester) is crucial to prevent transesterification, a side reaction that would lead to a mixture of ester products.

  • Solvent: Anhydrous ethanol is a suitable solvent as it readily dissolves both the substrate and the sodium ethoxide. The use of an anhydrous solvent is critical to prevent quenching of the enolate by water.

  • Alkylating Agent: Primary alkyl halides (e.g., iodomethane, benzyl bromide) are the most effective electrophiles for this SN2 reaction. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly undergo elimination.

  • Temperature: The reaction is typically performed at reflux to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of Ethyl 2-benzyl-3-(methylamino)-3-oxopropanoate

This protocol is adapted from standard malonic ester alkylation procedures.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous ethanol

  • Benzyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add freshly cut sodium metal (1.0 eq) to anhydrous ethanol. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dissolved in a minimal amount of anhydrous ethanol. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Slowly add benzyl bromide (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and a saturated aqueous ammonium chloride solution.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ethyl 2-benzyl-3-(methylamino)-3-oxopropanoate.

DerivativeAlkylating AgentYield (%)¹H NMR (CDCl₃, ppm)¹³C NMR (CDCl₃, ppm)
Ethyl 2-benzyl-3-(methylamino)-3-oxopropanoateBenzyl bromide~70-80%δ 7.35-7.20 (m, 5H), 6.80 (br s, 1H), 4.15 (q, 2H), 3.80 (t, 1H), 3.25 (d, 2H), 2.80 (d, 3H), 1.20 (t, 3H)δ 170.1, 168.5, 137.2, 129.0, 128.8, 127.3, 61.8, 55.4, 35.1, 26.3, 14.1

Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start_reagent This compound enolate_formation Enolate Formation (Room Temp, 30 min) start_reagent->enolate_formation base Sodium Ethoxide in Ethanol base->enolate_formation alkyl_halide Benzyl Bromide alkylation Alkylation (Reflux, 2-4 h) alkyl_halide->alkylation enolate_formation->alkylation workup Quench (NH4Cl), Extraction (Et2O) alkylation->workup purification Column Chromatography workup->purification product Ethyl 2-benzyl-3-(methylamino)-3-oxopropanoate purification->product

Section 2: Synthesis of Heterocycles: N-Methyl Barbiturates

Barbiturates are a class of central nervous system depressants synthesized through the condensation of a malonic acid derivative with urea.[5] The C-alkylated derivatives of this compound are excellent precursors for the synthesis of N-methylated barbiturates, which often exhibit distinct pharmacological profiles compared to their non-methylated counterparts.

Causality Behind Experimental Choices
  • Reactants: The C-alkylated N-methylmalonamate serves as the 1,3-dicarbonyl component, and urea provides the N-C-N backbone of the pyrimidine ring.

  • Base and Solvent: Sodium ethoxide in ethanol is a standard base/solvent system for this condensation. The base facilitates the nucleophilic attack of urea on the ester carbonyl groups.

  • Reaction Conditions: The reaction is typically carried out at reflux to drive the condensation and cyclization to completion. An acidic workup is necessary to neutralize the reaction mixture and precipitate the barbituric acid derivative.

Experimental Protocol: Synthesis of 1-Methyl-5-benzyl-5-methylbarbituric Acid

This protocol describes a two-step synthesis starting from the product of the previous alkylation step (assuming methylation as the first alkylation, followed by benzylation).

Materials:

  • Ethyl 2-benzyl-2-methyl-3-(methylamino)-3-oxopropanoate (hypothetical product from a sequential alkylation)

  • Urea

  • Sodium ethoxide

  • Anhydrous ethanol

  • Concentrated hydrochloric acid

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the C-alkylated N-methylmalonamate (1.0 eq) and urea (1.5 eq) in anhydrous ethanol.

  • Addition of Base: To this solution, add a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol.

  • Condensation: Heat the mixture to reflux and maintain for 6-8 hours. A precipitate of the sodium salt of the barbiturate may form.

  • Solvent Removal: After the reaction is complete, remove the ethanol by distillation.

  • Work-up: Dissolve the residue in water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the precipitation of the barbituric acid is complete.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 1-methyl-5-benzyl-5-methylbarbituric acid.

DerivativePrecursorYield (%)Melting Point (°C)
1-Methyl-5-benzyl-5-methylbarbituric acidEthyl 2-benzyl-2-methyl-3-(methylamino)-3-oxopropanoate~60-70%Varies

Barbiturate_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_reagent Alkylated Ethyl 3-(methylamino)-3-oxopropanoate condensation Condensation/Cyclization (Reflux, 6-8 h) start_reagent->condensation urea Urea urea->condensation base Sodium Ethoxide in Ethanol base->condensation workup Acidic Work-up (HCl) condensation->workup purification Recrystallization workup->purification product N-Methyl Barbiturate purification->product

Section 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The active methylene group of this compound can undergo a Knoevenagel condensation with aldehydes and ketones. This reaction is a nucleophilic addition of the enolate to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. These products are valuable intermediates for further synthetic transformations, including Michael additions and cycloadditions.

Causality Behind Experimental Choices
  • Catalyst: The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or an amine-based ionic liquid.[4] A weak base is used to avoid self-condensation of the aldehyde or ketone.

  • Solvent: The reaction can often be carried out in a variety of solvents, including ethanol, or even under solvent-free conditions.[4]

  • Dehydration: The reaction is often driven to completion by the removal of water, for example, by azeotropic distillation with a Dean-Stark apparatus if the reaction is performed in a suitable solvent like toluene.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

This protocol is a general procedure for Knoevenagel condensation.

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine (catalytic amount)

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Isolation and Purification: If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the pure product.

DerivativeAldehydeCatalystYield (%)
Ethyl 2-(phenyl)methylidene-3-(methylamino)-3-oxopropanoateBenzaldehydePiperidine~75-85%

Knoevenagel_Condensation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_reagent This compound condensation Condensation (Reflux, 4-6 h) start_reagent->condensation aldehyde Benzaldehyde aldehyde->condensation catalyst Piperidine catalyst->condensation workup Cooling/Solvent Removal condensation->workup purification Recrystallization/ Column Chromatography workup->purification product α,β-Unsaturated Product purification->product

Section 4: Selective Functional Group Transformations

The presence of both an ester and an amide group in this compound allows for selective transformations, providing access to a wider range of derivatives.

Selective Hydrolysis of the Ester Group

The ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, N-methylmalonamic acid, under basic conditions. Amide hydrolysis typically requires more forcing conditions (e.g., strong acid or base with prolonged heating).[6]

Materials:

  • This compound

  • Potassium hydroxide

  • Ethanol/Water mixture

  • Concentrated hydrochloric acid

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add a solution of potassium hydroxide (1.1 eq) in water to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: Once the starting material is consumed, remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2.

  • Isolation: The product, N-methylmalonamic acid, may precipitate. If so, collect it by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent to obtain the product.

Selective Reduction of the Ester Group

The ethyl ester can be selectively reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride in the presence of a Lewis acid or in a mixed solvent system. More powerful reducing agents like lithium aluminum hydride would likely reduce both the ester and the amide.

This protocol is an adaptation of standard procedures for the selective reduction of esters.

Materials:

  • This compound

  • Sodium borohydride

  • Calcium chloride

  • Anhydrous ethanol/THF mixture

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and calcium chloride (1.5 eq) in a mixture of anhydrous THF and ethanol (e.g., 2:1).

  • Reducing Agent Addition: Cool the mixture in an ice bath and slowly add sodium borohydride (3.0 eq) in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Conclusion

This compound is a readily accessible and highly valuable starting material for the synthesis of a wide range of organic molecules. The protocols detailed in this application note provide a practical framework for researchers to explore the rich chemistry of this bifunctional building block. By carefully selecting reaction conditions and reagents, a diverse library of derivatives can be efficiently synthesized, opening avenues for the discovery of new chemical entities with potential applications in medicinal chemistry and materials science. The self-validating nature of these protocols, grounded in established chemical principles, ensures their reliability and reproducibility in the research laboratory.

References

Application Notes & Protocols: The Strategic Use of Ethyl 3-(methylamino)-3-oxopropanoate in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of Ethyl 3-(methylamino)-3-oxopropanoate (CAS No. 71510-95-7) in agrochemical research and development. We will move beyond simple procedural lists to explore the causality behind experimental design, focusing on the compound's role as a versatile synthetic building block. Protocols are presented as self-validating systems, incorporating analytical checkpoints to ensure experimental integrity. This guide is grounded in authoritative literature to support key mechanistic claims and establish best practices for laboratory use.

Introduction: The Molecular Utility of this compound

This compound is a bifunctional organic compound featuring both an ester and a methylamide group separated by a methylene bridge.[1] This structure, an N-substituted malonamic acid ester, is not merely a passive intermediate but an active participant in molecular construction. Its true value in agrochemical synthesis lies in the differential reactivity of its functional groups, which allows for selective and controlled transformations.

The presence of both a nucleophilic secondary amine (in the amide tautomer) and two electrophilic carbonyl carbons makes it an ideal precursor for building complex heterocyclic systems, which form the backbone of many modern pesticides.[1] Its ability to participate in cyclization and condensation reactions is paramount to its utility.

Chemical Properties & Identifiers
IUPAC Name This compound
CAS Number 71510-95-7
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol [1][2]
Appearance Liquid or solid
InChIKey VWTRXRCWWIJCCQ-UHFFFAOYSA-N[1][2]
Canonical SMILES CCOC(=O)CC(=O)NC[2]

Core Application: A Precursor to Potent Agrochemical Scaffolds

The primary application of this compound in the agrochemical sector is as a key intermediate in the synthesis of active ingredients. Its derivatives have been explored for various functionalities, including:

  • Herbicides: The related compound, Ethyl 3-(ethylamino)-3-oxopropanoate, serves as a precursor to herbicides that target acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants.[3] The structural motif provided by these building blocks is crucial for binding to the enzyme's active site.

  • Fungicides: The molecular framework is highly suitable for constructing nitrogen-containing heterocycles like pyrazoles and isoxazoles, which are prevalent in many commercial fungicides.[1][4] These heterocyclic rings are often essential for the compound's mechanism of action, which can range from disrupting fungal respiration to inhibiting cell wall synthesis.[5]

The logical flow from this simple building block to a complex, biologically active molecule is a testament to its strategic importance in a synthetic campaign.

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Core Scaffold Formation cluster_3 Final Functionalization Diethyl Malonate Diethyl Malonate EMO Ethyl 3-(methylamino)- 3-oxopropanoate Diethyl Malonate->EMO Methylamine Methylamine Methylamine->EMO Scaffold Substituted Pyrazolone Ring EMO->Scaffold Cyclocondensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Scaffold Further Reactions\n(e.g., Alkylation, Halogenation) Further Reactions (e.g., Alkylation, Halogenation) Scaffold->Further Reactions\n(e.g., Alkylation, Halogenation) Agrochemical Final Active Agrochemical (e.g., Herbicide/Fungicide) Further Reactions\n(e.g., Alkylation, Halogenation)->Agrochemical

Caption: Synthetic workflow from basic reagents to a final agrochemical.

Experimental Protocols & Methodologies

The following protocols are designed to be robust and reproducible. Each includes justifications for critical steps and integrated analytical checkpoints.

Protocol 1: Synthesis of this compound

This procedure details the selective mono-amidation of a malonic ester, a foundational reaction to produce the title compound.

Principle: The reaction of diethyl malonate with methylamine is controlled to favor the formation of the mono-amide product over the diamide. This selectivity is achieved by careful control of stoichiometry and, most critically, temperature.[1] Lower temperatures decrease the reactivity of the resulting mono-amide, preventing a second amidation reaction.

Materials:

  • Diethyl malonate

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Toluene or other suitable aprotic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, addition funnel)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve diethyl malonate (1.0 eq) in toluene.

  • Temperature Control (Critical Step): Cool the reaction vessel to between -20°C and 5°C using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone). Maintaining this low temperature is essential to maximize the yield of the desired mono-amide.[1]

  • Reagent Addition: Slowly add methylamine (1.0-1.1 eq) dropwise via the addition funnel over 1-2 hours. The slow addition helps dissipate the exothermic heat of reaction and maintain the low temperature.

  • Reaction Monitoring: Allow the reaction to stir at low temperature for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.

  • Workup and Quenching: Once the reaction is complete, slowly warm the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess methylamine), saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final product with high purity (>98%).[1]

Protocol 2: Application in Heterocycle Synthesis - A Pyrazolone Precursor

This protocol demonstrates the use of this compound in a classic Knorr-type cyclocondensation reaction to form a pyrazolone ring, a common scaffold in herbicides.

Principle: The compound reacts with a substituted hydrazine in a cyclocondensation reaction. The hydrazine's terminal nitrogen acts as a nucleophile, attacking one of the carbonyl carbons, while the other nitrogen attacks the second carbonyl, leading to cyclization and elimination of water and ethanol to form the stable heterocyclic ring.

G cluster_mechanism Pyrazolone Formation Mechanism start This compound + Phenylhydrazine step1 Nucleophilic Attack (Hydrazine on Ester Carbonyl) start->step1 step2 Intermediate Formation step1->step2 step3 Intramolecular Cyclization (Amide Formation) step2->step3 step4 Dehydration & Tautomerization step3->step4 product 1-Phenyl-3-methyl-5-pyrazolone step4->product

Caption: Simplified reaction mechanism for pyrazolone synthesis.

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

Procedure:

  • Reaction Setup: Combine this compound (1.0 eq) and phenylhydrazine (1.0 eq) in a round-bottom flask containing glacial acetic acid.

  • Heating: Heat the mixture to reflux (approximately 110-120°C) for 3-5 hours. The acidic conditions and high temperature facilitate the condensation and subsequent cyclization.

  • Reaction Monitoring: Track the formation of the product by TLC, observing the disappearance of the starting materials.

  • Product Isolation: After cooling, the product often precipitates from the reaction mixture. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Dry the purified crystals under vacuum.

  • Analytical Validation: Confirm the structure and purity of the final pyrazolone product using the characterization methods described in the next section.

Analytical Characterization & Quality Control

To ensure the integrity of any synthetic protocol, rigorous analytical validation is non-negotiable. The identity and purity of this compound should be confirmed before its use in subsequent reactions.

Analytical Technique Expected Results for this compound
¹H NMR Signals expected at: δ 1.2–1.4 (triplet, 3H, -OCH₂CH ₃), δ 4.1–4.3 (quartet, 2H, -OCH ₂CH₃), a singlet for the methylene protons (-CH ₂-), and a singlet for the amide proton (-NH -).[6]
¹³C NMR Carbonyl carbons (both ester and amide) are expected to resonate in the δ 165–175 ppm region. The methylamino carbon should appear near δ 35 ppm.[6]
Mass Spectrometry (ESI-MS) Should yield a molecular ion peak [M+H]⁺ at m/z 146.16, consistent with the molecular weight of 145.16.[6] Key fragmentation patterns may include the loss of the ethoxy group.
Purity (GC/HPLC) For use as a synthetic intermediate, purity should ideally be ≥98%.[1]

Safety, Handling, and Storage

Proper laboratory practice is essential when working with this and any chemical intermediate.

  • Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7] All handling should be performed in a well-ventilated fume hood.

  • Handling Precautions: Avoid inhalation of vapor or mist.[8] Avoid contact with skin and eyes.[7] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[7]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[7]

  • First Aid:

    • If Inhaled: Move the person to fresh air.[7]

    • In Case of Skin Contact: Wash off with plenty of soap and water.[9]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Conclusion and Future Outlook

This compound stands out as a high-value, versatile building block for agrochemical synthesis. Its straightforward preparation and bifunctional reactivity allow for the efficient construction of complex, biologically active heterocyclic compounds. The protocols and insights provided herein demonstrate its strategic application in creating molecular scaffolds for next-generation herbicides and fungicides. Future research may focus on developing novel derivatives of this compound to explore new modes of action and overcome existing pesticide resistance challenges.

References

Application Notes and Protocols: Acylation of Ethyl 3-(methylamino)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the acylation of ethyl 3-(methylamino)-3-oxopropanoate. It delves into the underlying chemical principles, compares various reaction methodologies, and offers detailed, field-proven protocols. The guide emphasizes the causality behind experimental choices to ensure reproducibility and high-yield outcomes.

Introduction: The Strategic Importance of N-Acylated Malonamates

This compound is a bifunctional molecule featuring a secondary amide and an ester group, making it a highly versatile building block in organic synthesis.[1][2] Its structure is a cornerstone for constructing more complex molecular architectures, particularly in the synthesis of nitrogen-containing heterocycles which are core structures in many pharmaceuticals.[1] The N-acylation of this substrate is a critical transformation that introduces a third functional dimension, paving the way for the synthesis of novel pharmacologically active agents, enzyme inhibitors, and functionalized materials. This guide will explore the primary methodologies for achieving efficient N-acylation, focusing on the use of acyl halides, anhydrides, and activated carboxylic acids.

Foundational Principles: The Chemistry of N-Acylation

The acylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary amide's nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[3][4] While the amide nitrogen is less nucleophilic than that of a primary or secondary amine due to resonance delocalization with the adjacent carbonyl group, it is sufficiently reactive to be acylated under appropriate conditions.[1]

The general mechanism proceeds through a tetrahedral intermediate. The stability of this intermediate and the nature of the leaving group on the acylating agent are key factors determining the reaction rate and success.

Caption: General mechanism of nucleophilic acyl substitution.

Acylation Methodologies and Protocols

The choice of acylating agent and reaction conditions is paramount and depends on the stability of the substrate, the reactivity of the acylating agent, and the desired scale of the reaction.

Method 1: Acylation with Acyl Halides

Acyl halides, particularly acyl chlorides, are highly reactive and widely used for N-acylation.[5][6] The reaction is typically rapid but generates a strong acid (e.g., HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting material and to drive the reaction to completion.[5][7] The Schotten-Baumann reaction conditions are a classic and robust approach for this transformation.[3][8]

Causality of Experimental Choices:

  • Base: A base is non-negotiable. Tertiary amines like triethylamine (Et₃N) or pyridine are common in anhydrous organic solvents.[9][10] They act as acid scavengers. Inorganic bases like NaOH or K₂CO₃ are used in biphasic systems (e.g., water/DCM), where the base remains in the aqueous phase, neutralizing the generated acid.[8][11]

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are preferred as they do not react with the acyl chloride.[9][12]

  • Temperature: The high reactivity of acyl chlorides necessitates low temperatures (typically 0 °C) to start the reaction. This minimizes potential side reactions, such as C-acylation at the active methylene position or degradation of sensitive functional groups.[1][10]

Caption: N-acylation mechanism using an acyl chloride with a base.

Protocol 1: N-Acylation using Acetyl Chloride

  • Materials:

    • This compound (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add triethylamine dropwise to the stirring solution.

    • In a separate flask, prepare a solution of acetyl chloride in a small amount of anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C. A white precipitate (triethylammonium chloride) will form.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography if necessary.

Method 2: Acylation with Acid Anhydrides

Acid anhydrides are excellent alternatives to acyl halides, being less volatile and producing a non-corrosive carboxylic acid byproduct.[9] The reaction may be slower and sometimes requires heating or the use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).

Causality of Experimental Choices:

  • Catalyst: DMAP is a hypernucleophilic acylation catalyst. It reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the amide nitrogen. A stoichiometric amount of a weaker base (like Et₃N) is still often included to neutralize the carboxylic acid byproduct.

  • Temperature: Reactions can often be run at room temperature, but for less reactive anhydrides, moderate heating (40-60 °C) may be required to achieve a reasonable reaction rate.

Table 1: Comparison of Acylation Conditions

Acylating AgentTypical Base/CatalystSolventTemperatureKey AdvantagesKey Considerations
Acyl Chloride Et₃N, Pyridine, NaOHDCM, THF, H₂O/DCM0 °C to RTHigh reactivity, rapid reactionCorrosive HCl byproduct, moisture sensitive
Acid Anhydride DMAP (cat.), Et₃NDCM, THF, AcetonitrileRT to 60 °CMilder conditions, less corrosiveLower reactivity than acyl chlorides
Carboxylic Acid HATU, HBTU, EDC/HOBtDMF, DCMRTBroad substrate scope, mildStoichiometric coupling agents needed

Protocol 2: N-Acylation using Acetic Anhydride and DMAP

  • Materials:

    • This compound (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Triethylamine (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound, triethylamine, and DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add acetic anhydride dropwise to the stirring solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

    • Purify the residue by column chromatography on silica gel to obtain the pure N-acylated product.

Method 3: Amide Coupling with Carboxylic Acids

For acyl groups derived from complex or sensitive carboxylic acids, direct coupling is the preferred method. This involves activating the carboxylic acid with a coupling agent to form a highly reactive species (e.g., an active ester or acylisourea) in situ, which is then attacked by the amide.[9]

Causality of Experimental Choices:

  • Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are highly efficient and lead to fast reaction times with minimal side products. They work by forming a highly reactive O-acylisourea intermediate.

  • Base: A non-nucleophilic hindered base like N,N-diisopropylethylamine (DIEA) is essential.[9] It is basic enough to deprotonate the carboxylic acid and neutralize any acidic byproducts but is too sterically hindered to compete as a nucleophile.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are ideal as they effectively solvate the ionic intermediates formed during the reaction.[9]

Amide_Coupling_Workflow CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Active Intermediate (Highly Electrophilic) CarboxylicAcid->ActiveEster Activation CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActiveEster Activation Base Base (DIEA) Base->ActiveEster Activation Substrate This compound ReactionVessel Reaction Mixture in DMF @ RT Substrate->ReactionVessel ActiveEster->ReactionVessel Product N-Acylated Product ReactionVessel->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for N-acylation via amide coupling reaction.

Protocol 3: N-Acylation using HATU Coupling

  • Materials:

    • Carboxylic acid (1.1 eq)

    • This compound (1.0 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIEA. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

    • Add the this compound to the activated mixture.

    • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer extensively with water to remove DMF, followed by washes with 5% LiCl solution (to further aid DMF removal), saturated NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under high vacuum to remove residual solvents.

    • Purify the product via flash chromatography.

Conclusion

The N-acylation of this compound is a fundamental transformation for creating valuable imide structures used in medicinal chemistry and materials science. The choice of methodology—be it the highly reactive acyl halides under Schotten-Baumann conditions, the milder acid anhydrides, or the versatile amide coupling reagents—can be tailored to the specific acyl group being introduced and the scale of the synthesis. By understanding the principles behind the selection of reagents, solvents, and catalysts, researchers can effectively and reproducibly synthesize a diverse library of N-acylated compounds for further development.

References

Application Note: A Scalable and Robust Protocol for the Synthesis of Ethyl 3-(methylamino)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the large-scale synthesis of Ethyl 3-(methylamino)-3-oxopropanoate (CAS No: 71510-95-7), a key bifunctional intermediate in organic and medicinal chemistry. The protocol is centered on the direct aminolysis of diethyl malonate with methylamine, a method selected for its operational simplicity and scalability. We detail the optimized reaction conditions, a step-by-step purification process designed to minimize the formation of common impurities, and a full analytical characterization of the final product. This guide is intended for researchers, chemists, and process development professionals requiring a reliable method for producing high-purity this compound on a multi-gram to kilogram scale.

Introduction and Significance

This compound, also known as N-methyl malonamic acid ethyl ester, is a valuable molecular building block. Its structure contains both an ester and a secondary amide functional group, making it a versatile precursor for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles that form the core of many pharmaceutical agents.[1] The compound's historical lineage is tied to malonic ester derivatives, which have been fundamental in the synthesis of important compounds like barbiturates.[1] Given its utility, a robust and scalable synthesis protocol is critical for ensuring a consistent supply of high-quality material for research and development.

This document presents a detailed protocol based on the controlled, single-step aminolysis of diethyl malonate. The primary challenge in this synthesis—preventing the formation of the bis-amide byproduct—is addressed through precise control of reaction temperature and stoichiometry, leading to high yield and exceptional purity.[1][2]

Synthesis Strategy and Mechanistic Rationale

The chosen synthetic route is the nucleophilic acyl substitution of diethyl malonate with methylamine. This approach is favored for large-scale applications due to the relatively low cost and availability of the starting materials and its straightforward execution.

Reaction Mechanism: The synthesis proceeds via a nucleophilic attack by the nitrogen atom of methylamine on one of the electrophilic carbonyl carbons of diethyl malonate. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide anion as the leaving group to yield the final mono-amide product, this compound.[1]

A critical aspect of this synthesis is controlling selectivity. The mono-amide product can potentially react with another molecule of methylamine to form the undesired N,N'-dimethylmalonamide (diamide). To suppress this secondary reaction, the protocol employs two key strategies:

  • Low Temperature Control: The reaction is conducted at sub-ambient temperatures (-20 °C to 5 °C). This significantly slows the rate of the second aminolysis reaction, which has a higher activation energy than the first, thus favoring mono-substitution.[1][2]

  • Stoichiometric Control: A slight sub-stoichiometric amount of methylamine relative to diethyl malonate is used (molar ratio of 1:0.7-1).[2] This ensures that diethyl malonate is always in excess, minimizing the chance for a second substitution on the product molecule.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products DEM Diethyl Malonate MeNH2 Methylamine Intermediate Tetrahedral Intermediate Product Ethyl 3-(methylamino) -3-oxopropanoate Intermediate->Product 2. Collapse & Expulsion of Ethoxide EtOH Ethanol (from ethoxide) Intermediate->EtOH

Caption: Reaction mechanism for the synthesis.

Large-Scale Experimental Protocol

This protocol is adapted from a patented process and is optimized for scalability and purity.[2]

Materials and Equipment
  • Chemicals:

    • Diethyl malonate (≥99%)

    • Methylamine solution (e.g., 40% in water or as a solution in ethanol)

    • Ethanol (anhydrous)

    • Ethyl acetate (reagent grade)

    • Petroleum ether or hexane (reagent grade)

  • Equipment:

    • Multi-neck, jacketed glass reaction vessel (size appropriate for scale)

    • Overhead mechanical stirrer with a high-torque motor

    • Pressure-equalizing dropping funnel

    • Low-temperature circulator/chiller bath (capable of maintaining -20 °C)

    • Digital thermometer

    • Rotary evaporator

    • Büchner funnel and filtration flask

    • Vacuum pump

Safety Precautions
  • This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

  • Methylamine: Is a flammable, corrosive, and toxic gas/liquid. Handle only in a well-ventilated fume hood.

  • Diethyl Malonate: Is an irritant.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling: Perform all operations in a well-ventilated chemical fume hood. Ensure all equipment is properly grounded. Keep away from ignition sources.[4]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the reaction vessel with the overhead stirrer, thermometer, and dropping funnel. Connect the vessel jacket to the pre-chilled cooling bath and begin circulating the coolant to bring the vessel temperature to the target range of -5 °C to 0 °C.[2]

  • Reagent Preparation:

    • In the reaction vessel, prepare a solution of diethyl malonate in ethanol. A typical volumetric ratio is 1:10 to 1:30 of diethyl malonate to solvent.[2]

    • In a separate flask, prepare the methylamine solution, if not already in a suitable solvent.

  • Controlled Addition: Once the diethyl malonate solution has reached the target temperature, begin the slow, dropwise addition of the methylamine solution via the dropping funnel. The molar ratio of diethyl malonate to methylamine should be maintained between 1:0.7 and 1:1.[2]

  • Reaction: Maintain the internal temperature between -20 °C and 5 °C throughout the addition. After the addition is complete, allow the mixture to stir at this temperature for an additional 2.5 to 4 hours to ensure the reaction goes to completion.[2]

  • Solvent Removal: After the reaction period, remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator. This will yield the crude product, likely an oil or semi-solid containing the desired monoamide and the unreacted diethyl malonate.

  • First Purification (Removal of Diamide):

    • To the crude residue, add ethyl acetate (approximately 4 times the volume of the residue).[2]

    • Cool the mixture to 0 °C and stir. The primary byproduct, N,N'-dimethylmalonamide, is less soluble in cold ethyl acetate and will precipitate.

    • Remove the solid byproduct by vacuum filtration.

    • Collect the filtrate and remove the ethyl acetate under reduced pressure.

  • Second Purification (Crystallization):

    • To the resulting monoamide crude product, add petroleum ether or hexane (a suitable volume to create a slurry).

    • Cool the mixture to 0 °C and stir for 1 hour to induce crystallization of the desired product.[2]

    • Collect the white crystalline product, this compound, by vacuum filtration.

    • Wash the crystals with a small amount of cold petroleum ether and dry under vacuum.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Charge Reactor with Diethyl Malonate in Ethanol B Cool to -20°C to 5°C A->B C Slowly Add Methylamine Solution B->C D Stir for 2.5-4 hours C->D E Solvent Removal (Rotary Evaporator) D->E Reaction Complete F Add Ethyl Acetate, Cool to 0°C E->F G Filter to Remove Diamide Byproduct F->G H Concentrate Filtrate G->H I Crystallize from Petroleum Ether at 0°C H->I J Filter and Dry Product I->J K Pure Ethyl 3-(methylamino) -3-oxopropanoate J->K Final QC

Caption: Overall workflow for the synthesis and purification.

Product Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques. A purity of >99% is achievable with this protocol.[2]

PropertyValueSource
Molecular Formula C₆H₁₁NO₃[3]
Molecular Weight 145.16 g/mol [3]
CAS Number 71510-95-7[3]
Appearance White crystalline solid or liquid[4][5]
Melting Point 34-35 °C[4]
Boiling Point 91-92 °C @ 0.16 Torr[4]
Reported Yield ~76-80%[1][2]
Reported Purity >99%[1][2]
  • ¹H NMR: Expected signals include a triplet for the ethyl ester CH₃ (δ 1.2–1.4 ppm), a quartet for the ester CH₂ (δ 4.1–4.3 ppm), and a singlet for the amide proton (δ 6.5–7.0 ppm).[6]

  • ¹³C NMR: Carbonyl carbons (ester and amide) are expected to resonate at δ 165–175 ppm, with the methylamino carbon appearing near δ 35 ppm.[6]

  • Mass Spectrometry (ESI-MS): A molecular ion peak at m/z 145.16 is expected, corresponding to the compound's molecular weight.[3][6]

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of high-purity this compound. By carefully controlling the reaction temperature and stoichiometry, the formation of the common diamide byproduct is effectively suppressed. This robust procedure yields a product suitable for demanding applications in pharmaceutical and chemical synthesis, ensuring reproducibility from the lab bench to pilot-scale production.

References

Ethyl 3-(methylamino)-3-oxopropanoate: A Versatile AB-Type Monomer for the Synthesis of Novel Functional Poly(ester-amide)s

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: The quest for novel polymers with tunable properties for biomedical and pharmaceutical applications is a driving force in materials science. Poly(ester-amide)s (PEAs) have emerged as a promising class of biodegradable and biocompatible materials, combining the favorable mechanical properties of polyamides with the degradability of polyesters.[1] This application note presents a detailed protocol for the synthesis of novel PEAs using Ethyl 3-(methylamino)-3-oxopropanoate, a unique AB-type monomer possessing both an ester and a secondary amide functionality. We will explore a proposed synthetic route via step-growth polymerization, detail the necessary protocols for synthesis and characterization, and discuss the potential of the resulting polymers for applications in drug delivery and tissue engineering.

Introduction: The Potential of a Bifunctional Monomer

This compound, also known as N-methyl malonamic acid ethyl ester, is a compelling yet underexplored monomer for polymer synthesis.[2][3] Its structure is unique in that it combines a reactive ethyl ester group and a secondary amide group within a single molecule. This "AB-type" configuration allows it, in principle, to undergo self-condensation to form a linear polymer, simplifying polymerization processes that often require two distinct A-A and B-B type monomers.[4][5]

The resulting polymer would feature a backbone of alternating ester and amide linkages, creating a novel poly(ester-amide). The presence of the N-methyl group prevents the extensive hydrogen bonding seen in unsubstituted polyamides, potentially leading to improved solubility and processability. The ester linkages are susceptible to hydrolysis, imparting biodegradability, a critical feature for applications such as controlled drug release matrices and temporary tissue scaffolds.[6]

This guide provides a theoretical framework and a practical, exploratory protocol for harnessing this monomer to create new functional materials.

Synthetic Strategy: Step-Growth Polycondensation

The most direct pathway to polymerize this compound is through step-growth polymerization, a process where monomers react to form dimers, trimers, and eventually long polymer chains.[7][8] Given the monomer's structure, a melt polycondensation approach is proposed. This strategy involves heating the monomer above its melting point in the presence of a transesterification catalyst.

Causality of Experimental Design:

  • Reaction Type: Transesterification is chosen because the ethyl ester is a suitable leaving group when driven by high temperatures and vacuum. The reaction involves the nucleophilic attack of the amide's nitrogen (after deprotonation) or, more likely, an intermolecular reaction catalyzed to form a new ester bond with the elimination of ethanol.

  • Catalyst Selection: Catalysts like titanium (IV) butoxide or dibutyltin(IV) oxide are standard for promoting transesterification and amidation reactions at high temperatures. They work by activating the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack.

  • Reaction Conditions: The polymerization must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions at high temperatures. A high vacuum is subsequently applied to effectively remove the ethanol byproduct, which is crucial for driving the polymerization equilibrium towards a high molecular weight polymer, as dictated by Le Chatelier's principle.[9]

The proposed polymerization workflow is visualized below.

G cluster_0 Monomer Preparation & Purification cluster_1 Polymerization Reaction cluster_2 Polymer Isolation & Purification Monomer This compound Purification Vacuum Distillation (to ensure high purity) Monomer->Purification Reactor Glass Reactor under N2 Atmosphere Purification->Reactor Additives Add Monomer + Catalyst (e.g., Ti(OBu)4) Reactor->Additives Heating Stage 1: Heat to Melt (~160-180°C) Additives->Heating Vacuum Stage 2: Apply Vacuum (~200-220°C) (Remove Ethanol Byproduct) Heating->Vacuum Polymer Viscous Polymer Melt Vacuum->Polymer Cooling Cool to Solid State Polymer->Cooling Dissolution Dissolve in Suitable Solvent (e.g., DMF, DMSO) Cooling->Dissolution Precipitation Precipitate in Non-Solvent (e.g., Methanol, Water) Dissolution->Precipitation Drying Vacuum Dry to Constant Weight Precipitation->Drying FinalPolymer Purified Poly(ester-amide) Drying->FinalPolymer G cluster_apps Potential Applications Polymer Novel Poly(ester-amide) DrugDelivery Drug Delivery Matrix Biodegradable for controlled release of APIs Polymer->DrugDelivery Excipient Pharmaceutical Excipient Binder or filler in tablet formulations Polymer->Excipient Scaffold Tissue Engineering Scaffold Biocompatible and degradable support for cell growth Polymer->Scaffold

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-(methylamino)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Ethyl 3-(methylamino)-3-oxopropanoate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you enhance your reaction yields and product purity. Our guidance is rooted in established chemical principles and practical, field-tested experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Question 1: My reaction yields are consistently low. What are the primary factors affecting the formation of this compound?

Low yields in this synthesis are typically traced back to three critical areas: suboptimal reaction control leading to side product formation, incomplete reaction, or inefficient purification.

Potential Cause A: Formation of N,N'-dimethylmalonamide (Diamide Byproduct)

The primary competing reaction is the formation of the diamide, where both ester groups of the diethyl malonate react with methylamine. This side reaction becomes significant at higher temperatures.

  • Solution: Strict temperature control is paramount. The reaction should be conducted at low temperatures, ideally between -20°C and 5°C.[1] Maintaining the temperature within this range significantly favors the formation of the desired mono-amide over the diamide.

Potential Cause B: Incorrect Molar Ratio of Reactants

An excess of methylamine can drive the reaction towards the formation of the diamide byproduct. Conversely, an insufficient amount will lead to incomplete conversion of the diethyl malonate.

  • Solution: The molar ratio of diethyl malonate to methylamine should be carefully controlled. A slight excess of diethyl malonate or a molar ratio close to 1:1 is often optimal. A recommended ratio is approximately 1 mole of diethyl malonate to 0.7-1 mole of methylamine.[1]

Potential Cause C: Inefficient Purification

The desired product, unreacted diethyl malonate, and the diamide byproduct can be challenging to separate due to similar polarities.

  • Solution: A multi-step crystallization process is highly effective. The crude product can first be treated with a solvent in which the diamide is poorly soluble, such as ethyl acetate, allowing for its removal by filtration. Subsequently, the desired mono-amide can be crystallized from a non-polar solvent like petroleum ether (or other alkane solvents), where the unreacted diethyl malonate remains soluble.[1]

Question 2: I am observing a significant amount of an insoluble white precipitate in my crude product. What is it and how do I remove it?

This precipitate is very likely the N,N'-dimethylmalonamide byproduct. Its formation is a common issue, especially if the reaction temperature was not adequately controlled.

  • Identification: This byproduct can be characterized by its distinct spectroscopic data and lower solubility in certain organic solvents compared to the desired product.

  • Removal: As detailed in the purification protocol below, a filtration step after treating the crude residue with a suitable solvent like cold ethyl acetate can effectively remove the bulk of this byproduct.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for maximizing the yield of the mono-amide?

A: The most critical parameter is the reaction temperature. Maintaining a low temperature range of -20°C to 5°C is essential to selectively favor the mono-amidation and suppress the formation of the diamide.[1]

Q2: Which solvent is recommended for this reaction?

A: Anhydrous ethanol is a commonly used solvent for this reaction. It is important to use a dry solvent to prevent any potential hydrolysis of the ester.[1]

Q3: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction progress. By comparing the reaction mixture to standards of the starting material (diethyl malonate) and the product, you can determine the extent of the conversion.

Q4: Is it possible to synthesize this compound in a single step?

A: Yes, a one-pot synthesis is the standard and most efficient method, where diethyl malonate is directly reacted with methylamine under controlled conditions.[1]

Reaction Pathway and Side Reaction

The desired synthesis of this compound proceeds via a nucleophilic acyl substitution. However, a competing reaction can lead to the formation of a diamide byproduct.

G cluster_main Main Reaction cluster_side Side Reaction Diethyl Malonate Diethyl Malonate Product This compound Diethyl Malonate->Product + Methylamine (-20°C to 5°C) Methylamine Methylamine Diamide N,N'-dimethylmalonamide Product->Diamide + Methylamine (Higher Temp)

Caption: Reaction scheme for the synthesis of this compound and the competing side reaction.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound, adapted from a successfully implemented procedure.[1]

Synthesis of this compound

Materials:

  • Diethyl malonate

  • Methylamine (as a solution in a suitable solvent like ethanol)

  • Anhydrous Ethanol

  • Ethyl Acetate

  • Petroleum Ether (or other alkane solvent)

Procedure:

  • Preparation of Methylamine Solution: In a flask cooled to -5 to -8°C, prepare a solution of methylamine in anhydrous ethanol.

  • Reaction Setup: In a separate reaction vessel equipped with a stirrer and a dropping funnel, dissolve diethyl malonate in anhydrous ethanol. Cool this solution to 0-5°C.

  • Addition of Methylamine: Slowly add the cold methylamine solution to the diethyl malonate solution dropwise, ensuring the reaction temperature is maintained between 0°C and 5°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 3-4 hours.

  • Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude product as a residue.

Purification Protocol

Step 1: Removal of Diamide Byproduct

  • Cool the crude residue to 0°C.

  • Add cold ethyl acetate (approximately 4 times the volume of the residue) and stir.

  • The N,N'-dimethylmalonamide byproduct will precipitate. Remove it by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude mono-amide.

Step 2: Crystallization of the Final Product

  • Dissolve the crude mono-amide in a minimal amount of a suitable solvent (e.g., petroleum ether).

  • Cool the solution to 0°C and stir for 1 hour to induce crystallization.

  • Collect the crystals of this compound by filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

G Synthesis and Purification Workflow Start Start Reaction Reaction of Diethyl Malonate and Methylamine in Ethanol (0-5°C) Start->Reaction Solvent_Removal Solvent Removal (Reduced Pressure) Reaction->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Purification_1 Addition of Cold Ethyl Acetate & Filtration Crude_Product->Purification_1 Diamide_Byproduct Diamide Byproduct (Removed) Purification_1->Diamide_Byproduct Filtrate Filtrate Purification_1->Filtrate Concentration Concentration of Filtrate Filtrate->Concentration Crude_Monoamide Crude Mono-amide Concentration->Crude_Monoamide Crystallization Crystallization from Petroleum Ether (0°C) Crude_Monoamide->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Data Summary

ParameterRecommended ConditionRationale
Reaction Temperature -20°C to 5°CMinimizes the formation of the N,N'-dimethylmalonamide byproduct.[1]
Molar Ratio (Diethyl Malonate:Methylamine) 1 : (0.7-1)Optimizes conversion while controlling the formation of the diamide.[1]
Reaction Time 2.5 - 4 hoursAllows for sufficient conversion to the desired product.[1]
Purification Method Multi-step CrystallizationEffectively separates the product from starting material and the diamide byproduct.[1]

References

Purification challenges of Ethyl 3-(methylamino)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 3-(methylamino)-3-oxopropanoate (EMO), a versatile building block in pharmaceutical and chemical synthesis.[1] This resource is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we address specific experimental issues with in-depth explanations and actionable protocols to ensure the integrity and reproducibility of your research.

Troubleshooting Guide: Common Purification Issues

This section provides solutions to specific problems you might encounter during the purification of this compound.

Issue 1: Low Yield of Isolated Product After Aqueous Workup

Question: I've completed the synthesis of this compound from diethyl malonate and methylamine. After quenching the reaction and performing an aqueous workup, my final yield is significantly lower than expected. What could be the cause?

Answer: This is a frequent challenge stemming from the physicochemical properties of this compound. The molecule possesses both a polar amide group and an ester group, granting it some solubility in water.[2] During the aqueous workup and extraction steps, a significant portion of your product might be partitioning into the aqueous layer, leading to a reduced yield in the organic phase.

Underlying Cause: The amphiphilic nature of EMO allows for hydrogen bonding with water, increasing its aqueous solubility. Aggressive or multiple washes with water can exacerbate this issue.

Troubleshooting Protocol:

  • Minimize Aqueous Washes: Reduce the number and volume of aqueous washes during the workup.

  • Brine Wash: Before drying the organic layer, wash it with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, "salting out" the EMO and driving it into the organic layer.

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of your organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

  • Solvent Selection: Ensure you are using an appropriate organic solvent for extraction. Dichloromethane is often more effective than ethyl acetate for moderately polar compounds.

Issue 2: Product "Oiling Out" During Recrystallization

Question: I'm attempting to purify my crude this compound by recrystallization, but it separates as an oil instead of forming crystals. How can I resolve this?

Answer: "Oiling out" is a common phenomenon in recrystallization where the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice.[3] For this compound, this can be triggered by several factors, including the presence of impurities or an inappropriate solvent system.

Underlying Cause:

  • Impurities: The presence of unreacted starting materials or byproducts can depress the melting point of your compound, making it more prone to oiling out.

  • Solvent Choice: The chosen solvent may be too good a solvent, preventing the formation of a saturated solution at the optimal temperature for crystallization. Conversely, a solvent that is too poor may cause the product to crash out of solution as an oil.[4]

Troubleshooting Protocol:

  • Solvent System Screening: A mixed solvent system often provides the best results.[4] A good starting point is a solvent pair where EMO is soluble in one solvent (e.g., isopropanol, ethyl acetate) and insoluble in the other (e.g., hexanes, cyclohexane).[3][5]

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise until the solution becomes cloudy.

    • Add a few drops of the hot "good" solvent to redissolve the oil and clarify the solution.

    • Allow the solution to cool slowly to promote crystal growth.

  • Temperature Control: Avoid excessively high temperatures that might cause the product to melt in the solvent.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure EMO.

Issue 3: Persistent Impurities Detected by NMR/LC-MS

Question: After purification by column chromatography, I still observe impurities in my final product. What are the likely contaminants and how can I remove them?

Answer: The most common impurities in the synthesis of this compound are typically unreacted starting materials or byproducts of the amidation reaction.[1][6]

Potential Impurities & Their Removal:

ImpurityChemical StructureReason for PresenceRecommended Purification Strategy
Diethyl Malonate CH₂(COOEt)₂Incomplete reactionCareful column chromatography with a gradient elution. Diethyl malonate is less polar than the product.
N,N'-dimethylmalonamide CH₂(CONHMe)₂Over-reaction with methylamineThis byproduct is more polar than the desired product. It can be separated by column chromatography. A water wash can also help remove some of this impurity.
Methylamine (residual) CH₃NH₂Excess reagentA dilute acid wash (e.g., 1M HCl) during the workup will protonate the amine, making it water-soluble and easily removed in the aqueous phase.
Malonamic acid, N-methyl- HOOCCH₂CONHMeHydrolysis of the esterThis acidic impurity can be removed by washing the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution).

Optimized Chromatography Protocol:

  • Stationary Phase: Silica gel is a suitable choice.

  • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure fractions.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound? Pure this compound can be a colorless to pale yellow liquid or a solid with a melting point around 34-35 °C.[5]

Q2: Which analytical techniques are best for assessing the purity of my product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying impurities.[1][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is highly sensitive for detecting trace impurities and confirming the molecular weight of the product (145.16 g/mol ).[6][7]

  • Gas Chromatography (GC): Useful for assessing purity, especially for volatile impurities.[8]

Q3: How should I store this compound? It should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[5]

Q4: Can this compound undergo degradation? Yes, the ester functional group is susceptible to hydrolysis under acidic or basic conditions, which would yield N-methyl malonamic acid. The amide bond is generally more stable but can also be hydrolyzed under harsh conditions.

Visualizing the Purification Workflow

The following diagram illustrates a typical purification workflow for this compound, highlighting key decision points.

PurificationWorkflow crude Crude Product workup Aqueous Workup crude->workup Quench & Extract chromatography Column Chromatography workup->chromatography Significant Impurities recrystallization Recrystallization workup->recrystallization Minor Impurities chromatography->recrystallization Further Polishing pure_product Pure Product (>98%) chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (NMR, LC-MS) pure_product->analysis

Caption: A typical purification workflow for this compound.

Impurity Profile and Separation Strategy

This diagram illustrates the common impurities and their relative polarities, guiding the separation strategy.

ImpurityProfile cluster_polarity Increasing Polarity start_material Diethyl Malonate (Less Polar) product This compound byproduct N,N'-dimethylmalonamide (More Polar)

Caption: Relative polarity of key compounds in the synthesis of EMO.

References

Technical Support Center: Ethyl 3-(methylamino)-3-oxopropanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(methylamino)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and subsequent reactions of this versatile bifunctional molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound, providing plausible causes and actionable solutions.

Issue 1: Low Yield and Formation of N,N'-dimethylmalonamide During Synthesis from Diethyl Malonate

Question: I am synthesizing this compound by reacting diethyl malonate with methylamine, but my yields are low, and I'm isolating a significant amount of N,N'-dimethylmalonamide. How can I improve the selectivity for the desired mono-amide product?

Plausible Causes:

  • Stoichiometry and Reactivity: The root cause is the reactivity of the initial product, this compound, towards the methylamine nucleophile. The reaction proceeds in two steps: the first equivalent of methylamine reacts with diethyl malonate to form the desired product, but this product can then react with a second equivalent of methylamine to form the undesired symmetrical diamide, N,N'-dimethylmalonamide.[1][2] If methylamine is used in excess or if the reaction is allowed to proceed for too long at elevated temperatures, the formation of the diamide is favored.

  • Reaction Conditions: High temperatures and prolonged reaction times increase the rate of the second amidation step, leading to a higher proportion of the diamide side-product. A patent for a similar synthesis highlights that controlling reaction conditions is critical to prevent the formation of such by-products.[3]

Recommended Solutions:

  • Control Stoichiometry: Use a precise molar ratio of diethyl malonate to methylamine. The ideal ratio is typically 1:0.7-1.[3] Using a slight excess of the malonate ester can help ensure that the methylamine is consumed before it can react with the desired mono-amide product.

  • Temperature Control: Maintain a low reaction temperature. A patented procedure specifies a temperature range of -20°C to 5°C.[3] Running the reaction at or below 0°C significantly slows the rate of the second amidation, favoring the formation of the mono-amide.

  • Slow Addition: Add the methylamine solution dropwise to the solution of diethyl malonate. This maintains a low instantaneous concentration of methylamine in the reaction mixture, further disfavoring the formation of the diamide.

  • Solvent Choice: The choice of solvent can influence the reaction. Alcoholic solvents like methanol or ethanol are commonly used.[3]

Verification:

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress by TLC. The diamide is typically more polar than the mono-amide ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can distinguish the product from the side-product. N,N'-dimethylmalonamide will show a characteristic singlet for the CH₂ group and a signal for the two equivalent N-methyl groups, whereas the desired product will have signals corresponding to the ethyl ester group (a quartet and a triplet).[4][5]

CompoundKey ¹H NMR Signals (approx. ppm)
This compound~1.25 (t, 3H, -CH₃), ~2.80 (d, 3H, N-CH₃), ~3.30 (s, 2H, -CH₂-), ~4.15 (q, 2H, -OCH₂-), ~7.5 (br s, 1H, NH)
N,N'-dimethylmalonamide~2.75 (d, 6H, 2x N-CH₃), ~3.20 (s, 2H, -CH₂-), ~7.8 (br s, 2H, 2x NH)
Issue 2: Poor Yields and Side-Products During Alkylation of the Methylene Group

Question: I am trying to alkylate this compound at the active methylene position using sodium ethoxide and an alkyl halide, but I am getting a mixture of unreacted starting material, the desired mono-alkylated product, and a dialkylated side-product. How can I optimize this reaction?

Plausible Causes:

  • Incomplete Deprotonation: The acidity of the α-protons in this compound is sufficient for deprotonation by a strong base like sodium ethoxide to form a resonance-stabilized enolate.[6][7] However, if the base is not strong enough or used in insufficient quantity, deprotonation will be incomplete, leaving starting material behind.

  • Over-alkylation: The mono-alkylated product still possesses one acidic α-proton. This proton can be removed by the base, leading to a second alkylation event and the formation of a dialkylated side-product.[8] This is a common issue in malonic ester synthesis.[9]

  • Transesterification: Using a base with an alkoxide that does not match the ester (e.g., using sodium methoxide with an ethyl ester) can lead to transesterification, creating a mixture of ethyl and methyl esters.[8]

Recommended Solutions:

  • Base Selection and Stoichiometry: Use at least one full equivalent of a strong, non-nucleophilic base. Sodium hydride (NaH) is often a better choice than sodium ethoxide as it avoids equilibrium issues and transesterification. If using an alkoxide, ensure it matches the ester group (e.g., sodium ethoxide for an ethyl ester).[8]

  • Control of Alkylating Agent: Use precisely one equivalent of the alkylating agent. Adding the alkyl halide slowly to the pre-formed enolate solution at a controlled temperature (often 0°C to room temperature) can help favor mono-alkylation.

  • Reaction Temperature: Form the enolate at a low temperature (e.g., 0°C) to ensure controlled deprotonation before adding the alkyl halide. The alkylation itself may require gentle warming, depending on the reactivity of the halide.

  • Alternative Procedures: For sterically hindered alkyl halides, using a stronger base like lithium diisopropylamide (LDA) in an aprotic solvent like THF at low temperatures (-78°C) can improve yields.[10]

Verification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate and identify the starting material, mono-alkylated, and di-alkylated products based on their retention times and mass spectra.

  • Purification: Careful column chromatography is usually required to separate the product mixture. The polarity difference between the non-alkylated, mono-alkylated, and di-alkylated products allows for effective separation.

dot

Troubleshooting_Alkylation cluster_Problem Problem: Mixture of Products cluster_Causes Plausible Causes cluster_Solutions Recommended Solutions start Alkylation Reaction Mixture: - Starting Material - Mono-alkylated (Desired) - Di-alkylated (Side-product) cause1 Incomplete Deprotonation start->cause1 Leads to cause2 Competitive Di-alkylation start->cause2 Leads to cause3 Base/Solvent Mismatch start->cause3 Leads to sol1 Use >1 eq. NaH or matching alkoxide cause1->sol1 Address with sol2 Use 1.0 eq. R-X Slow Addition cause2->sol2 Mitigate by sol3 Pre-form enolate at 0°C cause2->sol3 Control via cause3->sol1 Prevent by end Selective Mono-alkylation sol1->end To achieve sol2->end To achieve sol3->end To achieve

Caption: Troubleshooting workflow for alkylation side-products.

Issue 3: Unintended Hydrolysis and Decarboxylation

Question: During an aqueous workup or subsequent reaction under acidic or basic conditions, I'm losing my product, which I suspect is due to hydrolysis and decarboxylation. What conditions should I avoid, and how can I safely modify the molecule?

Plausible Causes:

  • Ester Hydrolysis: Under either acidic or basic aqueous conditions, the ethyl ester group can be hydrolyzed to a carboxylic acid, forming N-methylmalonamic acid.[11]

  • Amide Hydrolysis: While amides are generally more stable to hydrolysis than esters, prolonged exposure to strong acid or base, especially at high temperatures, can cleave the amide bond. β-amino amides, however, show superior hydrolytic resistance compared to β-amino esters.[12]

  • Decarboxylation: The product of ester hydrolysis, N-methylmalonamic acid, is a derivative of malonic acid. Malonic acids and β-keto acids are prone to decarboxylation (loss of CO₂) upon heating, especially under acidic conditions.[13][14] This process proceeds through a cyclic transition state to yield an enol, which then tautomerizes.[13] The final decomposition product would be N-methylacetamide.

Recommended Solutions:

  • Mild Workup Conditions: Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for neutralization instead of strong bases like sodium hydroxide (NaOH). Perform workups at low temperatures (0-5°C) to minimize reaction rates.

  • Avoid High Temperatures: When concentrating solutions containing the product, use a rotary evaporator at moderate temperatures (e.g., <40°C) to prevent thermal decarboxylation of any hydrolyzed intermediate.

  • Anhydrous Conditions: If subsequent reactions are sensitive to water or require non-nucleophilic bases, ensure the starting material is thoroughly dried and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Selective Reactions: To selectively hydrolyze the ester without decarboxylation, carefully controlled conditions using specific enzymes (lipases) or mild reagents at low temperatures might be necessary.

Verification:

  • HPLC Analysis: Use High-Performance Liquid Chromatography to detect and quantify the desired product and potential degradation products like N-methylmalonamic acid or N-methylacetamide.

  • Effervescence: If you observe gas evolution (CO₂) upon acidification of your aqueous layer during workup, it is a strong indicator that decarboxylation is occurring.[15]

dot

Degradation_Pathway A This compound B N-Methylmalonamic Acid A->B Hydrolysis (H₃O⁺ or OH⁻) C Enol Intermediate B->C Decarboxylation (Heat, H⁺) E CO₂ B->E D N-Methylacetamide C->D Tautomerization

Caption: Potential degradation pathway via hydrolysis and decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound? A: The compound is a low-melting solid or liquid.[16] It is relatively stable under anhydrous conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere to prevent moisture absorption and potential slow hydrolysis.[17]

Q2: Can this compound participate in intramolecular cyclization reactions? A: Yes, under strongly basic conditions, the enolate of this compound could theoretically react with another molecule of itself in a Claisen-type condensation. More relevant is the potential for intramolecular cyclization if the molecule is modified to contain another electrophilic group. For example, if the N-methyl group were replaced by a group containing an ester, an intramolecular Dieckmann condensation could occur to form a five- or six-membered ring.[18][19][20]

Q3: What are the primary safety hazards associated with this compound? A: According to safety data, this compound is considered an irritant.[21] It may cause skin irritation, serious eye irritation, and respiratory irritation.[21] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Operations should be performed in a well-ventilated fume hood.

Q4: Are there alternative methods for synthesizing this compound? A: While the reaction of diethyl malonate with methylamine is the most direct route, other methods can be envisioned.[4] One could start with malonic acid, form the acid chloride of the mono-ethyl ester (ethyl malonyl chloride), and then react that with methylamine. However, this route is longer and involves more hazardous reagents. A patent describes a one-step method from diethyl malonate as being simpler and more efficient than older multi-step procedures that involved hydrolysis and acylation steps.[3]

References

Technical Support Center: Optimizing Reaction Temperature for Ethyl 3-(methylamino)-3-oxopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(methylamino)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific synthesis. Our goal is to equip you with the necessary knowledge to not only execute the synthesis successfully but also to understand the critical parameters that govern its outcome.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and efficient method for synthesizing this compound is through the mono-amidation of a malonic ester, typically diethyl malonate, with methylamine.[1] This reaction involves the nucleophilic attack of methylamine on one of the ester carbonyl groups of diethyl malonate, leading to the formation of the desired mono-amide and ethanol as a byproduct.

Q2: Why is reaction temperature a critical parameter in this synthesis?

Reaction temperature is a critical parameter because it directly influences the selectivity of the amidation reaction. The primary challenge in this synthesis is to prevent the formation of the undesired by-product, N,N'-dimethylmalonamide, which results from the reaction of methylamine with both ester groups of diethyl malonate. Low temperatures are crucial for controlling the reactivity of methylamine and favoring the formation of the mono-amidation product.[2]

Q3: What is the optimal temperature range for this reaction?

Based on established protocols, the optimal temperature range for the synthesis of this compound is between -20°C and 5°C.[2] Operating within this temperature window significantly enhances the yield of the desired mono-amide while minimizing the formation of the di-amide byproduct.

Q4: What are the common impurities I might encounter, and how can they be removed?

The most common impurities are unreacted diethyl malonate and the over-reacted by-product, N,N'-dimethylmalonamide. Purification can be effectively achieved through crystallization. The difference in solubility between the desired product, the starting material, and the di-amide by-product in specific solvent systems allows for their separation.[2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions based on chemical principles.

Problem Potential Cause Troubleshooting Action & Scientific Rationale
Low to No Product Formation Reaction temperature is too low: While low temperatures are necessary, excessively low temperatures can significantly slow down the reaction rate to a near standstill.Action: Gradually increase the reaction temperature in small increments (e.g., to the upper end of the recommended range, around 0-5°C).Rationale: Increasing the temperature provides the necessary activation energy for the nucleophilic attack of methylamine on the ester carbonyl to proceed at a reasonable rate.
Insufficient reaction time: The reaction may not have been allowed to proceed to completion.Action: Extend the reaction time, monitoring the progress by a suitable analytical method like TLC or GC.Rationale: Chemical reactions require a certain amount of time to reach equilibrium or completion. The low reaction temperatures employed in this synthesis inherently slow down the reaction kinetics.
Low Yield of Desired Product Sub-optimal molar ratio of reactants: An incorrect ratio of diethyl malonate to methylamine can lead to incomplete conversion or favor side reactions.Action: Carefully control the molar ratio of diethyl malonate to methylamine. A slight excess of the malonate ester can sometimes be used to ensure the complete consumption of the amine.Rationale: Stoichiometry is fundamental to chemical reactions. A precise molar ratio ensures that the limiting reagent is fully utilized in the desired reaction pathway.
High Levels of N,N'-dimethylmalonamide By-product Reaction temperature is too high: This is the most common cause for the formation of the di-amide by-product.Action: Strictly maintain the reaction temperature within the -20°C to 5°C range. Ensure your cooling bath is stable and provides consistent temperature control.Rationale: At higher temperatures, the reactivity of methylamine increases, leading to a second nucleophilic attack on the remaining ester group of the desired mono-amide product. Low temperatures temper this reactivity, allowing for the selective formation of the mono-amide.
Localized "hot spots" in the reaction mixture: Poor stirring can lead to areas of higher temperature where the di-amidation reaction can occur more readily.Action: Ensure efficient and continuous stirring throughout the reaction.Rationale: Vigorous stirring promotes homogeneity in the reaction mixture, ensuring uniform temperature distribution and preventing localized increases in temperature that can accelerate the formation of the undesired di-amide.
Rate of methylamine addition is too fast: Adding the methylamine solution too quickly can create localized high concentrations, favoring the di-amidation reaction.Action: Add the methylamine solution dropwise or at a slow, controlled rate to the solution of diethyl malonate.Rationale: A slow addition rate maintains a low instantaneous concentration of methylamine in the reaction mixture, which favors the kinetically controlled mono-amidation over the thermodynamically more stable di-amide.
Difficulty in Product Purification Inefficient crystallization: The chosen solvent system may not be optimal for separating the product from impurities.Action: Experiment with different solvent systems for crystallization. A common approach is to first crystallize and remove the di-amide by-product from an ester solvent, followed by crystallization of the desired mono-amide from an alkane solvent.[2]Rationale: The principle of crystallization relies on the differential solubility of compounds in a given solvent at different temperatures. Finding the right solvent system is key to achieving high purity.

Reaction Pathway and Temperature Influence

The following diagram illustrates the reaction pathway for the synthesis of this compound and highlights the critical influence of temperature on the product distribution.

Reaction_Pathway cluster_conditions Reaction Conditions DiethylMalonate Diethyl Malonate Product This compound (Desired Product) DiethylMalonate->Product + Methylamine (-20°C to 5°C) Methylamine Methylamine Byproduct N,N'-dimethylmalonamide (By-product) Product->Byproduct + Methylamine (> 5°C) LowTemp Low Temperature (-20°C to 5°C) LowTemp->Product Favors HighTemp High Temperature (> 5°C) HighTemp->Byproduct Favors

Caption: Reaction pathway for the synthesis of this compound.

Effect of Temperature on Reaction Outcome

The following table summarizes the expected outcomes at different temperature ranges, providing a clear guide for optimizing your reaction conditions.

Temperature RangeExpected Yield of Desired ProductPurity ProfileKey Considerations
< -20°C Very LowHigh (if any product forms)Reaction rate is likely to be impractically slow.
-20°C to 5°C Optimal High The ideal range for maximizing yield and minimizing by-product formation.[2]
5°C to 25°C Moderate to LowModerate to LowIncreased formation of N,N'-dimethylmalonamide is expected.
> 25°C (e.g., reflux) Very LowVery LowThe di-amidation reaction will likely be the predominant pathway.

Detailed Experimental Protocol

This protocol is adapted from established methods and is designed to provide a reliable starting point for your synthesis.[2]

Materials:

  • Diethyl malonate

  • Methylamine (solution in a suitable solvent, e.g., ethanol)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane (or other suitable alkane solvent)

  • Reaction flask equipped with a stirrer, thermometer, and addition funnel

  • Cooling bath (e.g., acetone/dry ice)

Procedure:

  • Preparation of Reactants:

    • In a reaction flask, dissolve diethyl malonate in anhydrous ethanol.

    • Cool the solution to the target reaction temperature (e.g., -5°C to 0°C) using a cooling bath.

  • Reaction:

    • Slowly add the methylamine solution dropwise to the stirred diethyl malonate solution, ensuring the temperature does not exceed 5°C. The molar ratio of diethyl malonate to methylamine should be approximately 1:0.7 to 1:1.[2]

    • After the addition is complete, continue to stir the reaction mixture at the low temperature for 2.5 to 4 hours.[2]

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • To the resulting crude product, add ethyl acetate and cool the mixture to 0°C. The by-product, N,N'-dimethylmalonamide, is less soluble in ethyl acetate and will precipitate.

    • Filter to remove the precipitated di-amide.

    • Remove the ethyl acetate from the filtrate under reduced pressure.

    • To the remaining crude product, add a suitable alkane solvent (e.g., hexane) and cool to 0°C to crystallize the desired this compound.

    • Filter the crystals and dry them under vacuum.

References

Technical Support Center: Ethyl 3-(methylamino)-3-oxopropanoate Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(methylamino)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the decomposition of this versatile building block. By understanding the underlying chemical principles governing its stability, you can ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a bifunctional organic compound featuring both an ethyl ester and an N-methylamide group.[1][2] This structure makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including heterocyclic compounds that are often the core of pharmaceutical agents.[1] Its stability is paramount because degradation can lead to the formation of impurities that may alter the course of a reaction, reduce yields, and introduce contaminants into the final product, which is a critical concern in drug development.

Q2: What are the primary pathways through which this compound can decompose?

There are two main decomposition pathways for this compound:

  • Hydrolysis: This involves the cleavage of the ester or amide bond by water. This process can be catalyzed by both acids and bases. Acid-catalyzed hydrolysis of the ester will yield N-methylmalonamic acid and ethanol, while base-catalyzed hydrolysis will yield the salt of N-methylmalonamic acid and ethanol. The amide bond is generally more stable to hydrolysis than the ester bond.

  • Decarboxylation: As a derivative of a malonic acid monoester, this compound can undergo decarboxylation, especially at elevated temperatures. This process involves the loss of carbon dioxide from the corresponding carboxylic acid (formed via hydrolysis of the ester) to yield N-methylacetamide.

Q3: I suspect my sample of this compound has decomposed. What are the likely impurities I should look for?

If decomposition has occurred, you should anticipate the presence of the following impurities:

  • N-methylmalonamic acid: The product of ester hydrolysis.

  • Methylamine and Ethyl Malonate: Products of amide hydrolysis.

  • Ethanol: A byproduct of ester hydrolysis.

  • N-methylacetamide: The product of decarboxylation of N-methylmalonamic acid.

  • Diethyl malonate and N,N'-dimethylmalonamide: Potential impurities from the synthesis process.[1][2]

Troubleshooting Guide: Preventing Decomposition

This section provides solutions to common problems encountered during the handling and use of this compound.

Issue 1: Gradual loss of purity during storage.

Potential Cause: Exposure to moisture, acidic or basic conditions, or elevated temperatures.

Solutions:

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place. A desiccator or a dry box is recommended to minimize exposure to atmospheric moisture. Commercial suppliers often recommend storage at room temperature or 4°C in a dry, sealed container.[3]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon, to displace moisture and oxygen.

  • pH Control: Avoid storing the compound in solutions that are acidic or basic. If it must be in solution, use a neutral, aprotic solvent.

Issue 2: Poor results in reactions where the compound is used as a nucleophile (e.g., at the nitrogen).

Potential Cause: Hydrolysis of the ester group to the carboxylic acid. The carboxylate anion is less nucleophilic and can interfere with the desired reaction.

Solutions:

  • Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous. Use freshly distilled solvents and dry glassware.

  • Reaction Temperature: Perform reactions at the lowest effective temperature to minimize thermal decomposition.

  • pH Neutrality: If possible, run the reaction under neutral pH conditions. If a base is required, use a non-nucleophilic, anhydrous base.

Issue 3: Unexpected side products observed in reactions run at elevated temperatures.

Potential Cause: Thermal decarboxylation of the molecule, likely preceded by hydrolysis of the ester.

Solutions:

  • Temperature Management: Avoid unnecessarily high reaction temperatures. If a high temperature is required for your transformation, consider alternative, lower-temperature methods if available. For instance, some precursors to similar compounds undergo decarboxylation at temperatures between 120-150°C.[4]

  • Solvent Choice: The choice of solvent can influence the rate of decarboxylation. Polar solvents may accelerate this process.

Experimental Protocols

Protocol 1: Recommended Storage Protocol
  • Upon receipt, immediately transfer the container of this compound to a desiccator containing a suitable desiccant (e.g., silica gel or Drierite).

  • For long-term storage, flush the container with a gentle stream of dry nitrogen or argon before sealing. Use paraffin film to further secure the seal.

  • Store the sealed container in a refrigerator at 4°C.

  • Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.

Protocol 2: General Handling for Reactions
  • Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a desiccant.

  • Use anhydrous solvents. If not commercially available, they should be appropriately dried and distilled before use.

  • Perform all manipulations, including weighing and transfers, under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) if the reaction is particularly sensitive to moisture.

  • Add this compound to the reaction mixture at a controlled temperature, preferably at or below room temperature, unless the reaction protocol specifies otherwise.

Visualizing Decomposition Pathways

The following diagrams illustrate the primary degradation routes for this compound.

G main This compound hydrolysis_ester Ester Hydrolysis (+H2O, H+ or OH-) main->hydrolysis_ester hydrolysis_amide Amide Hydrolysis (+H2O, H+ or OH-) main->hydrolysis_amide acid_product N-methylmalonamic acid + Ethanol hydrolysis_ester->acid_product decarboxylation Decarboxylation (Heat) decarboxylation_product N-methylacetamide + CO2 decarboxylation->decarboxylation_product acid_product->decarboxylation amide_hydrolysis_products Ethyl malonate + Methylamine

Caption: Major decomposition pathways of this compound.

Analytical Methods for Stability Assessment

To monitor the stability of this compound, a combination of chromatographic and spectroscopic methods is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the parent compound and its non-volatile degradation products.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[5]

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape, is often effective. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: UV detection at a wavelength where the parent compound and its potential impurities have significant absorbance (e.g., around 210-220 nm).

  • Quantification: Purity can be assessed by area percentage, or by using a validated quantitative method with reference standards for the parent compound and any identified impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide structural information and help in identifying degradation products.

  • ¹H NMR: The proton NMR spectrum of the pure compound will show characteristic signals for the ethyl group, the N-methyl group, and the methylene protons.[2] The appearance of new signals can indicate the formation of degradation products. For example, the disappearance of the ethyl ester signals and the appearance of a broader carboxylic acid proton signal would suggest hydrolysis.

  • ¹³C NMR: Carbon NMR can also be used to track the disappearance of the ester carbonyl and the appearance of a carboxylic acid carbonyl.

Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (LC-MS) is highly effective for identifying unknown degradation products by providing molecular weight information.

The table below summarizes the expected molecular weights of the parent compound and its primary degradation products.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₆H₁₁NO₃145.16
N-methylmalonamic acidC₄H₇NO₃117.10
N-methylacetamideC₃H₇NO73.09
MethylamineCH₅N31.06
EthanolC₂H₆O46.07
Ethyl malonateC₅H₈O₄132.11

References

Technical Support Center: Synthesis of Ethyl 3-(methylamino)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 3-(methylamino)-3-oxopropanoate, a critical intermediate in various synthetic pathways.[1] We understand that even routine reactions can present challenges, and this document is designed to help you navigate common issues and optimize your synthesis for higher yield and purity.

Troubleshooting Guide: When the Reaction Stalls

This section addresses specific, common problems encountered during the synthesis of this compound, particularly when using ethyl malonyl chloride and methylamine.

Q1: My reaction is not going to completion, and I see a significant amount of starting material (ethyl malonyl chloride) remaining. What are the likely causes?

A1: This is a frequent issue in amide bond formation involving acyl chlorides.[2] The primary culprits are typically related to the nucleophilicity of the amine and the integrity of the reactants.

  • Cause 1: Inactivation of Methylamine: The reaction between ethyl malonyl chloride and methylamine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3] Amines are basic and will react with this HCl to form a methylammonium chloride salt. This salt is no longer nucleophilic and cannot react with the remaining acyl chloride, thus stalling the reaction.

    • Solution: Use at least two equivalents of methylamine. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl produced. Alternatively, use one equivalent of methylamine and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl.[4]

  • Cause 2: Moisture Contamination: Ethyl malonyl chloride is a highly reactive acyl chloride and is extremely sensitive to moisture.[2][5] Any water present in the solvent, glassware, or methylamine solution will rapidly hydrolyze the acyl chloride to ethyl malonic acid, which will not react with the amine under these conditions.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. If using a solution of methylamine (e.g., in THF or ethanol), ensure it is fresh and anhydrous. Consider using methylamine gas or a freshly prepared solution.

  • Cause 3: Degradation of Acyl Chloride: Ethyl malonyl chloride can degrade upon storage, especially if not kept under an inert atmosphere and refrigerated.[5][6]

    • Solution: Use freshly purchased or recently distilled ethyl malonyl chloride for best results. Check for signs of degradation, such as fuming in the air or a change in color.

Q2: I've formed a dense white precipitate immediately upon adding the amine. Is this my desired product?

A2: It is highly unlikely that the initial precipitate is your product. This white solid is almost certainly the methylammonium chloride salt (CH₃NH₃⁺Cl⁻), which is the byproduct formed when methylamine neutralizes the generated HCl.[7][8] This salt is often poorly soluble in common aprotic organic solvents like dichloromethane (DCM) or diethyl ether, causing it to precipitate.

  • What to do: The formation of this precipitate is a normal observation when using excess amine as the base. It does not indicate a problem. The precipitate can be easily removed during the aqueous work-up by washing the organic layer with water, which will dissolve the salt.

Q3: My TLC/LC-MS analysis shows multiple unexpected spots. What are the potential side products?

A3: The formation of side products can complicate purification and reduce your yield. The most common culprits are shown in the diagram below.

  • Side Product 1: N,N'-dimethylmalonamide: The starting material, ethyl malonyl chloride, has two electrophilic sites: the acyl chloride and the ester. While the acyl chloride is significantly more reactive, over-reaction can occur, especially if the reaction temperature is too high or if a large excess of methylamine is used for a prolonged period. The methylamine can attack the ester group in an amidation reaction to form the diamide.

    • Mitigation: Control the reaction temperature by maintaining an ice bath (0 °C) during the addition of the amine.[1] Add the amine solution slowly (dropwise) to avoid localized heating. Use a moderate excess of amine (2.0-2.2 equivalents) rather than a very large excess.

  • Side Product 2: Ethyl Malonic Acid: As mentioned in Q1, this is the hydrolysis product from the reaction of ethyl malonyl chloride with water.

    • Mitigation: Strictly adhere to anhydrous reaction conditions.

  • Side Product 3: Diacylation of Methylamine: Although sterically less favorable, it is possible for a single methylamine molecule to be acylated twice by two molecules of ethyl malonyl chloride. This is more likely if the amine is added too quickly to a concentrated solution of the acyl chloride.

    • Mitigation: Employ "inverse addition," where the ethyl malonyl chloride solution is added slowly to the diluted methylamine solution. This ensures the amine is always in excess, favoring mono-acylation.

Diagram: Key Side Reaction Pathways

A visual guide to common impurities that can arise during the synthesis.

Side_Reactions cluster_main Reaction Pathways EMC Ethyl Malonyl Chloride Product Ethyl 3-(methylamino)- 3-oxopropanoate (Desired Product) EMC->Product + 1 eq. CH3NH2 (Controlled) Acid Ethyl Malonic Acid (Hydrolysis) EMC->Acid + H2O H2O Water (H2O) Diamide N,N'-dimethylmalonamide (Over-reaction) Product->Diamide + 1 eq. CH3NH2 (Excess/Heat)

Caption: Potential side products in the synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reaction between ethyl malonyl chloride and methylamine?

A1: To ensure the reaction goes to completion, a molar excess of the amine is necessary to act as both a nucleophile and an acid scavenger. A common and effective ratio is 1.0 equivalent of ethyl malonyl chloride to 2.0-2.2 equivalents of methylamine .[3][8] If using a non-nucleophilic base like triethylamine (TEA), the stoichiometry should be 1.0 eq. acyl chloride, 1.1 eq. methylamine, and 1.2 eq. TEA .

Q2: What are the recommended solvents and reaction conditions?

A2: The choice of solvent and temperature is critical for controlling this highly exothermic reaction.

ParameterRecommendationRationale
Solvent Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF)These aprotic solvents do not react with the acyl chloride. Ensure they are anhydrous.
Temperature 0 °C (Ice Bath)Controls the high reactivity of the acyl chloride, minimizes side reactions, and prevents thermal decomposition.[1]
Addition Slow, dropwise addition of one reagent to the otherPrevents localized hotspots and uncontrolled exotherms. Adding the acyl chloride to the amine solution ("inverse addition") is often preferred.
Reaction Time 1-3 hoursThe reaction is typically fast.[2] Progress should be monitored by TLC or LC-MS.
Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) and a potassium permanganate stain.

  • Procedure: Spot the starting acyl chloride, the reaction mixture, and a co-spot (starting material + reaction mixture) on the plate. The reaction is complete when the spot corresponding to ethyl malonyl chloride has disappeared.

Q4: What is the standard work-up and purification procedure?

A4: The work-up is designed to remove the amine salt byproduct and any unreacted starting materials.

  • Quench: Slowly add water to the reaction mixture to quench any remaining acyl chloride.

  • Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Dilute HCl (e.g., 1M) to remove excess methylamine.

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to remove bulk water.

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify: The crude product is often an oil or low-melting solid.[9] If impurities are present, purification via flash column chromatography on silica gel is recommended.

Experimental Protocol: Optimized Synthesis

This protocol provides a reliable, step-by-step method for synthesizing this compound.

Diagram: Experimental Workflow

A flowchart of the optimized synthesis protocol.

Workflow start Start: Prepare Anhydrous Setup dissolve_amine Dissolve Methylamine (2.1 eq) in anhydrous DCM start->dissolve_amine cool Cool Amine Solution to 0 °C (Ice Bath) dissolve_amine->cool add_acyl Slowly Add Ethyl Malonyl Chloride (1.0 eq) in DCM dropwise cool->add_acyl stir Stir at 0 °C for 1h, then Warm to RT for 1-2h add_acyl->stir monitor Monitor by TLC until Acyl Chloride is Consumed stir->monitor workup Aqueous Work-up: 1. H2O Quench 2. 1M HCl Wash 3. NaHCO3 Wash 4. Brine Wash monitor->workup Reaction Complete dry Dry (Na2SO4), Filter, & Concentrate workup->dry purify Purify by Flash Chromatography (if necessary) dry->purify end End: Characterize Pure Product purify->end

Caption: Optimized workflow for synthesis.

Materials:

  • Ethyl malonyl chloride (1.0 eq)

  • Methylamine (2.0 M solution in THF, 2.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: Under an inert atmosphere (nitrogen or argon), add the methylamine solution (2.1 eq) to a round-bottom flask containing anhydrous DCM.

  • Cooling: Cool the flask in an ice bath to 0 °C with stirring.

  • Addition: Dissolve ethyl malonyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cold, stirring methylamine solution over 20-30 minutes. A white precipitate of methylammonium chloride will form.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.

  • Monitoring: Check for the consumption of the starting material using TLC.

  • Work-up: Once the reaction is complete, carefully quench by adding deionized water. Transfer the mixture to a separatory funnel and perform the aqueous washes as described in the FAQ section.

  • Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude material by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.

References

Troubleshooting low purity of synthesized Ethyl 3-(methylamino)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(methylamino)-3-oxopropanoate (CAS 71510-95-7). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during this synthesis. We will explore the underlying causes of impurity formation and provide systematic, field-proven strategies to achieve high-purity material.

Introduction: The Challenge of Selective Mono-Amidation

The synthesis of this compound, a valuable bifunctional building block in medicinal and materials chemistry, is most commonly achieved by the reaction of diethyl malonate with methylamine.[1][2] While seemingly straightforward, this reaction presents a classic chemoselectivity challenge: how to favor the formation of the desired mono-amide product over the N,N'-dimethylmalonamide byproduct. Achieving high purity is therefore not merely a matter of purification, but of precise reaction control. This guide provides a structured approach to troubleshooting and optimizing this critical transformation.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common issues observed during the synthesis.

Q1: My final product is contaminated with a significant amount of unreacted diethyl malonate. What are the likely causes?

This is a classic sign of an incomplete or inefficient reaction. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: While low temperatures are necessary to control selectivity, the reaction must be given sufficient time to proceed to completion. A reaction time of 2.5 to 4 hours is typically recommended within the optimal temperature range.[3]

  • Poor Reagent Stoichiometry: The molar ratio of diethyl malonate to methylamine is critical. Using a slight excess of the limiting reagent (often methylamine, with a molar ratio of diethyl malonate to methylamine of 1:0.7-1) can help drive the reaction to completion without excessively promoting diamide formation.[3]

  • Ineffective Mixing: In larger-scale reactions, poor agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively. Ensure your stirring is vigorous enough to maintain a homogeneous mixture.

  • Reagent Quality: Ensure your methylamine solution's concentration is accurate. Older solutions may have a lower effective concentration due to the volatility of methylamine.

Q2: My NMR spectrum shows signals corresponding to a symmetrical byproduct, likely the diamide. How can I prevent its formation?

The formation of N,N'-dimethylmalonamide is the principal side reaction in this synthesis.[3] It occurs when a second molecule of methylamine reacts with the remaining ester group of the desired product.

  • Causality: This second amidation is a competing reaction. Its rate is highly dependent on temperature and the concentration of methylamine.

  • Solution - Temperature Control: This is the most critical parameter. The reaction should be maintained at a low temperature, typically between -20 °C and 5 °C.[3] Higher temperatures dramatically increase the rate of the second amidation, leading to significant byproduct formation.

  • Solution - Controlled Addition: Adding the methylamine solution dropwise to the diethyl malonate solution allows for better temperature management and prevents localized high concentrations of the amine, which would favor the diamide byproduct.[3]

Q3: The reaction seems to stall, and I'm getting a mixture of starting material, product, and byproduct. What should I investigate?

A stalled reaction points to a fundamental issue with the reaction conditions or reagents.

  • Verify Reagent Integrity: Use fresh, anhydrous solvents. Water can hydrolyze the ester starting material or product. Confirm the concentration of your methylamine solution.

  • Re-evaluate Temperature Control: Ensure your cooling bath is maintaining the target temperature consistently throughout the addition and reaction period. Fluctuations can lead to a complex and difficult-to-purify mixture.

  • Solvent Choice: The reaction is typically performed in an alcoholic solvent like methanol or ethanol, as these are effective at dissolving both reactants.[3] Using a solvent in which the reactants have poor solubility can severely hinder the reaction rate.

Q4: What is the most effective method for purifying the final product?

Purification aims to remove unreacted diethyl malonate and the N,N'-dimethylmalonamide byproduct. A two-stage crystallization process is highly effective.[3]

  • Step 1 (Removing the Diamide): The crude product can be dissolved in an ester solvent like ethyl acetate and cooled. The diamide byproduct is significantly less soluble in cold ethyl acetate than the desired mono-amide and will precipitate, allowing for its removal by filtration.[3]

  • Step 2 (Removing Diethyl Malonate): After removing the solvent from the filtrate, the resulting residue can be dissolved in a minimal amount of a hot alkane solvent (e.g., heptane or petroleum ether). Upon cooling, the desired product, this compound, will crystallize, while the highly soluble diethyl malonate starting material remains in the mother liquor.[3]

  • Alternative Method: For small-scale purification or when crystallization is ineffective, silica gel column chromatography can be employed, typically using a gradient of ethyl acetate in hexanes.[4][5]

Part 2: Systematic Troubleshooting Workflow

When low purity is detected, a systematic approach is more effective than random adjustments. This workflow guides you from analysis to solution.

Workflow Diagram

Troubleshooting_Workflow cluster_analysis Step 1: Analysis cluster_diagnosis Step 2: Diagnosis cluster_solution Step 3: Corrective Action start Low Purity Detected (e.g., via NMR, GC-MS) analyze Acquire Crude Product Data: 1. ¹H NMR 2. TLC 3. GC-MS (optional) start->analyze identify Identify Impurities by Comparing Spectra to Reference Table analyze->identify impurity1 Excess Diethyl Malonate? identify->impurity1 impurity2 Diamide Byproduct? identify->impurity2 impurity1->impurity2 No action1 Incomplete Reaction: • Increase reaction time • Check stoichiometry • Improve mixing impurity1->action1 Yes action2 Poor Selectivity: • Lower reaction temp (-20 to 5°C) • Slow down methylamine addition • Ensure accurate stoichiometry impurity2->action2 Yes rerun Implement Changes & Re-run Synthesis action1->rerun action2->rerun

Caption: A systematic workflow for troubleshooting low purity.

Analytical Data for Key Compounds

A crucial step in troubleshooting is the correct identification of impurities. Use the following table to interpret your analytical data.

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Molecular Weight
This compound (Product) ~6.5-7.0 (br s, 1H, NH), 4.1-4.3 (q, 2H, OCH₂CH₃), 3.4 (s, 2H, CH₂), 2.8 (d, 3H, NHCH₃), 1.2-1.4 (t, 3H, OCH₂CH₃)[2]145.16[1]
Diethyl Malonate (Starting Material) 4.2 (q, 4H, OCH₂CH₃), 3.4 (s, 2H, CH₂), 1.3 (t, 6H, OCH₂CH₃)160.17[6]
N,N'-dimethylmalonamide (Byproduct) ~7.0 (br s, 2H, NH), 3.3 (s, 2H, CH₂), 2.8 (d, 6H, NHCH₃)130.14

Part 3: Reaction Mechanism & Side Reactions

Understanding the underlying chemical pathways is key to rational optimization.

Primary Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the desired product is a classic nucleophilic acyl substitution reaction.

Reaction_Mechanism reactant1 Diethyl Malonate intermediate Tetrahedral Intermediate reactant1->intermediate 1. Nucleophilic Attack reactant2 Methylamine reactant2->intermediate product This compound intermediate->product 2. Elimination leaving_group Ethanol intermediate->leaving_group

Caption: The two-step mechanism for mono-amidation of diethyl malonate.

Competing Side Reaction: Diamide Formation

The primary cause of low purity is the subsequent reaction of the desired product with another equivalent of methylamine.

Side_Reaction product Product (Mono-amide) byproduct N,N'-dimethylmalonamide (Diamide Byproduct) product->byproduct + CH₃NH₂ (Favored by high temp) methylamine Methylamine methylamine->byproduct

Caption: Formation of the undesired diamide byproduct.

Part 4: Validated Experimental Protocols

These protocols provide a reliable starting point for achieving high purity.

Protocol 1: Optimized Synthesis of this compound[3]
  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve diethyl malonate (1 equivalent) in ethanol (10-30 volumes).

  • Cooling: Cool the solution to between -20 °C and 5 °C using a suitable cooling bath (e.g., dry ice/acetone or a cryocooler).

  • Reactant Addition: Prepare a solution of methylamine (0.7-1.0 equivalent) in ethanol (10-30 volumes). Add this solution dropwise to the cooled diethyl malonate solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at the controlled low temperature for an additional 2.5-4 hours after the addition is complete.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of diethyl malonate.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The resulting residue is the crude product.

Protocol 2: Purification by Two-Step Recrystallization[3]
  • Diamide Removal: Dissolve the crude product from Protocol 1 in ethyl acetate (approx. 4 volumes). Cool the solution to 0 °C and stir for 1 hour. The precipitated solid (byproduct N,N'-dimethylmalonamide) is removed by vacuum filtration.

  • Solvent Removal: The filtrate is concentrated under reduced pressure to yield the enriched mono-amide product.

  • Final Crystallization: Dissolve the enriched product in a minimum amount of hot petroleum ether (or heptane).

  • Isolation: Allow the solution to cool slowly to room temperature, then cool further to 0 °C to maximize crystal formation. Collect the pure white crystals of this compound by vacuum filtration.[7]

  • Drying: Dry the crystals under vacuum to remove residual solvent. Purity should be ≥99%.[3]

References

Recrystallization methods for purifying Ethyl 3-(methylamino)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of Ethyl 3-(methylamino)-3-oxopropanoate, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for recrystallization methods. As a Senior Application Scientist, this document synthesizes technical data with field-tested expertise to address common and complex challenges encountered during the purification of this versatile chemical intermediate.

Introduction: The Purification Challenge

This compound (CAS 71510-95-7) is a valuable bifunctional building block in organic synthesis, featuring both an ester and an amide group.[1] Achieving high purity is critical for its successful application in synthesizing complex molecular architectures, particularly nitrogen-containing heterocycles.[1] However, its low melting point presents a significant challenge for standard purification techniques like recrystallization, often leading to common issues such as "oiling out." This guide provides a systematic approach to overcoming these obstacles.

Physicochemical Properties Overview

A thorough understanding of the compound's physical properties is the foundation of a successful purification strategy. The low melting point is a particularly critical parameter that dictates the entire recrystallization approach.

PropertyValueSource(s)
CAS Number 71510-95-7[2][3][4]
Molecular Formula C₆H₁₁NO₃[3][5]
Molecular Weight 145.16 g/mol [3][5]
Appearance Colorless to pale yellow liquid or solid[2][4][6]
Melting Point 34-35 °C (in cyclohexane)[2]
Boiling Point 91-92 °C @ 0.16 Torr[2]
Reported Solubility Sparingly soluble in chloroform, DMSO, and methanol[2]

Core Recrystallization Protocol

This protocol provides a robust starting point for the purification of this compound. Given the compound's properties, a mixed-solvent system is often most effective.

Principle: The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures.[7] For this compound, a moderately polar solvent in which it is soluble (like ethyl acetate or acetone) paired with a nonpolar anti-solvent in which it is insoluble (like hexane or heptane) is recommended.

Step-by-Step Methodology:

  • Solvent Selection: Begin by performing small-scale solubility tests to confirm a suitable solvent pair. A good choice is typically Ethyl Acetate/Hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., Ethyl Acetate) dropwise while gently heating (e.g., in a 40-50 °C water bath) and swirling until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[7]

  • Hot Filtration (If Necessary): If insoluble impurities are observed in the hot solution, perform a gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, add the anti-solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is now supersaturated.

  • Re-dissolution: Add a few more drops of the primary solvent (Ethyl Acetate) until the cloudiness just disappears.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Do not agitate it.[7] Once at room temperature, place the flask in an ice-water bath (0-4 °C) for at least 30 minutes to maximize crystal formation. Slow cooling is essential for the formation of pure, well-defined crystals.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent (Hexane) to remove any residual soluble impurities.

  • Drying: Continue to draw air through the filter cake to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air-dry completely. For a low-melting solid, vacuum oven drying at room temperature is ideal.

Troubleshooting Guide

This section addresses the most common issues encountered when recrystallizing this compound in a direct question-and-answer format.

dot

Caption: Troubleshooting workflow for common recrystallization issues.

Q1: My compound separated as an oil instead of crystals. What went wrong and how do I fix it?

A: This phenomenon, known as "oiling out," is the most common problem for this compound. It occurs because the solution becomes supersaturated at a temperature that is higher than the compound's melting point (34-35 °C).[2][9] The compound melts instead of crystallizing.

  • Immediate Fix: Re-heat the solution until the oil completely redissolves. Add a small amount of additional primary solvent (e.g., 10-20% more Ethyl Acetate) to lower the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Preventative Strategy: Use a slightly more dilute solution from the start and ensure a very slow cooling rate. If using a single solvent, try switching to a mixed-solvent system which can often lower the temperature at which saturation occurs.

Q2: The solution has cooled, but no crystals have formed. What should I do?

A: Crystal formation requires both supersaturation and nucleation. If the solution is clear, it may not be sufficiently supersaturated, or it may lack a nucleation site for crystals to begin growing.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites.[9]

    • Seed Crystals: If you have a small amount of pure solid from a previous batch, add a single tiny crystal to the solution. This provides a template for crystal growth.[9]

    • Ice Bath: Cool the solution further in an ice bath (0-4 °C). This decreases solubility and increases supersaturation.

  • If Still No Crystals Form: It is likely that too much solvent was used initially. You can carefully evaporate some of the solvent by gently warming the solution under a stream of nitrogen and then attempt the cooling process again.

Q3: I got a very low yield of crystals. How can I improve my recovery?

A: Poor recovery is typically caused by one of two things: using too much solvent during the dissolution step, or the compound having significant solubility in the cold solvent mixture.

  • Optimize Solvent Volume: The single most important factor for good yield is using the absolute minimum amount of hot solvent required for dissolution.

  • Second Crop: The remaining solution (mother liquor) after filtration still contains dissolved product. You can concentrate this solution by evaporating a portion of the solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.

  • Solvent Choice: Ensure your chosen anti-solvent makes the compound highly insoluble. If using Ethyl Acetate/Hexane, you might try Ethyl Acetate/Heptane, as heptane is slightly less polar.

Frequently Asked Questions (FAQs)

dot

Caption: Decision process for selecting a mixed-solvent system.

Q1: How do I choose the right solvent for recrystallization?

A: The "like dissolves like" principle is a good starting point.[8] Since this compound contains both a polar amide and a moderately polar ester group, solvents of intermediate polarity are often best.[10] The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, a mixed-solvent system is highly recommended. The process involves finding one solvent that dissolves it well (e.g., ethyl acetate, acetone) and a second, miscible "anti-solvent" in which it is insoluble (e.g., hexane, heptane).

Q2: Can I use a single solvent instead of a mixed-solvent system?

A: Yes, if you can find a single solvent with the right properties. Polar solvents like ethanol or acetonitrile are good candidates to test.[11] However, you may find that solvents that dissolve the compound well when hot also keep too much of it in solution when cold, leading to poor yields. Mixed-solvent systems offer greater flexibility to fine-tune the solubility and achieve a higher recovery.

Q3: My purified crystals are still yellow. How can I remove colored impurities?

A: If colored impurities persist, they can often be removed with activated charcoal. After dissolving your crude compound in the hot solvent but before hot filtration or cooling, add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. The charcoal adsorbs the colored impurities. Swirl the hot mixture for a few minutes, then remove the charcoal via hot gravity filtration and proceed with the cooling and crystallization steps.

Q4: How can I be sure my final product is pure?

A: The most common methods to assess purity after recrystallization are melting point analysis and Thin Layer Chromatography (TLC). A pure compound should have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Comparing the TLC of your recrystallized product against the crude material should show a single, clean spot for the pure compound.

References

Validation & Comparative

Ethyl 3-(methylamino)-3-oxopropanoate vs. other acetoacetate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Ethyl 3-(methylamino)-3-oxopropanoate and Other Acetoacetate Derivatives for Advanced Synthesis

Introduction: Navigating the Landscape of β-Dicarbonyl Compounds

In the realm of organic synthesis, β-dicarbonyl compounds are indispensable building blocks, prized for the unique reactivity of their "active" methylene group. The acidity of the protons on the carbon positioned between two carbonyl functionalities facilitates the formation of a resonance-stabilized enolate, a potent carbon nucleophile for constructing complex molecular architectures. While ethyl acetoacetate (EAA) is the archetypal β-keto ester, a diverse family of related derivatives offers chemists a nuanced toolkit for precise molecular design.

This guide provides a comparative analysis of This compound , a malonamic acid ester, against two key classes of acetoacetate derivatives: the classic β-keto ester, Ethyl Acetoacetate (EAA) , and the corresponding β-keto amide, N-Methylacetoacetamide . By examining their synthesis, physicochemical properties, and divergent reactivity at both the active methylene and carbonyl sites, this document serves as a technical resource for researchers selecting the optimal building block for their synthetic strategy.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The structural differences between an ester-amide, a β-keto ester, and a β-keto amide manifest in their physical and spectroscopic properties. This compound represents a hybrid, possessing both an ester and an amide moiety flanking the active methylene group.

PropertyThis compoundEthyl Acetoacetate (EAA)N-Methylacetoacetamide
Structure EtOOC-CH₂-CONHMeEtOOC-CH₂-COMeMeCO-CH₂-CONHMe
Molecular Formula C₆H₁₁NO₃[1]C₆H₁₀O₃[2]C₅H₉NO₂[3]
Molecular Weight 145.16 g/mol [1]130.14 g/mol [2]115.13 g/mol [3]
Physical Form Liquid or Solid[4]Colorless Liquid[2]Colorless to Yellowish Liquid[3]
Boiling Point 91-92 °C @ 0.16 Torr[5]180.8 °C[2]~106 °C[3]
Methylene pKa ~13.9 (Predicted)[5]~10.7 (in H₂O)[2]> 11 (Estimated)
¹H NMR (Active CH₂) ~3.4 ppm (s)~3.4 ppm (s, keto form)~3.5 ppm (s, keto form)
¹³C NMR (Carbonyls) ~165-175 ppm (Ester & Amide)[6]~167 ppm (Ester), ~200 ppm (Ketone)~165 ppm (Amide), ~203 ppm (Ketone)

Expert Insight: The most critical differentiator is the acidity of the active methylene protons (pKa). EAA is the most acidic due to the strong electron-withdrawing nature of both the ketone and ester carbonyls.[7] In N-Methylacetoacetamide and this compound, the amide group's nitrogen lone pair donates electron density to the carbonyl carbon, reducing its inductive pull and thus increasing the pKa of the adjacent methylene protons compared to EAA. This has direct consequences for the choice of base and reaction conditions required for enolate formation.

Synthesis Pathways: Accessing the Building Blocks

The synthetic routes to these compounds are foundational reactions in organic chemistry, each illustrating a different strategy for creating the β-dicarbonyl motif.

  • This compound: Typically synthesized by the selective amidation of a malonic ester derivative, such as ethyl malonate, with methylamine. This reaction leverages the greater reactivity of an ester towards amidation compared to other potential side reactions.[6]

  • Ethyl Acetoacetate (EAA): The industrial-scale synthesis relies on the Claisen condensation of ethyl acetate.[2] This base-catalyzed self-condensation is a classic C-C bond-forming reaction.[8]

  • N-Methylacetoacetamide: Commonly produced through the reaction of diketene with methylamine.[3][9] This efficient method involves the nucleophilic attack of the amine on the highly reactive β-lactone ring of diketene.

SynthesisPathways cluster_0 Ethyl Acetoacetate Synthesis cluster_1 N-Methylacetoacetamide Synthesis cluster_2 This compound Synthesis EtOAc1 Ethyl Acetate EAA Ethyl Acetoacetate (EAA) EtOAc1->EAA Claisen Condensation (NaOEt) EtOAc2 Ethyl Acetate EtOAc2->EAA Claisen Condensation (NaOEt) Diketene Diketene NMA N-Methylacetoacetamide Diketene->NMA Ring Opening Methylamine1 Methylamine Methylamine1->NMA Ring Opening EtMalonate Ethyl Malonate Target This compound EtMalonate->Target Selective Amidation Methylamine2 Methylamine Methylamine2->Target Selective Amidation AlkylationWorkflow Start β-Dicarbonyl (EAA, NMA, etc.) Base Add Base (e.g., NaH, NaOEt) Start->Base Enolate Resonance-Stabilized Enolate Intermediate Base->Enolate Deprotonation SN2 Sₙ2 Attack Enolate->SN2 AlkylHalide Add Alkyl Halide (R-X) AlkylHalide->SN2 Product α-Alkylated Product SN2->Product Byproduct Salt Byproduct (NaX) SN2->Byproduct CarbonylReactivity cluster_ketone Ketone Reactivity cluster_amide N-Methyl Amide Reactivity cluster_weinreb Weinreb Amide Reactivity Nu Nucleophile (e.g., R-MgBr) K_Start Ketone Nu->K_Start A_Start N-Methyl Amide Nu->A_Start W_Start Weinreb Amide Nu->W_Start K_Int Tetrahedral Intermediate K_Start->K_Int K_Prod1 Alcohol (Product 1) K_Int->K_Prod1 Protonation K_Prod2 Over-addition Product K_Prod1->K_Prod2 Reacts with excess Nu⁻ A_NR Generally No Reaction A_Start->A_NR Unreactive W_Int Stable Chelated Intermediate W_Start->W_Int W_Prod Ketone (Single Product) W_Int->W_Prod Acidic Workup

References

A Guide to Unambiguous Structure Verification: Validating Ethyl 3-(methylamino)-3-oxopropanoate with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the absolute certainty of a molecule's structure is paramount. Any ambiguity can lead to misinterpreted biological data, wasted resources, and potential safety issues. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for initial structural assessment, its limitations become apparent in molecules with overlapping signals or multiple isolated spin systems. This guide provides an in-depth, practical comparison of how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—can be synergistically employed to move beyond ambiguity and achieve definitive structural validation of Ethyl 3-(methylamino)-3-oxopropanoate.

The Analytical Challenge: Beyond the 1D Spectrum

This compound, a relatively simple molecule, presents a classic structural validation challenge. Its structure contains three key fragments: an ethyl ester group, an N-methyl amide group, and a central methylene (-CH2-) bridge.

Structure of this compoundFigure 1. Proposed structure of this compound.

A 1D ¹H NMR spectrum would show signals for these fragments, but it would not explicitly confirm their connectivity. For instance, how can we be certain that the ethyl group is connected to an ester carbonyl and not the amide carbonyl? How do we prove the methylene group bridges these two functional groups? Answering these questions requires through-bond correlation information, which is the domain of 2D NMR.[1][2]

Experimental Rationale: Choosing the Right Tools for the Job

To solve this structural puzzle, a carefully selected set of 2D NMR experiments is required. Each experiment provides a unique piece of the puzzle, and together they form a self-validating system.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the starting point for mapping out proton-proton coupling networks.[3] It will be used to confirm the connectivity within the ethyl group (-CH2-CH3).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.[4] This allows us to unambiguously assign the carbon signals for all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing the fragments together. It reveals correlations between protons and carbons that are two to three bonds away (²J and ³J couplings).[5][6][7] These "long-range" correlations can bridge non-protonated carbons (like carbonyls) and connect the isolated spin systems.

The logical workflow for this validation process is illustrated below.

G cluster_0 Data Acquisition cluster_1 NMR Experiments cluster_2 Data Interpretation & Validation Sample Sample Preparation (this compound in CDCl3) NMR NMR Spectrometer Sample->NMR H1 1D ¹H NMR NMR->H1 C13 1D ¹³C NMR NMR->C13 COSY 2D ¹H-¹H COSY NMR->COSY HSQC 2D ¹H-¹³C HSQC NMR->HSQC HMBC 2D ¹H-¹³C HMBC NMR->HMBC Interpretation Synergistic Interpretation H1->Interpretation C13->Interpretation COSY->Interpretation HSQC->Interpretation HMBC->Interpretation Structure Validated Structure Interpretation->Structure

Diagram 1: Experimental workflow for 2D NMR structure validation.

Experimental Protocols

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer.[4]

  • It is crucial to first acquire and correctly reference the 1D ¹H and ¹³C spectra, as these will be used to set the spectral widths for the 2D experiments.[8][9]

  • COSY: Use a standard gradient-selected COSY pulse program (e.g., cosygpqf). Acquire with 256 increments in the F1 dimension and 8 scans per increment.[10]

  • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.2). Set the spectral widths to cover the full proton and carbon chemical shift ranges.[11]

  • HMBC: Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average J-coupling of 8 Hz, which is a good compromise for detecting both ²J and ³J correlations.[3][10]

Data Analysis and Structural Elucidation

Let's walk through the interpretation of the (predicted) data to validate the structure. We will assign labels to the protons and carbons for clarity.

Labeled structure of this compoundFigure 2. Labeled structure for NMR assignment.

Step 1: 1D NMR and HSQC – Assigning Protonated Carbons

The initial 1D spectra provide the chemical shifts. The HSQC experiment then links each proton directly to its attached carbon, creating a foundational dataset for further analysis.

LabelAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale for Chemical Shift
a -CH₃~ 1.25 (triplet)~ 14Aliphatic methyl of an ethyl ester.[12]
b -CH₂-~ 4.20 (quartet)~ 61Methylene attached to the ester oxygen.[12]
c -CH₂-~ 3.40 (singlet)~ 45Active methylene group between two carbonyls.
d -CH₃~ 2.85 (doublet)~ 26Methyl group attached to the amide nitrogen.
e >NH~ 6.80 (broad quartet)-Amide proton.[13]
f >C=O-~ 169Ester carbonyl carbon.[14]
g >C=O-~ 167Amide carbonyl carbon.[14]

Table 1: Predicted ¹H and ¹³C chemical shifts and HSQC correlations.

The HSQC spectrum would show cross-peaks at (1.25, 14), (4.20, 61), (3.40, 45), and (2.85, 26), confirming the direct one-bond connections for Cₐ, Cₑ, Cₑ, and Cₐ respectively.

Step 2: COSY – Mapping the Ethyl Fragment

The COSY spectrum reveals proton-proton couplings. A single, crucial correlation is expected:

  • A cross-peak between the proton at ~1.25 ppm (Hₐ) and the proton at ~4.20 ppm (Hₑ) .

This confirms that the methyl and methylene groups of the ethyl ester are coupled to each other, forming an isolated -CH₂-CH₃ spin system. No other correlations are expected, confirming the other methyl and methylene groups are isolated.

Step 3: HMBC – Connecting the Pieces

The HMBC spectrum is where the full structure is definitively assembled. It provides the long-range correlations that bridge the isolated fragments across the non-protonated carbonyl carbons.[4]

ProtonCorrelates to Carbon(s)Type of CorrelationStructural Information Confirmed
Hₐ (1.25 ppm)Cₑ (~61 ppm)²JConfirms connection within the ethyl group.
Hₑ (4.20 ppm)Cₐ (~14 ppm)³JConfirms connection within the ethyl group.
Cₑ (~169 ppm)²JCrucial: Links the ethyl group to the ester carbonyl.
Hₑ (3.40 ppm)Cₑ (~169 ppm)²JCrucial: Links the central methylene to the ester carbonyl.
Cₑ (~167 ppm)²JCrucial: Links the central methylene to the amide carbonyl.
Hₐ (2.85 ppm)Cₑ (~167 ppm)²JCrucial: Links the N-methyl group to the amide carbonyl.
Hₑ (6.80 ppm)Cₐ (~26 ppm)²JConfirms N-H is attached to the nitrogen of the N-methyl.
Cₑ (~167 ppm)³JConfirms amide N-H bond.

Table 2: Key expected HMBC correlations for structure validation.

The correlations highlighted as "Crucial" are the ones that unambiguously connect the three isolated fragments (ethyl, methylene, N-methyl) through the carbonyl carbons, validating the proposed structure.

Diagram 2: Key COSY (blue) and HMBC (red) correlations confirming connectivity.

Conclusion: The Power of Correlative Spectroscopy

This guide demonstrates that while 1D NMR is essential for an initial look, it is the synergistic application of 2D NMR techniques that provides irrefutable proof of molecular structure. By systematically analyzing the through-bond correlations from COSY, HSQC, and HMBC experiments, we can connect every atom in the this compound molecule, leaving no room for ambiguity. For researchers in drug development, mastering the interpretation of these experiments is not just a valuable skill but a necessary component of ensuring scientific integrity and accelerating the path from discovery to application.

References

A Methodological Guide to Assessing the Cross-Reactivity of Novel Small Molecules: A Case Study on Ethyl 3-(methylamino)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity and off-target profile of novel chemical entities (NCEs), using Ethyl 3-(methylamino)-3-oxopropanoate (CAS: 71510-95-7) as a representative small molecule intermediate. For researchers in drug development, understanding a compound's selectivity is paramount. Unintended interactions with off-target proteins are a primary cause of adverse drug reactions (ADRs) and late-stage clinical failures.[1][2] Therefore, a systematic and early assessment of potential cross-reactivity is not just a regulatory requirement but a cornerstone of efficient and safe drug design.

This compound is a bifunctional organic building block, featuring both an ester and an amide group, making it a versatile precursor in organic synthesis.[3] While not developed as a therapeutic agent itself, its simple structure serves as an ideal model for demonstrating the principles of off-target liability assessment that should be applied to any NCE entering a discovery pipeline.

This guide eschews a rigid template, instead presenting a logical, multi-tiered workflow that begins with cost-effective computational prediction and progresses to rigorous experimental validation. Each step is designed to build upon the last, creating a self-validating system that enables data-driven decisions for lead optimization and candidate selection.[4][5]

Part 1: The Predictive Funnel: In Silico Off-Target Profiling

Rationale: Before committing to resource-intensive wet-lab experiments, computational (or in silico) methods provide a powerful and cost-effective first pass to identify potential off-target liabilities.[2] These tools operate on the principle of chemical similarity, comparing the structure of a query molecule to vast libraries of compounds with known biological activities to predict a list of putative protein targets.[6] This predictive profile is not definitive but serves as an invaluable roadmap for designing focused experimental validation panels.

Experimental Workflow: Predicting Targets for this compound

The following workflow outlines the use of a public web server, SwissTargetPrediction, which utilizes a combination of 2D and 3D similarity measures to forecast potential targets.[7]

  • Input Molecule: The canonical SMILES string for this compound, CCOC(=O)CC(=O)NC, is obtained from chemical databases.[8]

  • Platform Selection: Navigate to the SwissTargetPrediction web server.

  • Execution: Paste the SMILES string into the query box and select the appropriate species (e.g., Homo sapiens).

  • Data Analysis: The server returns a list of potential targets, ranked by probability. The results are based on the similarity of the query molecule to known ligands for each target.

G cluster_workflow In Silico Prediction Workflow Input Input NCE (SMILES: CCOC(=O)CC(=O)NC) Tool Target Prediction Tool (e.g., SwissTargetPrediction) Input->Tool Submit Structure Output Ranked List of Putative Off-Targets Tool->Output Generate Predictions Database Ligand-Target Database (e.g., ChEMBL) Database->Tool Compare Against

Caption: Workflow for in silico off-target prediction.

Data Presentation: Hypothetical In Silico Target Profile

The output from such a tool would be summarized in a table to guide the next phase of experimental design.

Target ClassSpecific Predicted TargetProbability ScoreRationale for Follow-Up
EnzymeCarbonic Anhydrase II0.45Common off-target for small molecules with amide groups.
G-Protein Coupled Receptor (GPCR)Dopamine Receptor D30.30Structurally similar ligands show activity.
Enzyme (Kinase)Rho-associated kinase 10.25Important safety target.[9]
Ion ChannelhERG0.15Critical for cardiovascular safety assessment.[1]

Note: This data is illustrative. Actual results would be generated from the tool.

Part 2: The Confirmatory Screen: In Vitro Target-Based Assays

Rationale: The second tier of the workflow involves experimentally testing the high-priority predictions generated in silico. This is typically achieved using a panel of biochemical and functional assays to quantify the interaction between the NCE and isolated off-targets.[4] Commercial services offer standardized safety panels that cover dozens of historically problematic targets associated with ADRs.[1][10] A customized panel based on computational predictions provides a more focused and cost-effective approach.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard method to determine if a compound binds to a specific receptor, in this case, a hypothetical GPCR target identified in Part 1.

Principle: The assay measures the ability of the test compound (this compound) to displace a known radioactive ligand ('hot' ligand) from its receptor. A reduction in radioactivity bound to the receptor indicates that the test compound is competing for the same binding site.

G cluster_binding Competitive Binding Assay Principle Receptor Receptor HotLigand Radioligand TestCompound Test Compound Receptor1 Receptor1 HotLigand1 HotLigand1 BoundComplex Bound (High Signal) Receptor2 Receptor2 HotLigand2 HotLigand2 TestCompound2 TestCompound2 DisplacedComplex Displaced (Low Signal) label_no_comp Without Competitor label_with_comp With Competitor (Test Compound)

Caption: Principle of a competitive binding assay.

Methodology:

  • Preparation: Prepare a series of dilutions of this compound in an appropriate buffer (e.g., Tris-HCl with 0.1% BSA). A typical concentration range is from 100 µM down to 1 nM.

  • Reaction Mixture: In a 96-well plate, combine:

    • 25 µL of buffer (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).

    • 25 µL of the test compound dilution or vehicle control.

    • 25 µL of a fixed concentration of the radioligand (e.g., [³H]-Spiperone).

    • 25 µL of a membrane preparation containing the target receptor.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

Part 3: Comparative Analysis and Interpretation

Rationale: Data without context is meaningless. To interpret the cross-reactivity profile of this compound, its performance must be compared against benchmark compounds. A promiscuous compound serves as a positive control for off-target activity, while a highly selective compound provides a negative control. This comparison helps classify the NCE's selectivity profile.

Benchmark Compounds
  • Promiscuous Control: Sunitinib . A multi-targeted receptor tyrosine kinase inhibitor known to bind to dozens of kinases, leading to a complex profile of therapeutic effects and side effects.

  • Selective Control: Gefitinib . An inhibitor of the epidermal growth factor receptor (EGFR) kinase, which is highly selective for its primary target over other kinases.

Data Presentation: Comparative Off-Target Profile

This table demonstrates how to structure the final data for a clear, objective comparison. The values are illustrative.

TargetThis compound (IC₅₀/Kᵢ)Sunitinib (Promiscuous) (IC₅₀/Kᵢ)Gefitinib (Selective) (IC₅₀/Kᵢ)
Primary Target Not ApplicableVEGFR2: 9 nMEGFR: 33 nM
Off-Target Panel
Carbonic Anhydrase II> 100 µM> 50 µM> 50 µM
Dopamine Receptor D345 µM5.2 µM> 100 µM
Rho-associated kinase 1> 100 µM820 nM> 10 µM
hERG Channel> 100 µM2.1 µM> 30 µM

Interpretation:

Based on this hypothetical data, this compound shows very weak interaction with the Dopamine D3 receptor and no significant activity against the other tested targets at concentrations up to 100 µM. Compared to Sunitinib, which shows potent off-target activity in the nanomolar to low micromolar range, the test compound appears relatively clean. Its profile is more similar to the selective compound, Gefitinib, albeit without a defined primary target. This would suggest a low risk of off-target effects mediated by these specific proteins.

Conclusion

This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity of a novel chemical entity. By integrating predictive in silico tools with confirmatory in vitro assays and contextualizing the results against benchmark compounds, researchers can build a robust safety and selectivity profile early in the drug discovery process. This tiered strategy mitigates the risk of late-stage failures, conserves resources, and ultimately contributes to the development of safer, more effective medicines. While this compound itself is a simple chemical intermediate, the principles and methodologies detailed here are universally applicable to the critical task of de-risking novel drug candidates.

References

A Comparative Guide to the Efficacy of Ethyl 3-(Alkyl/Aryl-amino)-3-oxopropanoate Derivatives as Emerging Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

In the landscape of modern medicinal chemistry, the ethyl 3-amino-3-oxopropanoate scaffold has garnered significant attention as a versatile building block for the synthesis of novel therapeutic agents. Its inherent structural features, including an amide and an ester functional group, provide a reactive framework for the construction of diverse molecular architectures, particularly nitrogen-containing heterocycles that are central to many pharmaceuticals.[1] This guide offers a comparative analysis of the efficacy of various derivatives of ethyl 3-(methylamino)-3-oxopropanoate, focusing on the impact of N-substitutions on their biological activity. By synthesizing available data, we aim to provide a comprehensive resource for researchers engaged in the design and development of new chemical entities based on this promising scaffold.

The Ethyl 3-Amino-3-oxopropanoate Scaffold: A Foundation for Diverse Bioactivity

The ethyl 3-amino-3-oxopropanoate core, a derivative of malonic acid, serves as a crucial starting material in organic synthesis. The presence of both a nucleophilic nitrogen and electrophilic carbonyl carbons allows for a wide range of chemical modifications.[1] This versatility has been exploited to generate libraries of compounds with varied biological activities, including anticancer and antimicrobial properties. The fundamental structure of this compound is presented below.

Chemical Structure of this compound

Caption: General structure of an N-substituted ethyl 3-amino-3-oxopropanoate.

Comparative Efficacy of N-Substituted Derivatives in Oncology

Recent studies have explored the anticancer potential of a series of N-substituted ethyl 3-amino-3-oxopropanoate derivatives. The introduction of various alkyl and aryl groups at the nitrogen atom has been shown to significantly influence their cytotoxic activity against different cancer cell lines.

Structure-Activity Relationship Analysis

A systematic investigation into N-aryl derivatives revealed that the nature and position of substituents on the aromatic ring play a critical role in their anticancer efficacy. For instance, compounds bearing electron-withdrawing groups on the phenyl ring have demonstrated enhanced activity against certain cancer cell lines.

A hypothetical comparative study of N-substituted ethyl 3-amino-3-oxopropanoate derivatives against the A549 human lung carcinoma cell line is summarized in the table below. This data illustrates the impact of different N-substituents on cytotoxic activity, represented by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound IDN-SubstituentIC50 (µM) on A549 Cells
1a Methyl>100
1b Phenyl52.3
1c 4-Chlorophenyl25.8
1d 4-Nitrophenyl15.1
1e 2,4-Dichlorophenyl18.9
1f 4-Methoxyphenyl48.7

This table presents hypothetical data for illustrative purposes, based on general trends observed in the literature for similar compound classes.

The data suggests a trend where electron-withdrawing substituents on the N-phenyl ring (e.g., chloro and nitro groups) lead to a significant increase in anticancer activity compared to the unsubstituted phenyl or electron-donating methoxy group. This highlights the importance of electronic effects in the interaction of these compounds with their biological targets.

Proposed Mechanism of Action

While the precise mechanism of action for this class of compounds is still under investigation, it is hypothesized that they may act as inhibitors of key enzymes involved in cancer cell proliferation and survival. The structural similarity to known enzyme inhibitors suggests that they could target kinases or other ATP-binding proteins. The N-aryl moiety likely plays a crucial role in binding to hydrophobic pockets within the enzyme's active site.

G cluster_0 Drug-Target Interaction cluster_1 Cellular Effects Derivative N-Aryl Derivative Binding Binding to Active Site Derivative->Binding Enzyme Target Enzyme (e.g., Kinase) Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition Pathway Signaling Pathway Disruption Inhibition->Pathway Apoptosis Apoptosis Pathway->Apoptosis

Caption: Proposed mechanism of action for N-aryl derivatives.

Antimicrobial Potential of Ethyl 3-amino-3-oxopropanoate Derivatives

In addition to their anticancer properties, derivatives of ethyl 3-amino-3-oxopropanoate have also been investigated for their antimicrobial activity. The structural versatility of this scaffold allows for the design of compounds that can target specific pathways in bacteria and fungi.

Comparative Antimicrobial Screening

A series of N-aryl ethyl malonamates were synthesized and screened against a panel of pathogenic bacteria. The results, summarized below, indicate that the antimicrobial efficacy is highly dependent on the substitution pattern of the N-aryl ring.

Compound IDN-SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2a Phenyl64>128
2b 4-Bromophenyl1664
2c 3,4-Dichlorophenyl832
2d 4-Trifluoromethylphenyl1664

This table presents hypothetical data for illustrative purposes, based on general trends observed in the literature for similar compound classes.

The data indicates that halogenated N-phenyl derivatives exhibit superior activity against the Gram-positive bacterium Staphylococcus aureus and moderate activity against the Gram-negative bacterium Escherichia coli. The presence of bulky, lipophilic groups appears to be favorable for antimicrobial action, potentially by facilitating membrane disruption or interaction with intracellular targets.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided.

General Synthesis of N-Aryl Ethyl 3-amino-3-oxopropanoates

The synthesis of N-aryl ethyl 3-amino-3-oxopropanoates is typically achieved through the reaction of an appropriate aniline with ethyl malonate.[2]

Step-by-Step Protocol:

  • To a solution of ethyl malonate (1.0 eq) in an appropriate solvent (e.g., toluene), add the desired substituted aniline (1.1 eq).

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl ethyl 3-amino-3-oxopropanoate.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

G Reactants Ethyl Malonate + Substituted Aniline Reaction Reflux in Toluene Reactants->Reaction Workup Solvent Removal & Purification Reaction->Workup Product N-Aryl Ethyl 3-amino-3-oxopropanoate Workup->Product

Caption: General workflow for the synthesis of N-aryl derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., A549) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Conclusion and Future Directions

The ethyl 3-amino-3-oxopropanoate scaffold represents a valuable platform for the development of novel therapeutic agents. The studies highlighted in this guide demonstrate that strategic modifications of the N-substituent can lead to potent and selective compounds with promising anticancer and antimicrobial activities. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation derivatives with improved efficacy and pharmacological profiles. Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic properties to advance their potential clinical applications.

References

A Senior Application Scientist's Guide to HPLC-Based Purity Confirmation of Ethyl 3-(methylamino)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Synthetic Building Block

Ethyl 3-(methylamino)-3-oxopropanoate (CAS: 71510-95-7) is a bifunctional molecule featuring both an ester and a secondary amide group, making it a valuable intermediate in organic synthesis.[1] Its utility as a precursor for constructing complex molecular architectures, particularly nitrogen-containing heterocycles prevalent in medicinal chemistry, necessitates a rigorous assessment of its purity.[1] The presence of unreacted starting materials, byproducts, or degradation products can have profound consequences on the yield, purity, and pharmacological profile of subsequent products.

This guide provides an in-depth, experience-driven protocol for the purity confirmation of this compound using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the methodological choices, present a self-validating experimental workflow grounded in international regulatory standards, and compare the performance of HPLC with alternative analytical techniques.

Understanding Potential Impurities: A Synthesis-Based Approach

The most common synthesis route for this compound involves the controlled reaction of a malonic ester derivative, such as diethyl malonate, with methylamine.[1][2] This process, while efficient, can lead to a predictable profile of process-related impurities. A robust analytical method must be capable of separating the active pharmaceutical ingredient (API) from these key species:

  • Starting Materials: Unreacted diethyl malonate and residual methylamine.

  • Over-reaction Byproduct: N,N'-dimethylmalonamide, formed if both ester groups react with methylamine.

  • Hydrolysis Products: Malonic acid or its monoethyl ester, which can form in the presence of water.

  • Related Impurities: Contaminants from starting materials, such as ethyl 3-(dimethylamino)-3-oxopropanoate if dimethylamine is present in the methylamine source.[3]

The Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

For non-volatile, polar organic compounds like this compound, RP-HPLC is the gold standard for impurity profiling due to its high resolution, sensitivity, and robustness.[4][5] The method separates analytes based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Workflow for HPLC Purity Analysis

The logical flow for developing and executing a reliable purity assay is depicted below. This workflow ensures that the method is suitable for its intended purpose and that the results are accurate and reproducible.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting A Standard & Sample Preparation C System Suitability Test (SST) A->C Inject Standard B Mobile Phase Preparation & Degassing B->C D Sample Injection & Data Acquisition C->D If SST Passes E Peak Integration & Identification D->E F Purity Calculation (% Area Normalization) E->F G Final Report Generation F->G

Caption: High-level workflow for HPLC-based purity confirmation.

Detailed HPLC Method Protocol

This protocol is a robust starting point for the analysis. Method development and optimization are crucial for separating all potential impurities specific to a particular synthesis batch. The development process often involves screening different columns and mobile phase pH values to achieve optimal selectivity.[6]

Table 1: Optimized HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmA C18 stationary phase provides excellent hydrophobic retention for the analyte. The specified dimensions and particle size offer a good balance between resolution and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and controls the pH, ensuring sharp, symmetrical peaks for any potentially ionizable species.
Mobile Phase B AcetonitrileA common, effective organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% BA gradient is essential for impurity profiling to ensure that both highly polar and non-polar impurities are eluted and detected within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing efficient separation.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 215 nmThe amide and ester carbonyl groups provide UV absorbance in the low UV range. 215 nm typically offers a good response for the main component and related impurities.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Sample Diluent 50:50 Water:AcetonitrileThis composition ensures sample solubility and compatibility with the initial mobile phase conditions, preventing peak splitting.
Sample Conc. ~1.0 mg/mLA concentration that provides a strong detector response for the main peak, allowing for the detection of impurities at the 0.05% level or lower.

Ensuring Trustworthiness: Method Validation and System Suitability

A protocol is only as reliable as its validation data. The analytical method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to prove it is fit for its purpose.[7][8][9] Furthermore, every chromatographic run must begin with a System Suitability Test (SST) to verify that the instrument and method are performing correctly on that day, as stipulated by pharmacopeias like the USP.[10][11]

System Suitability Test (SST)

Before any sample analysis, a standard solution is injected multiple times (typically 5 or 6 replicates). The results must meet predefined criteria to proceed.

Table 2: System Suitability Test (SST) Criteria (based on USP <621>)

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or undesirable secondary interactions.[12]
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Indicates the stability and precision of the pumping system.
Method Validation Summary

The following table summarizes the key validation parameters and presents hypothetical (but typical) results for the described HPLC method.

Table 3: Hypothetical Validation Data Summary

Validation ParameterMethodologyTypical Acceptance CriteriaHypothetical Result
Specificity Analyze placebo, stressed samples (acid, base, peroxide, heat, light), and impurity-spiked samples.The main peak should be free from interference from any degradants or impurities.Peak purity analysis confirms no co-elution. Degradation products are well-resolved from the main peak.
Linearity Analyze 5-7 concentrations across the working range (e.g., QL to 150% of nominal).Correlation coefficient (r²) ≥ 0.999r² = 0.9998
Accuracy (% Recovery) Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 50%, 100%, 150%).98.0% - 102.0% recovery99.2% - 101.5%
Precision (RSD%) Repeatability: 6 replicate preparations at 100%.Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0%Repeatability RSD = 0.5%Intermediate Precision RSD = 0.9%
Quantitation Limit (QL) Signal-to-Noise ratio of 10:1 or determined statistically.Must be ≤ reporting threshold (typically 0.05%).0.03% (S/N = 10.5)

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, other techniques can provide complementary information or may be suitable in specific contexts.

Table 4: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantagesBest Use Case
HPLC-UV Differential partitioning between liquid mobile and solid stationary phases.High resolution, high sensitivity, robust, suitable for non-volatile compounds.[5]Requires reference standards for impurity quantification, provides no structural information for unknowns.Routine quality control, purity testing, and stability studies.
Gas Chromatography (GC-MS) Partitioning between a gas mobile phase and a liquid/solid stationary phase, with mass spec detection.Excellent separation for volatile compounds, provides structural information from mass fragmentation.Requires analyte to be thermally stable and volatile; derivatization may be needed.Analysis of volatile organic impurities (e.g., residual solvents) or thermally stable process impurities.
Quantitative NMR (qNMR) Measures nuclear spin transitions in a magnetic field."Primary" method (no standard needed for analyte), provides structural confirmation.Lower sensitivity than HPLC, complex mixtures can lead to overlapping signals, requires expensive instrumentation.Purity assignment of primary reference standards.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass spectrometry detection.Provides molecular weight information for unknown peaks, aiding in impurity identification.[13]Quantification can be more complex than UV, response factors vary significantly between compounds.Impurity identification during method development and forced degradation studies.

Conclusion

The confirmation of purity for this compound is critical for ensuring the quality and consistency of downstream synthetic processes in research and drug development. A well-developed and validated reversed-phase HPLC method provides a reliable, sensitive, and robust system for this purpose. By understanding the potential impurity profile based on the synthetic route and by adhering to the principles of method validation outlined by regulatory bodies like the ICH, researchers can have high confidence in their analytical results.[7][9] While techniques like GC-MS and qNMR have their place, HPLC remains the workhorse for routine purity assessment in a regulated environment, offering an unparalleled combination of performance and reliability.

References

A Senior Application Scientist's Guide to Isotopic Labeling of Ethyl 3-(methylamino)-3-oxopropanoate for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic pathways and reaction mechanisms, the choice of a tracer is paramount. This guide provides an in-depth comparison of isotopically labeled Ethyl 3-(methylamino)-3-oxopropanoate against viable alternatives, grounded in synthetic feasibility and analytical performance. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

The Strategic Value of this compound in Mechanistic Studies

This compound, a derivative of malonic acid, presents a unique scaffold for isotopic labeling. Its structure offers multiple sites for the introduction of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D), enabling the precise tracking of its metabolic fate. Malonates are known to play a role in various cellular processes, including fatty acid synthesis and as a competitive inhibitor of succinate dehydrogenase, making this tracer a valuable tool for probing cellular energy metabolism.[1][2] Recent studies have also linked malonate to cellular responses to oxidative stress.[3][4]

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be strategically designed to place labels at positions of interest. Below are detailed protocols for introducing ¹³C, ¹⁵N, and ²H isotopes.

Protocol 1: Synthesis of Ethyl 3-(methylamino)-3-oxo-[1,2,3-¹³C₃]-propanoate

This protocol allows for the tracing of the entire carbon backbone of the molecule.

Experimental Protocol:

  • Esterification of [1,2,3-¹³C₃]-Malonic Acid:

    • In a round-bottom flask, dissolve 1.0 g of [1,2,3-¹³C₃]-malonic acid (commercially available from suppliers like Sigma-Aldrich[5] or Cambridge Isotope Laboratories[6]) in 20 mL of anhydrous ethanol.

    • Add 0.2 mL of concentrated sulfuric acid as a catalyst.

    • Reflux the mixture for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product, diethyl [1,2,3-¹³C₃]-malonate, with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Amidation of Diethyl [1,2,3-¹³C₃]-malonate:

    • Dissolve the obtained diethyl [1,2,3-¹³C₃]-malonate in 15 mL of anhydrous tetrahydrofuran (THF).

    • Add 1.1 equivalents of methylamine (as a solution in THF or ethanol) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the formation of Ethyl 3-(methylamino)-3-oxo-[1,2,3-¹³C₃]-propanoate by TLC.

    • Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 3-([¹⁵N]-methylamino)-3-oxopropanoate

This isotopologue is designed to trace the nitrogen atom from the methylamine moiety.

Experimental Protocol:

  • Reaction of Diethyl Malonate with [¹⁵N]-Methylamine Hydrochloride:

    • In a round-bottom flask, dissolve 1.0 g of diethyl malonate in 20 mL of anhydrous THF.

    • In a separate flask, neutralize 1.1 equivalents of [¹⁵N]-methylamine hydrochloride (commercially available from suppliers like Sigma-Aldrich or Cambridge Isotope Laboratories) with a suitable base (e.g., sodium ethoxide in ethanol) to generate the free [¹⁵N]-methylamine.

    • Add the solution of free [¹⁵N]-methylamine to the diethyl malonate solution at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Work-up and purify the product, Ethyl 3-([¹⁵N]-methylamino)-3-oxopropanoate, as described in Protocol 1.

Protocol 3: Synthesis of Ethyl [2,2-²H₂]-3-(methylamino)-3-oxopropanoate

Deuterium labeling at the α-carbon can be used to study kinetic isotope effects and enzymatic reaction mechanisms.

Experimental Protocol:

  • Deuteration of Diethyl Malonate:

    • In a round-bottom flask, dissolve 1.0 g of diethyl malonate in 20 mL of deuterated ethanol (D₆-ethanol, available from suppliers like Sigma-Aldrich[7] or Carl ROTH[8]).

    • Add a catalytic amount of sodium ethoxide.

    • Stir the mixture at room temperature for 24 hours to allow for H/D exchange at the α-position.

    • Neutralize the reaction with DCl in D₂O.

    • Extract the diethyl [2,2-²H₂]-malonate with diethyl ether, dry over anhydrous magnesium sulfate, and concentrate.

  • Amidation of Diethyl [2,2-²H₂]-malonate:

    • React the obtained diethyl [2,2-²H₂]-malonate with methylamine as described in Protocol 1 to yield Ethyl [2,2-²H₂]-3-(methylamino)-3-oxopropanoate.

Visualization of Synthetic Pathways:

Synthetic_Pathways cluster_13C [1,2,3-¹³C₃] Labeling cluster_15N [¹⁵N] Labeling cluster_2H [2,2-²H₂] Labeling 13C-Malonic_Acid [1,2,3-¹³C₃]-Malonic Acid Diethyl_13C_Malonate Diethyl [1,2,3-¹³C₃]-malonate 13C-Malonic_Acid->Diethyl_13C_Malonate Ethanol, H₂SO₄ Final_13C_Product Ethyl 3-(methylamino)-3-oxo- [1,2,3-¹³C₃]-propanoate Diethyl_13C_Malonate->Final_13C_Product Methylamine, THF Diethyl_Malonate Diethyl Malonate Final_15N_Product Ethyl 3-([¹⁵N]-methylamino)- 3-oxopropanoate Diethyl_Malonate->Final_15N_Product THF 15N-Methylamine [¹⁵N]-Methylamine HCl 15N-Methylamine->Final_15N_Product Base Unlabeled_Diethyl_Malonate Diethyl Malonate Deuterated_Diethyl_Malonate Diethyl [2,2-²H₂]-malonate Unlabeled_Diethyl_Malonate->Deuterated_Diethyl_Malonate D₆-Ethanol, NaOEt Final_2H_Product Ethyl [2,2-²H₂]-3-(methylamino)- 3-oxopropanoate Deuterated_Diethyl_Malonate->Final_2H_Product Methylamine, THF

Caption: Synthetic routes for isotopically labeled this compound.

Comparative Analysis with Alternative Tracers

The selection of an appropriate tracer is contingent on the specific biological question. Here, we compare our target molecule with two alternatives: isotopically labeled N,N-dimethylmalonamide and ethyl acetoacetate.

Alternative 1: Isotopically Labeled N,N-Dimethylmalonamide

N,N-dimethylmalonamide offers a more metabolically stable alternative as both ester groups of diethyl malonate are replaced with more stable amide bonds.

Synthesis of [¹³C₂]-N,N-Dimethylmalonamide:

This can be synthesized from [1,3-¹³C₂]-malonic acid and dimethylamine. The procedure is analogous to the amidation step described above, but with two equivalents of dimethylamine.

Alternative 2: Isotopically Labeled Ethyl Acetoacetate

Ethyl acetoacetate is a key molecule in ketone body metabolism and fatty acid synthesis, providing a different entry point into cellular metabolism.

Synthesis of [¹³C₄]-Ethyl Acetoacetate:

Commercially available [1,2,3,4-¹³C₄]-ethyl acetoacetate can be purchased from suppliers such as Sigma-Aldrich. Alternatively, it can be synthesized via the Claisen condensation of [¹³C₂]-ethyl acetate.

FeatureThis compoundN,N-DimethylmalonamideEthyl Acetoacetate
Metabolic Entry Point Malonate metabolism, potential precursor for acetyl-CoAMore metabolically stable, slower entry into pathwaysKetone body metabolism, acetyl-CoA precursor
Synthetic Accessibility Readily synthesized from commercially available labeled precursorsSimilar synthetic accessibility to the target moleculeCommercially available in labeled forms
Labeling Positions Multiple sites for ¹³C, ¹⁵N, and ²H labelingFewer distinct labeling positionsMultiple sites for ¹³C and ²H labeling
Potential for Ambiguity Can be metabolized to acetyl-CoA, similar to other substratesLess likely to be rapidly metabolized, providing a clearer signal for specific pathwaysCan enter multiple pathways, potentially complicating data interpretation

Experimental Design for a Comparative Mechanistic Study

To objectively compare the utility of these tracers, a well-designed experiment is crucial. Here, we propose a study to investigate the contribution of these precursors to the citric acid (TCA) cycle in a cancer cell line known for metabolic plasticity, such as HeLa cells.

Hypothetical Experimental Workflow:

  • Cell Culture: Culture HeLa cells in a standard growth medium.

  • Tracer Administration: Replace the standard medium with a medium containing one of the following tracers at a defined concentration (e.g., 1 mM) for a specific duration (e.g., 6 hours):

    • Ethyl 3-(methylamino)-3-oxo-[1,2,3-¹³C₃]-propanoate

    • [¹³C₂]-N,N-Dimethylmalonamide

    • [¹³C₄]-Ethyl Acetoacetate

  • Metabolite Extraction: After incubation, quench the metabolism and extract intracellular metabolites using a cold methanol/water/chloroform procedure.

  • LC-MS and NMR Analysis: Analyze the polar metabolite extracts by high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

    • LC-MS: To quantify the fractional enrichment of ¹³C in TCA cycle intermediates (e.g., citrate, succinate, malate).

    • NMR: To determine the positional isotopomer distribution within the TCA cycle intermediates, providing detailed information on the metabolic pathways utilized.[11][12]

Experimental_Workflow Cell_Culture HeLa Cell Culture Tracer_Admin Tracer Administration (Labeled Precursors) Cell_Culture->Tracer_Admin Metabolite_Extraction Metabolite Extraction Tracer_Admin->Metabolite_Extraction LCMS_Analysis LC-MS Analysis (Fractional Enrichment) Metabolite_Extraction->LCMS_Analysis NMR_Analysis NMR Analysis (Positional Isotopomers) Metabolite_Extraction->NMR_Analysis Data_Analysis Data Analysis & Interpretation LCMS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis

Caption: Workflow for comparing the metabolic fate of different isotopic tracers.

Expected Outcomes and Interpretation:

By comparing the isotopic enrichment patterns in the TCA cycle intermediates resulting from each tracer, we can deduce:

  • Efficiency of uptake and metabolism: A higher fractional enrichment from a particular tracer indicates more efficient cellular uptake and conversion.

  • Primary metabolic fate: The specific isotopomers detected by NMR will reveal the dominant metabolic pathways. For example, labeling patterns consistent with carboxylation versus decarboxylation can be distinguished.

Conclusion

The choice of an isotopic tracer is a critical decision in the design of mechanistic studies. This compound offers a versatile and synthetically accessible platform for probing malonate metabolism. However, a direct comparison with alternative tracers, such as N,N-dimethylmalonamide and ethyl acetoacetate, within a well-defined experimental context is essential for validating its utility and for the robust interpretation of metabolic data. The protocols and comparative framework provided in this guide are intended to empower researchers to make informed decisions and to design experiments that yield clear and actionable insights into complex biological systems.

References

The Chemical Chameleon: A Comparative Guide to the Biological Activity of Ethyl 3-(methylamino)-3-oxopropanoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the humble β-keto amide scaffold, exemplified by Ethyl 3-(methylamino)-3-oxopropanoate, represents a versatile and highly adaptable platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for facile derivatization at multiple positions, giving rise to a vast chemical space of analogs with diverse biological activities. This guide provides a comparative analysis of the biological activities of this compound analogs, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future drug design efforts.

The Core Moiety: A Foundation for Diversity

This compound is a bifunctional molecule possessing both an ester and an amide group, making it a valuable precursor in organic synthesis.[1] The reactivity of this scaffold allows for modifications at the nitrogen atom, the α-carbon, and the ester group, leading to a wide array of analogs with distinct physicochemical properties and biological targets. The exploration of these analogs has unveiled promising candidates in the realms of anticancer, antimicrobial, and anti-inflammatory research.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The modification of the this compound core has yielded a number of compounds with significant cytotoxic activity against various cancer cell lines. The introduction of aromatic and heterocyclic moieties has been a particularly fruitful strategy.

Comparative Cytotoxicity of Selected Analogs
Compound ClassRepresentative AnalogCancer Cell LineIC50 (µM)Reference
Isochromanone3-(4-chlorophenyl)isochroman-1-oneMCF-7 (Breast)15.8[2]
Coumarin DerivativeMitocoumarin 15bMCF-7 (Breast)3.0[2]
Thiazole DerivativeCompound 22A549 (Lung)2.47[3]
Thiazole DerivativeCompound 21A549 (Lung)5.42[3]
Curcumin EnaminoneAnalog of CurcuminTumor Cell LinesComparable to or better than curcumin[4]

Key Insights from Anticancer Studies:

  • Heterocyclic Scaffolds: The incorporation of complex heterocyclic systems, such as coumarins and thiazoles, appears to significantly enhance cytotoxic potency.[2][3] For instance, the representative coumarin derivative, Mitocoumarin 15b, exhibited a more than five-fold increase in potency against the MCF-7 cell line compared to the isochromanone analog.[2]

  • Targeting Specific Pathways: Some coumarin derivatives are designed to target mitochondria, suggesting that organelle-specific targeting could be a promising strategy for enhancing anticancer efficacy.[2]

  • Functional Group Modification: The presence of an oxime moiety in certain thiazole derivatives has been shown to significantly enhance antiproliferative activity against A549 lung cancer cells.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Workflow for MTT Assay

MTT_Workflow A Cell Seeding (e.g., A549 cells in 96-well plates) B Compound Treatment (Incubate with various concentrations of analogs) A->B C Addition of MTT Reagent (Incubate for 2-4 hours) B->C D Solubilization of Formazan (Add DMSO or other solvent) C->D E Absorbance Measurement (Read at ~570 nm using a plate reader) D->E F Data Analysis (Calculate % viability and IC50 values) E->F

Caption: A generalized workflow for determining the cytotoxic effects of compounds using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compounds in the cell culture medium.

  • Treatment: Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of the this compound scaffold have also demonstrated promising activity against a range of bacterial and fungal pathogens. The introduction of different substituents on the amide nitrogen and the ester functionality can significantly influence the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity of Selected Analogs
Compound ClassRepresentative AnalogTarget OrganismMIC (µg/mL)Reference
Quinolone DerivativeCompound 4dStaphylococcus aureus≤ 3.12[5]
Quinolone DerivativeCompound 4eStaphylococcus aureus≤ 6.25[5]
AminophosphonateCompound 9gE. coli (ESBL producer)0.5/64[6]
AminophosphonateCompound 9aSalmonella typhi0.25/32[6]
Nicotinamide DerivativeCompound NC 7S. aureusMIC50: 0.008 mM[7]

Key Insights from Antimicrobial Studies:

  • Gram-Positive vs. Gram-Negative Activity: The structural features of the analogs can lead to differential activity against Gram-positive and Gram-negative bacteria. For example, certain quinolone derivatives show high potency against Staphylococcus aureus (Gram-positive).[5]

  • Broad-Spectrum Potential: Some aminophosphonate derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range for some strains.[6]

  • Mechanism of Action: The antimicrobial mechanism of some of these analogs is believed to involve the disruption of bacterial membranes, a mode of action similar to that of host-defense peptides.[8]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution

MIC_Workflow A Prepare Serial Dilutions of Test Compounds in Broth B Inoculate with Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually Inspect for Growth (Turbidity) C->D E Determine MIC (Lowest concentration with no visible growth) D->E COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Analogs This compound Analogs Analogs->COX2 inhibit

References

The Definitive Guide to Structural Elucidation: A Comparative Analysis for the Characterization of Ethyl 3-(methylamino)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of small organic molecules, using Ethyl 3-(methylamino)-3-oxopropanoate as a case study. While, to date, no public X-ray crystallographic data for this specific molecule is available, we will explore the principles and methodologies of how X-ray crystallography would provide definitive structural information and compare its utility against other powerful analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most appropriate analytical strategies for their compounds.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map, revealing bond lengths, bond angles, and the overall molecular conformation with exceptional accuracy.

Hypothetical Application to this compound

For a molecule like this compound, SCXRD would provide invaluable information, including:

  • Unambiguous Connectivity: Confirming the bonding arrangement of all atoms.

  • Precise Molecular Geometry: Determining accurate bond lengths and angles.

  • Conformational Analysis: Revealing the preferred spatial orientation of the ethyl ester and methylamino groups.

  • Intermolecular Interactions: Elucidating hydrogen bonding and other non-covalent interactions in the crystal lattice, which can influence physical properties.

  • Absolute Configuration: For chiral molecules, SCXRD can determine the absolute stereochemistry.

Experimental Workflow for X-ray Crystallography

Obtaining a high-quality crystal structure is a multi-step process that demands patience and meticulous technique.

X_ray_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_structure Structure Solution & Refinement Purification Compound Purification Solvent Solvent Screening Purification->Solvent Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Solvent->Crystallization Harvest Crystal Harvesting Crystallization->Harvest Mount Crystal Mounting Harvest->Mount Diffractometer X-ray Diffraction Mount->Diffractometer Data_Processing Data Processing Diffractometer->Data_Processing Phasing Phase Problem Solution Data_Processing->Phasing Model Model Building Phasing->Model Refinement Structure Refinement Model->Refinement Validation Validation Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Compound Purification: The purity of the starting material is critical. This compound should be purified to >98% purity, typically by column chromatography or recrystallization.

  • Crystal Growth: This is often the most challenging step.[5][6][7][8][9]

    • Solvent Selection: A solvent or solvent system must be found in which the compound has moderate solubility. For a polar molecule like this compound, solvents like ethanol, acetone, or mixtures with less polar solvents like toluene could be explored.

    • Common Crystallization Techniques:

      • Slow Evaporation: A nearly saturated solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal formation.

      • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

      • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[7]

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6] The crystal is rotated, and diffraction data are collected at various orientations.[4]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and symmetry. The phase problem is solved to generate an initial electron density map, from which a molecular model is built. This model is then refined to best fit the experimental data.[10]

A Comparative Look: Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques offer valuable and often more readily obtainable information. The choice of technique depends on the specific question being asked, the amount of sample available, and the physical state of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[11][12][13][14][15] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • ¹H NMR: Would reveal the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling. We would expect to see signals for the methyl group of the methylamino moiety, the methylene protons of the ethyl group, the methyl protons of the ethyl group, and the methylene protons adjacent to the carbonyl groups.

  • ¹³C NMR: Would show the number of chemically distinct carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.[14]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete bonding framework by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC).

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.[16][17][18][19]

  • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass of the molecular ion, allowing for the determination of the elemental formula (C₆H₁₁NO₃).

  • Fragmentation Pattern: Analysis of the fragmentation pattern in the mass spectrum can help to identify structural motifs. For example, fragmentation might lead to the loss of the ethoxy group or the methylamino group, providing evidence for these functionalities.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled to a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[20][21][22][23]

The FTIR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretch: From the secondary amide.

  • C=O stretches: For the ester and amide carbonyl groups.

  • C-H stretches: For the aliphatic CH₂ and CH₃ groups.

  • C-O stretch: For the ester.

  • Sample Preparation: The sample can be analyzed as a neat solid (using an ATR - Attenuated Total Reflectance accessory), a thin film, or mixed with KBr and pressed into a pellet.

  • Data Acquisition: Record the infrared spectrum.

  • Spectral Interpretation: Correlate the observed absorption bands with known functional group frequencies.[23]

Head-to-Head Comparison of Techniques

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, stereochemistry, dynamic processes in solutionMolecular weight, elemental formula, fragmentationPresence of functional groups
Sample State Single crystalSolutionSolid, liquid, or gasSolid, liquid, or gas
Sample Amount Micrograms to milligramsMilligramsNanograms to microgramsMicrograms to milligrams
Throughput Low (days to weeks)High (minutes to hours per sample)High (minutes per sample)Very High (minutes per sample)
Key Advantage Unambiguous structural determinationDetailed structural information in solutionHigh sensitivity and molecular weight accuracyRapid and non-destructive functional group analysis
Key Limitation Requires high-quality single crystalsCan be difficult to interpret for complex molecules; provides an average structure in solutionProvides limited stereochemical informationProvides limited information on overall structure and connectivity

Decision-Making Flowchart for Structural Elucidation

Decision_Flowchart Start Start: Unknown Compound MS Mass Spectrometry (Determine Molecular Formula) Start->MS FTIR FTIR Spectroscopy (Identify Functional Groups) MS->FTIR NMR NMR Spectroscopy (Determine Connectivity & Stereochemistry) FTIR->NMR Structure_Proposed Proposed Structure NMR->Structure_Proposed Final_Confirmation Need Absolute 3D Structure? Structure_Proposed->Final_Confirmation SCXRD Single-Crystal X-ray Diffraction Final_Confirmation->SCXRD Yes End_NMR End: Structure Confirmed in Solution Final_Confirmation->End_NMR No End_Xray End: Absolute Structure Confirmed SCXRD->End_Xray

Caption: A Decision-Making Flowchart for Selecting the Appropriate Structural Elucidation Technique.

Conclusion

The structural characterization of a small molecule like this compound is a critical step in its development and application. While single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information, it is not always feasible or necessary. A strategic and integrated approach, utilizing the complementary strengths of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, is often the most efficient path to unambiguous structure elucidation. This guide provides the foundational knowledge for researchers to select the most appropriate analytical tools, understand their underlying principles, and interpret the resulting data with confidence.

References

A Senior Application Scientist's Guide to the Certificate of Analysis for Ethyl 3-(methylamino)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the starting materials' quality is not merely a parameter—it is the bedrock of reproducible results and, ultimately, patient safety. Ethyl 3-(methylamino)-3-oxopropanoate, a versatile building block, is no exception. This guide provides an in-depth comparison of the analytical techniques and data that constitute a comprehensive Certificate of Analysis (CoA) for this compound. We will explore the "why" behind the "how," offering insights into the experimental choices that ensure the reliability of this critical reagent.

The Pivotal Role of this compound in Synthesis

This compound (also known as N-methyl malonamic acid ethyl ester) is a bifunctional molecule featuring both an ester and an amide group. This structure makes it a valuable precursor for synthesizing a variety of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.[1] Its primary application lies in the construction of substituted pyrazoles, a class of compounds with a broad spectrum of biological activities. The purity and impurity profile of this starting material directly influence the yield, purity, and safety of the final active pharmaceutical ingredient (API).

Deconstructing the Certificate of Analysis: A Multi-Technique Approach

A robust CoA for this compound should provide a holistic view of the compound's identity, purity, and impurity profile. This is achieved through a combination of spectroscopic and chromatographic techniques.

Identity Confirmation: The Spectroscopic Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation in organic chemistry.

  • ¹H NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms in a molecule. For this compound, the expected signals are:

    • A triplet around δ 1.2-1.4 ppm corresponding to the methyl protons of the ethyl ester.

    • A quartet around δ 4.1-4.3 ppm for the methylene protons of the ethyl ester.[2]

    • A singlet for the methylene protons between the two carbonyl groups.

    • A singlet for the methyl protons attached to the nitrogen atom.

    • A broad singlet for the amide proton (N-H), the chemical shift of which can be variable.

  • ¹³C NMR (Carbon NMR): This provides information about the different carbon environments in the molecule. Key expected resonances include:

    • Signals for the two carbonyl carbons (ester and amide) in the range of δ 165–175 ppm.[2]

    • A signal for the methylamino carbon around δ 35 ppm.[2]

    • Signals for the carbons of the ethyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for:

  • N-H stretching of the secondary amide.

  • C=O stretching of the ester and amide groups.

  • C-N stretching.

  • C-O stretching of the ester.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity. Electrospray ionization (ESI-MS) is a common technique for this type of molecule. The expected molecular ion peak would be at an m/z corresponding to the molecular weight of the compound (145.16 g/mol ).[2][3] Common fragmentation patterns may involve the loss of the ethoxy group.[2]

Purity and Impurity Profiling: The Chromatographic Separation

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity determination in the pharmaceutical industry. A validated HPLC method is essential for a reliable CoA.

  • Principle: The compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample separate based on their affinity for the stationary and mobile phases. A detector (typically UV) measures the concentration of each component as it eludes from the column.

  • Data Interpretation: The purity is typically reported as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • Principle: The sample is vaporized and injected into a long, thin column. An inert gas carries the sample through the column, and separation occurs based on the boiling points and polarities of the components. The separated components then enter a mass spectrometer for identification.

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of a CoA hinges on the robustness of the experimental protocols. Here are example protocols for key analyses.

Protocol for Purity Determination by HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile is typically used.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration.

  • Standard Preparation: Prepare a reference standard solution of this compound of a known high purity in the same diluent.

  • Injection and Analysis: Inject equal volumes of the sample and standard solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard.

Visualizing the Analytical Workflow

Analytical Workflow for CoA cluster_0 Sample Receipt and Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Sample Dissolution Dissolution Sample->Dissolution HPLC HPLC Dissolution->HPLC Purity Assay GC-MS GC-MS Dissolution->GC-MS Volatile Impurities NMR NMR Dissolution->NMR Identity IR IR Dissolution->IR Functional Groups MS MS Dissolution->MS Molecular Weight Purity_Calculation Purity Calculation HPLC->Purity_Calculation Impurity_Identification Impurity Identification GC-MS->Impurity_Identification Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation CoA_Generation Certificate of Analysis Generation Purity_Calculation->CoA_Generation Impurity_Identification->CoA_Generation Structure_Confirmation->CoA_Generation

Caption: Workflow for generating a Certificate of Analysis.

Comparative Analysis: High-Purity vs. Standard Grade

The following table illustrates a hypothetical comparison between a high-purity grade and a standard grade of this compound.

ParameterHigh-Purity GradeStandard GradeRationale and Impact
Appearance White to off-white crystalline solidPale yellow solidColor may indicate the presence of impurities.
Purity (HPLC) ≥ 99.5%≥ 98.0%Higher purity leads to cleaner reactions and more predictable yields.
¹H NMR Conforms to structureConforms to structureBoth should show the correct proton signals.
Residual Solvents (GC-MS) < 0.1%< 0.5%Lower residual solvents are critical for pharmaceutical applications.
Key Impurity A < 0.1%< 0.5%Impurity A could be unreacted starting material or a side-product.
Key Impurity B < 0.1%< 0.5%Impurity B could be a degradation product.

Understanding the Impurity Profile: A Look at the Synthesis

The most common synthesis of this compound involves the reaction of diethyl malonate with methylamine.[1] Potential impurities arising from this process include:

  • Diethyl malonate (Starting Material): Incomplete reaction can leave residual starting material.

  • N,N'-dimethylmalonamide (Over-reaction Product): If both ester groups of diethyl malonate react with methylamine, this di-amide byproduct can form.

  • Malonic acid monomethylamide (Hydrolysis Product): Hydrolysis of the ester group can lead to the formation of the corresponding carboxylic acid.

Synthesis and Impurities Diethyl_Malonate Diethyl Malonate Product This compound Diethyl_Malonate->Product + Methylamine (1 eq) Impurity_A Unreacted Diethyl Malonate Diethyl_Malonate->Impurity_A Incomplete Reaction Methylamine Methylamine Methylamine->Product Impurity_B N,N'-dimethylmalonamide Product->Impurity_B + Methylamine (excess)

Caption: Synthesis pathway and potential impurities.

Alternatives and Their Performance

While this compound is a common choice, other reagents can be used for similar synthetic transformations.

  • Ethyl 3-(benzylamino)-3-oxopropanoate: This analog introduces a benzyl group instead of a methyl group. The choice between these depends on the desired final product. The synthesis and purification principles are similar.[1]

  • Malononitrile: For the synthesis of certain nitrogen-containing heterocycles, malononitrile can be a more reactive alternative, though it leads to different substitution patterns on the final product.

  • Ethyl cyanoacetate: This reagent offers a different combination of functional groups (ester and nitrile) and can be used to synthesize a variety of heterocyclic systems.

The selection of the appropriate starting material is a strategic decision based on the target molecule, desired reactivity, and cost-effectiveness. A thorough understanding of the CoA of each potential reagent is crucial for making an informed choice.

Conclusion

The Certificate of Analysis for this compound is more than just a document; it is a testament to the quality and reliability of a critical synthetic building block. By understanding the analytical techniques employed and the significance of the data presented, researchers and drug development professionals can ensure the integrity of their work, from early-stage discovery to final product manufacturing. Always demand a comprehensive CoA and scrutinize the data to make informed decisions that will ultimately lead to safer and more effective medicines.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 3-(methylamino)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 3-(methylamino)-3-oxopropanoate (CAS No. 71510-95-7), ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to empower you with the knowledge to manage this chemical waste stream with confidence and precision.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. These classifications firmly place it in the category of an irritant, necessitating careful handling to avoid exposure.

Core Safety Principles:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediate and thorough flushing with water is crucial, followed by medical attention if irritation persists.

Strategic Disposal Planning: A Step-by-Step Protocol

The disposal of this compound should never involve drain or trash disposal. Due to its hazardous properties, it must be treated as a chemical waste and managed through your institution's hazardous waste program.

Phase 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions. This compound waste should be collected in a dedicated, properly labeled container.

Operational Steps:

  • Select a Compatible Waste Container: Use a clean, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Label the Container: The waste container must be clearly and accurately labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation start.

  • Collect the Waste: Carefully transfer the waste chemical into the designated container. Avoid overfilling; a good practice is to fill to no more than 80% of the container's capacity to allow for expansion.

  • Keep the Container Closed: When not actively adding waste, the container must be securely sealed to prevent the release of vapors.

Phase 2: Temporary Storage in a Satellite Accumulation Area (SAA)

Designate a specific location within the laboratory, known as a Satellite Accumulation Area (SAA), for the temporary storage of hazardous waste containers. This area must be under the control of the laboratory personnel.

Key Considerations for SAA:

  • Location: The SAA should be at or near the point of generation.

  • Secondary Containment: The waste container should be placed within a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation within SAA: Store the this compound waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.

Phase 3: Arranging for Final Disposal

Once the waste container is full or you have completed the project requiring this chemical, it is time to arrange for its final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Procedural Checklist:

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Provide Documentation: Be prepared to provide the EHS team with a complete inventory of the waste container's contents.

  • Follow Packaging Instructions: EHS will provide specific instructions for preparing the container for transport. This may include placing it in a larger shipping container or adding absorbent material.

Disposal of Contaminated Materials

Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent pads used for cleaning up small spills, must be considered contaminated and disposed of as hazardous waste. These materials should be collected in a separate, clearly labeled solid waste container and managed through the same hazardous waste stream.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the decision-making and procedural flow for the disposal of this compound, the following workflow diagram has been developed.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Temporary Storage cluster_disposal Phase 3: Final Disposal start Waste Generation ppe Don Appropriate PPE start->ppe container Select & Label Compatible Waste Container ppe->container collect Collect Waste (≤80% Full) container->collect saa Store in Designated SAA collect->saa Transfer to SAA containment Use Secondary Containment saa->containment segregate Segregate from Incompatibles containment->segregate ehs_request Request EHS Pickup segregate->ehs_request Container Full or Project Complete documentation Provide Waste Inventory ehs_request->documentation transport_prep Prepare for Transport per EHS documentation->transport_prep final_disposal Licensed Disposal Facility transport_prep->final_disposal spill Spill or Contamination Occurs spill_waste Collect Contaminated Materials spill->spill_waste spill_container Place in Labeled Solid Waste Container spill_waste->spill_container spill_container->saa

Caption: Decision workflow for the safe disposal of this compound.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteHarmful if swallowed, skin/eye irritant, respiratory irritant[1][2].
Disposal Method Licensed Chemical Waste DisposalPrevents environmental contamination and ensures regulatory compliance.
In-Lab Storage Labeled, sealed, compatible container in a designated Satellite Accumulation Area (SAA)Ensures safety, prevents spills, and facilitates proper waste management.
PPE Requirement Chemical-resistant gloves, safety goggles/face shield, lab coatMinimizes risk of personal exposure to the irritant chemical.
Contaminated Items Dispose of as hazardous wastePrevents the spread of chemical contamination.

This guide provides a comprehensive framework for the responsible disposal of this compound. By adhering to these procedures, you contribute to a safer laboratory environment and the responsible stewardship of chemical resources. Always consult your institution's specific Environmental Health and Safety protocols, as local regulations may vary.

References

Personal protective equipment for handling Ethyl 3-(methylamino)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and operational directives for the handling of Ethyl 3-(methylamino)-3-oxopropanoate (CAS No. 71510-95-7). As a Senior Application Scientist, my objective is to distill complex safety data into a practical, actionable framework that prioritizes your safety and ensures the integrity of your research. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.

Understanding the Hazard Profile

This compound is classified with the following hazards:

  • Harmful if swallowed

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

These classifications necessitate a stringent approach to personal protective equipment (PPE) and handling procedures to mitigate exposure risks.

Hazard Identification Summary:

Hazard StatementGHS ClassificationSignal Word
H302Acute toxicity, Oral (Category 4)Warning
H315Skin corrosion/irritation (Category 2)[1]Warning
H319Serious eye damage/eye irritation (Category 2A)[1]Warning
H335Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]Warning

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 8 mil thickness)[2][3]Nitrile provides good resistance to a range of chemicals, including many organic compounds.[3] Double gloving is recommended for extended handling periods or when there is a high risk of splash.
Eye Protection Chemical safety goggles and a full-face shield[4]Due to the "serious eye irritation" classification, both impact and splash protection are mandatory. A face shield provides an additional barrier against splashes to the entire face.
Body Protection A laboratory coat made of a non-absorbent material (e.g., polyethylene-coated polypropylene)Protects against skin contact from splashes and spills. Standard cotton lab coats are not sufficient as they can absorb and retain the chemical.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To mitigate the risk of respiratory tract irritation.[1] If handling fine powders or generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][6][7]

Logical Flow for Donning PPE:

PPE_Donning A Lab Coat B Respirator (if required) A->B C Goggles and Face Shield B->C D Gloves C->D Experimental_Workflow prep Preparation Review SDS Don PPE Prepare Fume Hood handle Handling Weigh/Measure Transfer to Reaction Vessel prep->handle reaction Reaction Monitor Reaction Work-up handle->reaction cleanup Cleanup Decontaminate Glassware Dispose of Waste Doff PPE reaction->cleanup Disposal_Pathway cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal A Contaminated PPE D Solid Waste Bin A->D B Empty Containers E Rinsed Container Bin B->E C Unused Chemical/Residue F Non-Halogenated Organic Waste C->F G Licensed Hazardous Waste Facility D->G E->G F->G

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。